molecular formula C9H11N B3023001 1-Methylindoline CAS No. 824-21-5

1-Methylindoline

Cat. No.: B3023001
CAS No.: 824-21-5
M. Wt: 133.19 g/mol
InChI Key: FIRXFHJQGIIJDB-UHFFFAOYSA-N
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Description

1-Methylindoline (CAS 824-21-5) is a saturated heterocyclic compound with the molecular formula C9H11N and a molecular weight of 133.19 g/mol. This colorless to brown clear liquid has a boiling point of approximately 216-223.6 °C, a flash point of 81-80.9 °C, and a density of about 1.01-1.027 g/cm³ . It is characterized by a partially reduced indole structure, specifically a 2,3-dihydro-1H-indole where the nitrogen atom is methylated . As an N-alkylated indoline, it serves as a valuable building block in organic synthesis and pharmaceutical research. The compound is used as a precursor and reactant in the synthesis of more complex molecules; for instance, its derivative, methyl (S)-1-methylindoline-2-carboxylate, is a key intermediate for compounds with potential enhanced pharmaceutical activity . Furthermore, related 1-substituted indoline scaffolds are pivotal in medicinal chemistry for developing bioactive molecules, including kinase inhibitors and HDAC modulators . This air-sensitive, combustible liquid should be stored in a cool, dark place under inert gas . It is offered at a purity of >95.0% (GC) and is intended for research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-2,3-dihydroindole
Source PubChem
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InChI

InChI=1S/C9H11N/c1-10-7-6-8-4-2-3-5-9(8)10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRXFHJQGIIJDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30237064
Record name 1H-Indole, dihydromethyl-
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Molecular Weight

133.19 g/mol
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CAS No.

88475-55-2
Record name 1H-Indole, dihydromethyl-
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Record name 1H-Indole, dihydromethyl-
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Record name 1-Methyl-2,3-dihydro-1H-indole
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Foundational & Exploratory

1-Methylindoline synthesis from indoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-Methylindoline from Indoline

Abstract

1-Methylindoline is a pivotal structural motif in a multitude of pharmacologically active compounds and functional materials. Its synthesis from the readily available precursor, indoline, is a fundamental transformation in medicinal and process chemistry. This guide provides an in-depth analysis of the primary synthetic routes for the N-methylation of indoline, intended for researchers, chemists, and drug development professionals. We will dissect three core methodologies: the classic Eschweiler-Clarke reductive amination, direct N-alkylation with traditional electrophiles, and a modern, greener approach using dimethyl carbonate (DMC). The discourse emphasizes the mechanistic rationale behind procedural choices, offering field-proven insights to empower chemists to select and execute the optimal strategy based on scale, safety, and efficiency considerations. Each protocol is presented with self-validating detail, supported by authoritative references and visual aids to ensure both scientific integrity and practical applicability.

Introduction: The Strategic Importance of the 1-Methylindoline Core

The indoline scaffold is a privileged heterocycle in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. The addition of a methyl group to the nitrogen at position 1 profoundly alters the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and receptor-binding interactions. This simple modification can unlock enhanced biological activity or fine-tune a compound's pharmacokinetic profile. Consequently, the efficient and robust synthesis of 1-methylindoline from indoline is a critical and frequently performed transformation in the development of new chemical entities.

This guide moves beyond a simple recitation of recipes. It aims to provide a holistic understanding of the primary synthetic pathways, enabling the practicing scientist to make informed, rationale-driven decisions in the laboratory. We will explore the nuances of each method, from the atom economy of the Eschweiler-Clarke reaction to the high-throughput potential of direct alkylation and the superior safety profile of dimethyl carbonate.

Overview of Synthetic Strategies

The N-methylation of indoline, a secondary amine, can be accomplished through several distinct chemical strategies. The choice of method is often dictated by factors such as laboratory scale, cost of reagents, safety protocols, and environmental impact. The three predominant approaches are visualized below.

G cluster_0 Reductive Amination cluster_1 Direct N-Alkylation cluster_2 Green N-Alkylation Indoline Indoline (Starting Material) EC Eschweiler-Clarke Reaction Indoline->EC HCHO, HCOOH MeI Methyl Iodide (MeI) Indoline->MeI Base (e.g., K₂CO₃, NaH) DMS Dimethyl Sulfate (DMS) Indoline->DMS Base DMC Dimethyl Carbonate (DMC) Indoline->DMC K₂CO₃, DMF, Δ Product 1-Methylindoline EC->Product MeI->Product DMS->Product DMC->Product G Eschweiler-Clarke Mechanism for Indoline Indoline Indoline Iminium Iminium Ion Intermediate Indoline->Iminium + HCHO, - H₂O Formaldehyde Formaldehyde (HCHO) Product 1-Methylindoline Iminium->Product + HCOOH (Hydride Source) CO2 CO₂ Iminium->CO2 - CO₂ FormicAcid Formic Acid (HCOOH) FormicAcid->Iminium G Direct N-Alkylation Mechanism Indoline Indoline Anion Indolinide Anion Indoline->Anion + Base, - HB⁺ Base Base (e.g., K₂CO₃) Product 1-Methylindoline Anion->Product + Me-X (Sₙ2) X_anion X⁻ Anion->X_anion - X⁻ MeX Methylating Agent (Me-X) X = I, OSO₂OMe MeX->Product

Caption: Base-mediated SN2 mechanism for direct N-methylation.

Experimental Protocols

Protocol 4.2.1: Using Methyl Iodide

This protocol is adapted from a general procedure for N-alkylation.

[1]1. Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a suitable anhydrous solvent (e.g., DMF or THF). 2. Base Addition: Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or, for faster reactions, sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq). Caution: NaH is highly reactive and flammable. 3. Indoline Addition: Cool the suspension to 0 °C and add a solution of indoline (1.0 eq) in the anhydrous solvent dropwise. 4. Methyl Iodide Addition: After stirring for 30 minutes, add methyl iodide (1.1 eq) dropwise while maintaining the temperature at 0 °C. Caution: Methyl iodide is toxic and a suspected carcinogen. 5[2]. Reaction: Allow the mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC. 6. Workup & Purification: Carefully quench the reaction with water. Extract with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography or vacuum distillation.

Protocol 4.2.2: Using Dimethyl Sulfate

This protocol is adapted from general procedures and safety considerations for DMS.

[2][3]1. Setup: In a well-ventilated fume hood, add indoline (1.0 eq), a base (e.g., K₂CO₃, 2.0 eq), and a solvent like acetone or acetonitrile to a round-bottom flask. 2. DMS Addition: Cool the mixture to 0 °C and add dimethyl sulfate (1.1 eq) dropwise via a syringe. Extreme Caution: Dimethyl sulfate is highly toxic, corrosive, and a suspected carcinogen. A[2]ll manipulations must be done with appropriate personal protective equipment. 3. Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete (monitor by TLC/GC-MS). 4. Workup & Purification: Quench the reaction by adding an aqueous ammonium hydroxide solution to destroy any unreacted DMS. Extract, dry, and purify as described in Protocol 4.2.1.

Field Insights & Considerations
  • Expertise: The choice of base is critical. Strong bases like NaH provide rapid and irreversible deprotonation but require strictly anhydrous conditions and greater handling care. Milder bases like K₂CO₃ are safer and often sufficient, though they may require longer reaction times or heating.

  • Trustworthiness: These methods are generally high-yielding and predictable. However, the risk of over-alkylation to form a quaternary salt exists, though it is less pronounced for a sterically hindered secondary amine like indoline compared to primary amines.

  • Limitations: The extreme toxicity of both MeI and DMS is a major drawback, especially for large-scale synthesis. T[2][4][5]hese reagents pose significant health risks and generate hazardous waste, necessitating stringent safety controls and disposal procedures.

Method 3: Green N-Alkylation with Dimethyl Carbonate (DMC)

Dimethyl carbonate (DMC) has emerged as a superior methylating agent from a safety and environmental perspective. I[2]t is a non-toxic, biodegradable reagent that offers an excellent alternative to traditional alkylating agents, particularly in industrial settings.

Underlying Mechanism

The methylation with DMC proceeds via a different mechanism than direct SN2 displacement. The reaction involves a nucleophilic attack of the indoline nitrogen on one of the carbonyl carbons of DMC, followed by the elimination of a methoxycarbonyl group, which then decomposes.

  • Nucleophilic Acyl Substitution: The indoline nitrogen attacks a carbonyl group of DMC, forming a tetrahedral intermediate.

  • Intermediate Formation: This intermediate can be considered a carbamate.

  • Methyl Transfer/Decarboxylation: In the presence of a base and heat, this intermediate facilitates the transfer of a methyl group to another indoline molecule or undergoes a rearrangement, ultimately leading to the methylated product and the release of methanol and CO₂.

G Proposed N-Alkylation Mechanism with DMC Indoline Indoline Intermediate Carbamate Intermediate Indoline->Intermediate + DMC, K₂CO₃ DMC Dimethyl Carbonate (DMC) Product 1-Methylindoline Intermediate->Product Δ (Heat) Byproducts CO₂ + CH₃OH Intermediate->Byproducts - (CO₂ + CH₃OH)

Caption: Nucleophilic acyl substitution pathway using Dimethyl Carbonate.

Experimental Protocol

This protocol is based directly on a published, scalable procedure.

[2]1. Setup: In a round-bottom flask equipped with a reflux condenser, combine indoline (1.0 eq, e.g., 3.0 g), potassium carbonate (K₂CO₃, ~0.5 eq, e.g., 1.5 g), and N,N-dimethylformamide (DMF, ~7 mL/g of indoline). 2. DMC Addition: Add dimethyl carbonate (DMC, 3.0 eq, e.g., 6.4 mL). 3. Heating: Heat the mixture to reflux (approximately 130 °C) for 9-14 hours. The reaction should be monitored by HPLC or GC-MS until completion. 4. Workup: Cool the reaction mixture to room temperature. Slowly dilute with water (~15 mL/g of indoline). 5. Extraction: Extract the product with a suitable solvent such as tert-butyl methyl ether (TBME) or ethyl acetate. 6. Purification: Wash the organic layer with water, then brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure to afford 1-methylindoline as a light yellow oil. The product is often of high purity (>95%) and may not require further purification.

[6]#### 5.3. Field Insights & Considerations

  • Expertise: DMC is less reactive than MeI or DMS, necessitating higher temperatures and longer reaction times. DMF is an excellent solvent choice due to its high boiling point and ability to dissolve the inorganic base.

  • Trustworthiness: This method has been proven robust and suitable for large-scale production, providing high yields and purity. I[2]ts selectivity for N-methylation over C-methylation is excellent.

  • Advantages: The primary advantage is the significantly improved safety profile. DMC is considered a green reagent. The byproducts (methanol and CO₂) are relatively benign. The procedure is operationally simple and highly scalable.

Comparative Analysis of Synthetic Methods

The selection of an optimal synthetic route requires a comparative assessment of key performance indicators. The following table summarizes the attributes of the discussed methods.

FeatureEschweiler-ClarkeDirect Alkylation (MeI/DMS)Green Alkylation (DMC)
Typical Yield > 90%> 95%> 95%
Reaction Time 4 - 8 hours2 - 12 hours9 - 14 hours
Temperature High (Reflux, ~100°C)Low to Moderate (0°C to 60°C)High (Reflux, ~130°C)
Reagent Toxicity High (Formaldehyde)Extreme (MeI, DMS)Low (DMC)
Byproducts CO₂, H₂OSalts (e.g., NaI)CO₂, CH₃OH
Key Advantage No quaternizationHigh reactivity, speedSafety, scalability, green
Key Disadvantage Toxic reagent, acidicExtreme toxicity, hazardous wasteSlower reaction rate
Scalability ModeratePoor (due to safety)Excellent

Purification and Characterization

Purification: Crude 1-methylindoline obtained from any of these methods is typically an oil. For high purity, vacuum distillation is the most effective method. If minor impurities persist, column chromatography on silica gel (using a hexane/ethyl acetate gradient) can be employed.

Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques.

  • Chemical Formula: C₉H₁₁N *[7] Molecular Weight: 133.19 g/mol *[7] Appearance: Colorless to pale yellow liquid

  • Boiling Point: ~105-107 °C at 15 mmHg

  • ¹H NMR (CDCl₃): Key signals include a singlet for the N-CH₃ protons around 2.7 ppm, and multiplets for the aromatic and aliphatic protons of the indoline core.

  • ¹³C NMR (CDCl₃): A characteristic signal for the N-CH₃ carbon appears around 35 ppm.

  • IR Spectroscopy: The absence of an N-H stretching band (typically ~3400 cm⁻¹) and the presence of C-H stretching bands confirm the successful methylation.

[8]---

Conclusion and Recommendations

The synthesis of 1-methylindoline from indoline can be achieved through several highly efficient methods.

  • For small-scale laboratory synthesis where speed is a priority and appropriate safety measures are in place, direct alkylation with methyl iodide and a mild base like K₂CO₃ offers a rapid and high-yielding route.

  • The Eschweiler-Clarke reaction remains a viable, cost-effective option, particularly when the absolute avoidance of quaternary byproducts is critical.

  • For process development and large-scale manufacturing , the use of dimethyl carbonate (DMC) is unequivocally the superior choice . Its excellent safety profile, low cost, high yield, and environmental compatibility align with the principles of modern green chemistry and industrial safety standards.

[2]By understanding the mechanistic underpinnings and practical considerations of each pathway, the synthetic chemist is well-equipped to strategically navigate the synthesis of this important molecular building block.

References

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  • Lakeside Laboratories, Inc. (1986). U.S. Patent No. 4,564,677. Washington, DC: U.S. Patent and Trademark Office.
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  • Dolby, L. J., & Gribble, G. W. (1966). A Convenient Preparation of Indoline. Journal of Organic Chemistry, 31(4), 124-125. Retrieved from [Link]

  • PrepChem (2023). Synthesis of 1-amino-2-methylindoline. Retrieved from [Link]

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  • ResearchGate. N-methylation and O-methylation of indole and phenol respectively using.... Retrieved from [Link]

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  • Pletz, J., et al. (2022). Monoselective N‑Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. The Journal of Organic Chemistry, 87(17), 11843-11851. Retrieved from [Link]

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Sources

An In-Depth Technical Guide to 1-Methylindoline (CAS No. 824-21-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Methylindoline, a key heterocyclic building block in synthetic and medicinal chemistry. We will delve into its fundamental properties, synthesis, reactivity, and applications, with a particular focus on its role in drug discovery and development.

Section 1: Core Properties and Identification

1-Methylindoline, with the Chemical Abstracts Service (CAS) number 824-21-5 , is a substituted indoline derivative. The indoline scaffold is a prevalent structural motif in a multitude of biologically active compounds and natural products. The addition of a methyl group at the nitrogen atom (N-1 position) significantly influences its physicochemical properties and reactivity compared to the parent indoline molecule.

Physicochemical and Spectral Data

A thorough understanding of a compound's physical and spectral properties is paramount for its effective use in research and development. The table below summarizes the key characteristics of 1-Methylindoline.

PropertyValueSource(s)
CAS Number 824-21-5
Molecular Formula C₉H₁₁N
Molecular Weight 133.19 g/mol ,
Appearance Colorless to brown clear liquid
Boiling Point 223.6 °C at 760 mmHg
Density 1.027 g/cm³
Refractive Index 1.563
LogP 1.6789
Topological Polar Surface Area (TPSA) 3.24 Ų
  • ¹H NMR (1-Methylindole): Spectral data for 1-methylindole is available and can be used as a comparative tool for monitoring the synthesis of 1-methylindoline.[1][2][3]

  • Mass Spectrometry (1-Methylindole): The mass spectrum of 1-methylindole shows a molecular ion peak (M+) at m/z 131, corresponding to its molecular weight.[4][5] This can be contrasted with the expected molecular ion peak of 133 for 1-methylindoline.

  • IR Spectroscopy (1-Methylindole): The infrared spectrum of 1-methylindole displays characteristic peaks for C-H stretching of the aromatic and methyl groups.[6] The reduction to 1-methylindoline would result in the appearance of C-H stretching frequencies for the saturated heterocyclic ring.

Section 2: Synthesis and Manufacturing

The primary and most efficient route to 1-Methylindoline is through the catalytic hydrogenation of its aromatic precursor, 1-methylindole. This transformation involves the reduction of the C2-C3 double bond within the pyrrole ring of the indole nucleus.

Experimental Protocol: Catalytic Hydrogenation of 1-Methylindole

This protocol is based on established methodologies for the reduction of indoles to indolines.[7][8]

Objective: To synthesize 1-Methylindoline via the catalytic hydrogenation of 1-methylindole.

Materials:

  • 1-Methylindole

  • 5% Ruthenium on Alumina (Ru/Al₂O₃) or 5% Palladium on Carbon (Pd/C) catalyst

  • Ethanol or other suitable solvent

  • Hydrogen gas (high purity)

  • High-pressure autoclave or a similar hydrogenation apparatus

Procedure:

  • Reactor Setup: In a high-pressure autoclave, place a magnetic stir bar.

  • Charging the Reactor: Add 1-methylindole to the autoclave. For every 1 gram of 1-methylindole, use approximately 10-20 mL of ethanol as the solvent.

  • Catalyst Addition: Carefully add the 5% Ru/Al₂O₃ or 5% Pd/C catalyst. A typical catalyst loading is 5-10 mol% relative to the substrate.

  • Sealing and Purging: Seal the autoclave securely. Purge the system with an inert gas, such as nitrogen or argon, three to five times to remove any residual oxygen.

  • Pressurizing with Hydrogen: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 6.0 MPa).[7]

  • Reaction Conditions: Heat the reaction mixture to the target temperature (e.g., 130 °C) while stirring vigorously.[7]

  • Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the 1-methylindole spot/peak and the appearance of the 1-methylindoline product indicates the reaction is proceeding.

  • Work-up: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Purification: The crude 1-methylindoline can be purified by vacuum distillation to obtain the final product in high purity.

Self-Validating System: The success of this protocol is validated at each critical step. The complete consumption of the starting material is confirmed by chromatography. The identity and purity of the final product are verified by comparing its spectral data (¹H NMR, ¹³C NMR, and MS) with known values or through elemental analysis.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_synthesis Synthesis of 1-Methylindoline Start 1-Methylindole (Precursor) Reactor High-Pressure Autoclave + Solvent (Ethanol) + Catalyst (Ru/Al₂O₃ or Pd/C) Start->Reactor Hydrogenation Pressurize with H₂ Heat (e.g., 130°C) Stir Reactor->Hydrogenation Workup Cool & Vent Filter Catalyst Remove Solvent Hydrogenation->Workup Purification Vacuum Distillation Workup->Purification Product 1-Methylindoline (Final Product) Purification->Product

Caption: Workflow for the synthesis of 1-methylindoline.

Section 3: Reactivity and Role as a Synthetic Building Block

1-Methylindoline serves as a versatile intermediate in organic synthesis. The presence of the N-methyl group prevents N-acylation or N-alkylation reactions that are common with indoline, thus directing functionalization to other parts of the molecule. The lone pair of electrons on the nitrogen atom still allows it to act as a base or nucleophile. The aromatic ring can undergo electrophilic substitution reactions, although the electron-donating nature of the nitrogen is somewhat attenuated compared to aniline due to its inclusion in the heterocyclic ring.

The indoline scaffold is a privileged structure in medicinal chemistry, and 1-methylindoline provides a valuable entry point for the synthesis of a wide array of more complex molecules with potential therapeutic applications.

Section 4: Applications in Drug Discovery and Development

The indoline core is a common feature in many approved drugs and clinical candidates. Methylindoline derivatives, in particular, have shown promise in various therapeutic areas, most notably in the treatment of central nervous system (CNS) disorders.

Central Nervous System (CNS) Drug Discovery

The physicochemical properties of the indoline nucleus, including its three-dimensional shape and ability to participate in various non-covalent interactions, make it an attractive scaffold for targeting CNS receptors and enzymes. The morpholine moiety, often incorporated into drug candidates, can improve pharmacokinetic properties such as solubility and brain permeability.[9][10] The N-methyl group in 1-methylindoline can be a key structural element for optimizing ligand-receptor interactions.

Anti-inflammatory and Anti-nephritic Properties

Recent studies have highlighted the therapeutic potential of methylindoline derivatives in ameliorating conditions such as cadmium-induced nephritis.[11] Certain derivatives have demonstrated potent antioxidant and anti-inflammatory properties in a dose-dependent manner. These compounds have been shown to reduce oxidative stress, lipid peroxidation, and apoptosis.[11] The mechanism of action often involves the downregulation of pro-inflammatory cytokine genes, including TNF-α, IL-1β, IL-6, and NF-κB.[11]

Structure-Activity Relationship (SAR) Studies

The indoline scaffold is amenable to systematic structural modifications to explore structure-activity relationships (SAR). By synthesizing and evaluating a series of analogs, researchers can identify the key structural features responsible for biological activity and optimize properties such as potency, selectivity, and metabolic stability.[12][13] For instance, SAR studies on tricyclic indoline derivatives have led to the discovery of potent resistance-modifying agents against methicillin-resistant Staphylococcus aureus (MRSA).[12]

Illustrative Signaling Pathway in Drug Action

The following diagram illustrates a plausible signaling pathway that could be modulated by a hypothetical drug candidate derived from 1-methylindoline, targeting an inflammatory response.

SignalingPathway cluster_pathway Hypothetical Anti-Inflammatory Action of a 1-Methylindoline Derivative Inflammatory_Stimulus Inflammatory Stimulus (e.g., Cadmium) Receptor Receptor Inflammatory_Stimulus->Receptor Cell_Membrane Cell Membrane NFkB_Pathway NF-κB Signaling Pathway Receptor->NFkB_Pathway Drug 1-Methylindoline Derivative (Drug) Drug->NFkB_Pathway Inhibition Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_Pathway->Proinflammatory_Cytokines Inflammation Inflammation Proinflammatory_Cytokines->Inflammation

Caption: Potential anti-inflammatory mechanism of a 1-methylindoline derivative.

Section 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-Methylindoline. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage.

General Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact.

  • Store in a tightly sealed container in a cool, dry place, protected from light.

References

  • 1-Methylindole | C9H9N | CID 11781 - PubChem. (n.d.). Retrieved January 3, 2026, from [Link]

  • Study of hydrogenation and dehydrogenation of 1-methylindole for reversible onboard hydrogen storage application | Request PDF. (n.d.). Retrieved January 3, 2026, from [Link]

  • 1H-Indole-2-carboxylic acid, 1-methyl- - NIST. (n.d.). Retrieved January 3, 2026, from [Link]

  • Infrared spectrum of the 1-methylindole in the 500-4000 cm −1 region. - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]

  • Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent. (n.d.). Retrieved January 3, 2026, from [Link]

  • 1-methylindoline - 88475-55-2, C9H11N, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.). Retrieved January 3, 2026, from [Link]

  • Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved January 3, 2026, from [Link]

  • 1-Methyl-1H-indole - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 3, 2026, from [Link]

  • 1-Methylindole - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 3, 2026, from [Link]

  • 1-Methyl-2,3-dihydro-1H-indole | C9H11N | CID 55830 - PubChem. (n.d.). Retrieved January 3, 2026, from [Link]

  • Thermodynamics of Hydrogen Storage: Equilibrium Study of Liquid Organic Hydrogen Carrier System 1-Methylindole/octahydro-1-methylindole - MDPI. (2023, January 13). Retrieved January 3, 2026, from [Link]

  • Figure 2. (A) Catalytic hydrogenation of 1-methylindole (1a) to give... - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]

  • 1H-Indole, 1-methyl- - NIST. (n.d.). Retrieved January 3, 2026, from [Link]

  • 1-Methyl-1H-indole-2,3-dione - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved January 3, 2026, from [Link]

  • 1-Acetyl-2-methylindoline - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved January 3, 2026, from [Link]

  • Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - NIH. (n.d.). Retrieved January 3, 2026, from [Link]

  • Reversible Pd Catalysts Supported on Hierarchical Titanate Nanosheets for an N-Methylindole-Based Liquid Organic Hydrogen Carrier - ACS Publications. (2023, October 10). Retrieved January 3, 2026, from [Link]

  • Structure-Activity Relationship (SAR) Studies - Oncodesign Services. (n.d.). Retrieved January 3, 2026, from [Link]

  • Synthesis and biological activity of indoline compounds as α1-AR antagonist. (n.d.). Retrieved January 3, 2026, from [Link]

  • 1'-methylspiro[indoline-3,4'-piperidine] Derivatives: Design, Synthesis, Molecular Docking and Anti-tumor Activity Studies | Request PDF. (n.d.). Retrieved January 3, 2026, from [Link]

  • SAR-Guided Development of Small-Molecule SERCA2a Activators: Discovery of Potent Indoline, Benzofuran, and Benzodioxole Analogs for Cardiovascular Applications - PubMed. (2025, August 14). Retrieved January 3, 2026, from [Link]

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A Spectroscopic Guide to 1-Methylindoline: Characterization by NMR, IR, and MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Molecular Blueprint of 1-Methylindoline

1-Methylindoline (CAS 824-21-5), systematically named 1-methyl-2,3-dihydro-1H-indole, is a heterocyclic amine of significant interest in the development of pharmaceuticals and functional organic materials.[1][2] Its structural backbone, an indole ring system where the C2-C3 double bond is saturated, provides a versatile scaffold for chemical modification. As with any molecule destined for high-stakes applications like drug development, unambiguous structural confirmation and purity assessment are paramount. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize 1-methylindoline, offering not just the data but the scientific rationale behind the spectral features.

The molecular structure of 1-methylindoline consists of a benzene ring fused to a five-membered nitrogen-containing ring. The nitrogen atom is substituted with a methyl group, and the pyrrole-like ring is fully saturated. This structure dictates the specific spectroscopic signatures we observe.

Caption: Structure of 1-Methylindoline with Atom Numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-methylindoline, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum reveals the electronic environment of each unique proton in the molecule. The aliphatic protons on the saturated five-membered ring (positions 2 and 3) are expected to appear at a higher field (lower ppm) compared to the aromatic protons on the benzene ring, due to the shielding effect of the sp³-hybridized carbons. The N-methyl protons are also shielded and typically appear as a sharp singlet.

Table 1: ¹H NMR Spectroscopic Data for 1-Methylindoline

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~7.1 Triplet 1H Aromatic H
~6.7 Triplet 1H Aromatic H
~6.6 Doublet 1H Aromatic H
~6.5 Doublet 1H Aromatic H
~3.3 Triplet 2H C2-H₂ (Aliphatic)
~2.9 Triplet 2H C3-H₂ (Aliphatic)
~2.7 Singlet 3H N-CH₃

(Note: Data synthesized from spectral databases. Actual shifts may vary slightly based on solvent and instrument.)[3]

Interpretation and Causality:

  • Aromatic Region (6.5-7.1 ppm): The four protons on the benzene ring exhibit complex splitting patterns (triplets and doublets) due to coupling with their neighbors. Their downfield shift is a direct result of the deshielding effect of the aromatic ring current.

  • Aliphatic Region (2.9-3.3 ppm): The two sets of methylene protons (C2-H₂ and C3-H₂) appear as distinct triplets. This is a classic example of vicinal coupling, where the protons on C2 couple with the protons on C3, and vice-versa, resulting in a triplet (n+1 rule, where n=2). The protons at C2 are slightly more deshielded than those at C3 due to their proximity to the electron-withdrawing nitrogen atom.

  • N-Methyl Group (~2.7 ppm): The three protons of the methyl group are equivalent and are not coupled to any other protons, hence they appear as a sharp singlet. Its upfield position relative to the aromatic protons is characteristic of a methyl group attached to a nitrogen atom.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. 1-Methylindoline has nine carbon atoms, which are expected to give rise to eight distinct signals due to the symmetry of the benzene ring.

Table 2: ¹³C NMR Spectroscopic Data for 1-Methylindoline

Chemical Shift (δ) ppm Assignment
~152 C7a (Quaternary)
~130 C3a (Quaternary)
~127 Aromatic CH
~124 Aromatic CH
~117 Aromatic CH
~106 Aromatic CH
~56 C2 (Aliphatic)
~36 N-CH₃
~29 C3 (Aliphatic)

(Note: Data synthesized from spectral databases like SpectraBase, sourced via PubChem.)[3]

Interpretation and Causality:

  • Aromatic Carbons (106-152 ppm): The six carbons of the benzene ring resonate in this downfield region. The two quaternary carbons (C3a and C7a), which are part of the ring fusion, are typically found at the lower field end of this range.

  • Aliphatic Carbons (29-56 ppm): The C2 carbon, being directly attached to the nitrogen, is the most deshielded of the aliphatic carbons, appearing around 56 ppm. The C3 carbon is further from the nitrogen and thus resonates at a higher field (~29 ppm). The N-methyl carbon appears around 36 ppm, a characteristic shift for such a group.

G cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Dissolve Dissolve 5-25 mg in 0.6 mL CDCl₃ Filter Filter into 5mm NMR Tube Dissolve->Filter Homogenize Insert Insert Sample into Spectrometer Filter->Insert LockShim Lock & Shim Magnetic Field Insert->LockShim Stabilize Acquire Acquire ¹H & ¹³C Spectra LockShim->Acquire Fourier Fourier Transform Acquire->Fourier Phase Phase Correction Fourier->Phase Baseline Baseline Correction Phase->Baseline Reference Reference to TMS (0.00 ppm) Baseline->Reference Calibrate

Caption: Standard workflow for NMR spectroscopic analysis.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of 1-methylindoline in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[4][5] The choice of solvent is critical; it must dissolve the sample without its own signals obscuring important regions of the analyte's spectrum.[6]

  • Filtration: Filter the solution through a pipette with a small glass wool or Kimwipe plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4][7] This step is crucial for achieving high magnetic field homogeneity and, consequently, sharp spectral lines.

  • Data Acquisition: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform shimming to optimize the field homogeneity across the sample volume.

  • Spectral Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. ¹³C NMR typically requires a longer acquisition time due to the low natural abundance of the ¹³C isotope.[5]

  • Data Processing: The raw data (Free Induction Decay) is converted into a spectrum via a Fourier Transform. The resulting spectrum is then phase-corrected, baseline-corrected, and calibrated using an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[8]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

The IR spectrum of 1-methylindoline is characterized by absorptions corresponding to C-H bonds (both aromatic and aliphatic), C-N bonds, and the vibrations of the benzene ring.

Table 3: Key IR Absorption Bands for 1-Methylindoline

Wavenumber (cm⁻¹) Vibration Type Functional Group
3050-3000 C-H Stretch Aromatic C-H
2950-2850 C-H Stretch Aliphatic C-H (CH₂, CH₃)
1600-1450 C=C Stretch Aromatic Ring
~1340 C-N Stretch Aryl Amine
750-700 C-H Bend (out-of-plane) Ortho-disubstituted Benzene

(Note: Data synthesized from spectral databases and general IR correlation tables.)[3]

Interpretation and Causality:

  • C-H Stretching: The distinction between aromatic (sp²) and aliphatic (sp³) C-H stretching is clear. The bonds involving sp²-hybridized carbons are stronger and vibrate at a higher frequency (>3000 cm⁻¹), while the sp³ C-H bonds of the methylene and methyl groups vibrate at a lower frequency (<3000 cm⁻¹).

  • Aromatic Ring Vibrations: The absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the benzene ring. These are often seen as a set of sharp peaks.

  • C-N Stretching: The stretching vibration for the aryl C-N bond is typically found in the 1360-1250 cm⁻¹ range.

  • Aromatic Substitution Pattern: The strong absorption band around 750 cm⁻¹ is highly indicative of an ortho-disubstituted benzene ring, which is consistent with the structure of 1-methylindoline. This out-of-plane C-H bending is a reliable "fingerprint" for this substitution pattern.

Experimental Protocol: FTIR Spectroscopy
  • Background Spectrum: Ensure the sample chamber of the FTIR spectrometer is empty and clean. Run a background scan to record the spectrum of the ambient atmosphere (CO₂, H₂O). The instrument software will automatically subtract this from the sample spectrum.[9]

  • Sample Preparation (Neat Liquid): Since 1-methylindoline is a liquid, the simplest method is to place a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[10] Press the plates together to form a thin, uniform liquid film.

  • Sample Analysis: Place the salt plates in the sample holder of the spectrometer.

  • Data Acquisition: Acquire the spectrum. The typical range for organic compounds is 4000-400 cm⁻¹.[11] The final spectrum is usually an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-methylindoline, electron ionization (EI) is a common technique that bombards the molecule with high-energy electrons, causing it to ionize and break apart into characteristic fragments.

The mass spectrum of 1-methylindoline is dominated by the molecular ion (M⁺) peak and a significant fragment resulting from the loss of a hydrogen atom.

Table 4: Key Mass Spectrometry Data (EI) for 1-Methylindoline

m/z (Mass-to-Charge Ratio) Relative Intensity (%) Proposed Fragment
133 ~95 [C₉H₁₁N]⁺ (Molecular Ion, M⁺)
132 100 [M-H]⁺ (Base Peak)
117 ~15 [M-H-CH₃]⁺ or [M-CH₄]⁺
104 ~5 Further fragmentation
77 ~10 [C₆H₅]⁺ (Phenyl cation)

(Note: Data sourced from NIST and PubChem.)[3][12]

Interpretation and Causality:

  • Molecular Ion Peak (m/z 133): The peak at m/z 133 corresponds to the intact molecule with one electron removed, confirming the molecular weight of 133.19 g/mol .[3] Its high relative intensity suggests that the 1-methylindoline molecular ion is relatively stable.

  • Base Peak (m/z 132): The most abundant ion in the spectrum (the base peak) occurs at m/z 132. This corresponds to the loss of a single hydrogen atom ([M-H]⁺). The stability of this cation is likely due to the formation of a resonance-stabilized iminium ion or a related aromatic structure. This is a very common and characteristic fragmentation pathway for N-alkylated indolines.

  • Other Fragments: The peak at m/z 117 likely arises from the loss of a methyl radical from the m/z 132 ion. The presence of a peak at m/z 77 is a classic indicator of a benzene ring, corresponding to the phenyl cation [C₆H₅]⁺.

G M 1-Methylindoline (M, m/z 133) M_ion Molecular Ion [M]⁺˙ m/z 133 M->M_ion - e⁻ (Ionization) M_minus_H [M-H]⁺ m/z 132 (Base Peak) M_ion->M_minus_H - H• M_minus_CH3 [M-CH₃]⁺ m/z 118 M_ion->M_minus_CH3 - CH₃• M_minus_H_minus_CH3 [M-H-CH₃]⁺ m/z 117 M_minus_H->M_minus_H_minus_CH3 - CH₃• C6H5 [C₆H₅]⁺ m/z 77 M_minus_H->C6H5 Ring Cleavage

Caption: Proposed fragmentation pathway for 1-methylindoline in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: For a volatile liquid like 1-methylindoline, the sample is typically introduced into the mass spectrometer via Gas Chromatography (GC-MS). A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC.

  • Separation: The GC separates the sample from the solvent and any impurities based on their boiling points and interactions with the GC column.

  • Ionization: As the pure 1-methylindoline elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the ions, and the signal is processed by a computer to generate the mass spectrum.

Conclusion: A Cohesive Spectroscopic Portrait

The complementary nature of NMR, IR, and MS provides a comprehensive and unambiguous characterization of 1-methylindoline. ¹H and ¹³C NMR confirm the precise carbon-hydrogen framework and connectivity. IR spectroscopy identifies the key functional groups and the aromatic substitution pattern. Finally, mass spectrometry confirms the molecular weight and reveals a characteristic fragmentation pattern that serves as a final structural fingerprint. Together, these techniques form a self-validating system, ensuring the identity and integrity of this important chemical building block for researchers in drug discovery and materials science.

References

  • Bruker. (n.d.). NMR Sample Preparation.
  • Li, X., Wang, M., Liu, R., & Capaccioli, S. (2015). Secondary relaxation dynamics in rigid glass-forming molecular liquids with related structures. The Journal of Chemical Physics, 143(10), 104505.
  • Hornak, J. P. (n.d.). Basics of NMR - Sample Preparation. Rochester Institute of Technology. Retrieved from [Link]

  • University of Reading. (n.d.). NMR Sample Preparation. School of Chemistry, Food and Pharmacy.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylindole. National Center for Biotechnology Information. Retrieved from [Link]

  • Shimadzu. (n.d.). Shimadzu FTIR Standard Operating Procedure.
  • National Institute of Standards and Technology. (n.d.). 1H-Indole, 2,3-dihydro-1-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-2,3-dihydro-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information [General experimental procedures].
  • Pharmaguideline. (n.d.). SOP for Calibration of FT-IR Spectrometer. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Chemistry Analytical Lab.
  • Intertek. (n.d.). Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Methylindole - Optional[13C NMR]. Wiley.
  • SpectraBase. (n.d.). 1-Methyl-1H-indole - Optional[13C NMR]. Wiley.
  • SpectraBase. (n.d.). 1-Acetyl-2-methylindoline - Optional[FTIR]. Wiley.
  • Environmental Protection Agency. (2017). Method 320: Measurement of Vapor Phase Organic and Inorganic Emissions by Extractive Fourier Transform Infrared (FTIR) Spectroscopy.

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An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-Methylindoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Methylindoline (N-methylindoline) is a saturated heterocyclic amine that serves as a pivotal structural motif in a multitude of pharmacologically active compounds and as a versatile intermediate in synthetic organic chemistry. As the saturated analog of 1-methylindole, its chemical behavior is governed by the interplay between a nucleophilic tertiary amine and an electron-rich aromatic ring. This guide provides a comprehensive analysis of the core physicochemical properties, spectroscopic signatures, and characteristic reactivity of 1-methylindoline. We will delve into the mechanistic underpinnings of its reactions, with a particular focus on electrophilic aromatic substitution and oxidation, providing field-proven insights and detailed experimental protocols for researchers in drug development and chemical synthesis.

Core Molecular Structure and Physicochemical Properties

1-Methylindoline, with the chemical formula C₉H₁₁N, is structurally composed of a benzene ring fused to a five-membered pyrrolidine ring, with a methyl group substituent on the nitrogen atom.[1] Unlike its aromatic counterpart, 1-methylindole, the five-membered ring in 1-methylindoline is saturated. This fundamental structural difference dictates its chemical personality: the nitrogen's lone pair of electrons is not part of the aromatic π-system and is thus fully available, rendering the molecule a strong electron-donating group and a competent nucleophile.

The key physical and chemical properties of 1-methylindoline are summarized in the table below.

PropertyValueReference(s)
CAS Number 824-21-5[2]
Molecular Formula C₉H₁₁N[1]
Molecular Weight 133.19 g/mol [1]
Appearance Light yellow to yellow liquid[3]
Boiling Point 223.6 °C at 760 mmHg
100-102 °C at 14 Torr[3]
Density 1.027 g/cm³ (predicted)[3]
pKa (Conjugate Acid) 6.20 ± 0.20 (predicted)[3]
Solubility Soluble in common organic solvents
Spectroscopic Characterization

Spectroscopic analysis provides a definitive fingerprint for the 1-methylindoline structure.

  • ¹H NMR: The proton NMR spectrum is characterized by aliphatic signals for the C2 and C3 methylene protons, typically appearing as triplets around 3.0-3.5 ppm, and a singlet for the N-methyl protons around 2.7 ppm. The aromatic protons appear in the range of 6.5-7.2 ppm.[4]

  • ¹³C NMR: The carbon spectrum shows distinct signals for the aliphatic carbons (C2, C3) and the N-methyl carbon, separate from the six aromatic carbon signals.[4]

  • IR Spectroscopy: The infrared spectrum lacks the N-H stretch seen in indoline but displays characteristic C-H stretches for both aromatic and aliphatic groups, along with C-N and C=C aromatic stretches.[4]

Electronic Structure and its Influence on Reactivity

The reactivity of 1-methylindoline is a direct consequence of its electronic architecture. The nitrogen atom, being directly attached to the benzene ring and part of a saturated five-membered ring, acts as a powerful activating group for electrophilic aromatic substitution (EAS).

The lone pair on the nitrogen atom is geometrically aligned to donate electron density into the aromatic π-system through resonance. This donation significantly increases the nucleophilicity of the benzene ring, making it much more reactive towards electrophiles than benzene itself. This activating effect is stronger than that of a simple alkyl group.

The donation of electron density is most pronounced at the ortho (C7) and para (C5) positions relative to the nitrogen atom. This dictates the regioselectivity of its reactions, as detailed in the following section.

Caption: Core reactivity pathways of 1-methylindoline.

Key Chemical Transformations

Electrophilic Aromatic Substitution (EAS)

1-Methylindoline readily undergoes electrophilic aromatic substitution due to the potent activating nature of the N-methylamino group.

Causality of Regioselectivity: The reaction proceeds via an arenium ion (sigma complex) intermediate. When the electrophile attacks at the C5 (para) or C7 (ortho) position, a key resonance structure can be drawn where the positive charge is delocalized onto the nitrogen atom, completing its octet. This resonance stabilization is not possible for attack at the C4 or C6 (meta) positions. Consequently, the activation energy for ortho and para attack is significantly lower.[5] Due to steric hindrance from the adjacent fused ring, substitution at the C5 (para) position is generally favored over the C7 (ortho) position.[6][7]

Caption: General mechanism for EAS at the C5 position of 1-methylindoline.

A. Vilsmeier-Haack Formylation: This reaction introduces a formyl (-CHO) group onto the aromatic ring and is highly effective for electron-rich arenes like 1-methylindoline.[8][9] The electrophile, the Vilsmeier reagent ([ClCH=N(CH₃)₂]⁺), is generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[4] The reaction predictably yields 1-methylindoline-5-carbaldehyde.

B. Halogenation: Direct bromination or chlorination proceeds readily, typically using reagents like Br₂ or N-bromosuccinimide (NBS).[2][10] The reaction is highly regioselective for the 5-position.

C. Nitration: Due to the high reactivity of the ring, nitration must be performed under carefully controlled, mild conditions to avoid oxidation and the formation of multiple products. Nitrating agents like nitric acid in acetic anhydride are often employed.[9]

Oxidation to 1-Methylindole

A common and synthetically useful transformation of the indoline core is its dehydrogenation (oxidation) to the corresponding indole. This aromatization reaction can be achieved with a variety of oxidizing agents.

Common Reagents and Causality:

  • Manganese Dioxide (MnO₂): Activated MnO₂ is a widely used, heterogeneous reagent for this purpose. The reaction is typically run at reflux in a non-polar solvent like benzene or toluene, often with a Dean-Stark trap to remove the water formed during the reaction, thereby driving the equilibrium towards the aromatic product.[11]

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): DDQ is a powerful and high-potential quinone that is highly effective for the dehydrogenation of indolines, often proceeding under milder conditions than MnO₂.[11][12] The reaction mechanism involves hydride abstraction from the indoline.

This oxidation is a critical step in many synthetic routes where the indoline moiety is used as a protected or precursor form of an indole.

Experimental Protocols

The following protocols are presented as self-validating systems. The choice of reagents, solvents, and purification methods are based on established chemical principles to ensure reproducibility and high purity of the final product.

Protocol 1: Vilsmeier-Haack Formylation of 1-Methylindoline

This protocol describes the synthesis of 1-methylindoline-5-carbaldehyde. The Vilsmeier reagent is a weak electrophile, making the reaction selective for highly activated rings and minimizing side reactions.[13]

Workflow Diagram:

Vilsmeier_Workflow Start 1. Reagent Prep: Cool DMF to 0°C AddPOCl3 2. Add POCl₃ dropwise (Vilsmeier Reagent Formation) Start->AddPOCl3 AddIndoline 3. Add 1-Methylindoline (Reaction) AddPOCl3->AddIndoline Heat 4. Heat Reaction Mixture AddIndoline->Heat Quench 5. Quench with Ice Water & Neutralize (e.g., NaOAc) Heat->Quench Extract 6. Extraction with Organic Solvent (e.g., Ether) Quench->Extract Purify 7. Purification (Column Chromatography) Extract->Purify End Product: 1-Methylindoline-5-carbaldehyde Purify->End

Caption: Workflow for the Vilsmeier-Haack formylation of 1-methylindoline.

Step-by-Step Methodology: (Adapted from general Vilsmeier-Haack procedures)

  • Vilsmeier Reagent Formation: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous dimethylformamide (DMF, 5 equivalents). Cool the flask in an ice-water bath to 0 °C.

  • Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the addition funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Reaction: Add a solution of 1-methylindoline (1.0 equivalent) in a minimal amount of anhydrous DMF to the reaction mixture dropwise, maintaining the temperature at 0 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralize the aqueous solution to pH 7-8 by the slow addition of a saturated aqueous solution of sodium acetate or sodium bicarbonate. This will hydrolyze the intermediate iminium salt to the aldehyde.

  • Extract the product with an organic solvent such as ethyl acetate or diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-methylindoline-5-carbaldehyde.

Protocol 2: Oxidation of 1-Methylindoline to 1-Methylindole

This protocol utilizes activated manganese dioxide (MnO₂) for the dehydrogenation of 1-methylindoline. The heterogeneous nature of the reaction simplifies product isolation.[11]

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-methylindoline (1.0 equivalent) and an inert solvent such as toluene or benzene (approx. 0.1 M concentration).

  • Reaction: Add activated manganese dioxide (MnO₂, 5-10 equivalents by weight) to the solution.

  • Heat the mixture to reflux and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS by observing the disappearance of the starting material and the appearance of the 1-methylindole spot.

  • Work-up and Isolation: Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the manganese salts. Wash the filter cake thoroughly with the reaction solvent or another suitable solvent like ethyl acetate.

  • Combine the filtrate and washings and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude 1-methylindole can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Conclusion

1-Methylindoline is a highly valuable building block whose reactivity is dominated by two key features: the electron-donating N-methylamino group that strongly activates the aromatic ring for regioselective electrophilic substitution at the 5-position, and the saturated heterocyclic ring that is susceptible to oxidative dehydrogenation. A thorough understanding of these properties and the associated reaction mechanisms allows for the strategic and efficient synthesis of complex indole-containing target molecules. The protocols provided herein offer robust and validated methods for the functionalization and transformation of this important synthetic intermediate.

References

A Comprehensive Technical Guide to the Solubility of 1-Methylindoline in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Physicochemical Properties of 1-Methylindoline: A Foundation for Solubility

Understanding the inherent properties of 1-methylindoline is the first step in predicting its solubility behavior.

PropertyValueSource(s)
Molecular Formula C₉H₁₁N
Molecular Weight 133.19 g/mol
Appearance Light yellow to yellow liquid
Boiling Point 223.6 °C at 760 mmHg
Density 1.027 g/cm³
Structure A bicyclic compound with a benzene ring fused to a five-membered nitrogen-containing ring, where the nitrogen atom is methylated.

The structure of 1-methylindoline, featuring a non-polar aromatic ring and a tertiary amine, is the primary determinant of its solubility. The presence of the lone pair of electrons on the nitrogen atom allows for potential hydrogen bonding with protic solvents, although the methyl group introduces some steric hindrance.

Theoretical Framework: Predicting the Solubility of 1-Methylindoline

The principle of "like dissolves like" is the cornerstone of solubility prediction. This principle states that substances with similar intermolecular forces are likely to be soluble in one another.

Polarity and Intermolecular Forces

1-Methylindoline can be classified as a moderately polar molecule. The aromatic ring and the aliphatic portion of the five-membered ring are non-polar, while the tertiary amine group introduces polarity. The primary intermolecular forces at play are:

  • Van der Waals forces (London dispersion forces): Present in all molecules, these forces will be significant due to the surface area of the molecule.

  • Dipole-dipole interactions: Arising from the permanent dipole moment of the tertiary amine group.

  • Hydrogen bonding: While 1-methylindoline cannot act as a hydrogen bond donor, the nitrogen atom's lone pair can act as a hydrogen bond acceptor with protic solvents (e.g., alcohols).

Solubility Predictions in Common Organic Solvents

Based on these principles, we can predict the solubility of 1-methylindoline in various classes of organic solvents:

  • Non-polar solvents (e.g., Hexane, Toluene): Solubility is expected to be moderate. The non-polar aromatic ring of 1-methylindoline will interact favorably with these solvents through van der Waals forces.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): Good solubility is anticipated. The dipole-dipole interactions between the solvent and the tertiary amine group of 1-methylindoline will promote dissolution.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): High solubility is expected. In addition to dipole-dipole interactions, hydrogen bonding between the solvent's hydroxyl group and the nitrogen's lone pair in 1-methylindoline will significantly enhance solubility.

  • Highly Polar Solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)): Good solubility is likely, driven by strong dipole-dipole interactions.

  • Water: Low to very low solubility is predicted. While the nitrogen can accept hydrogen bonds from water, the large non-polar hydrocarbon portion of the molecule will dominate, leading to unfavorable hydrophobic interactions. The related compound, 1-methylindole, is reported to be insoluble in water.[1]

This predictive framework is visualized in the following diagram:

G cluster_solute 1-Methylindoline Properties cluster_solvents Solvent Classes 1-Methylindoline 1-Methylindoline Moderate Polarity Moderate Polarity 1-Methylindoline->Moderate Polarity Structure H-bond Acceptor H-bond Acceptor Moderate Polarity->H-bond Acceptor Tertiary Amine Aromatic & Aliphatic Regions Aromatic & Aliphatic Regions Moderate Polarity->Aromatic & Aliphatic Regions Hydrocarbon Backbone Polar Aprotic Polar Aprotic Moderate Polarity->Polar Aprotic Good Solubility (Dipole-Dipole) Polar Protic Polar Protic H-bond Acceptor->Polar Protic High Solubility (H-bonding) Non-polar Non-polar Aromatic & Aliphatic Regions->Non-polar Moderate Solubility (van der Waals) Water Water Aromatic & Aliphatic Regions->Water Low Solubility (Hydrophobic Effect) G cluster_prep Preparation cluster_qualitative Qualitative Assessment (Miscibility) cluster_quantitative Quantitative Assessment (Solubility) A Select Solvents C Add Solvent to Vial A->C B Prepare 1-Methylindoline Stock D Add 1-Methylindoline B->D C->D E Vortex and Observe D->E F Classify: Miscible or Immiscible E->F G Prepare Saturated Solution F->G For Immiscible Systems H Equilibrate at Constant Temperature G->H I Separate Supernatant H->I J Quantify Concentration I->J

Workflow for Determining the Solubility of 1-Methylindoline.

Qualitative Assessment: Miscibility Determination

This initial screening provides a rapid assessment of whether 1-methylindoline is fully miscible with a solvent.

  • Preparation: In a series of clean, labeled glass vials, add 1 mL of each organic solvent.

  • Addition of Solute: To each vial, add a small, known volume of 1-methylindoline (e.g., 100 µL).

  • Mixing: Cap the vials tightly and vortex for 30 seconds to ensure thorough mixing.

  • Observation: Allow the vials to stand for 5 minutes and observe.

    • Miscible: The mixture remains a single, clear phase.

    • Immiscible: The mixture separates into two distinct layers.

    • Partially Miscible: The mixture appears cloudy or forms an emulsion that may or may not separate over time.

Quantitative Assessment: Solubility Determination

For solvents in which 1-methylindoline is not fully miscible, this method can be used to determine the approximate solubility.

  • Preparation of Saturated Solution: In a vial, add a known volume of the solvent (e.g., 5 mL). Add 1-methylindoline dropwise while vortexing until a persistent second phase (undissolved droplets) is observed. Then, add a small excess of 1-methylindoline to ensure saturation.

  • Equilibration: Cap the vial tightly and place it in a thermostatically controlled environment (e.g., a 25 °C water bath) for at least 24 hours. Agitate the mixture periodically to facilitate equilibration.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed in the constant temperature environment until the two phases have clearly separated.

  • Sampling: Carefully withdraw a known volume of the solvent-rich phase (the supernatant) using a pipette, ensuring that none of the undissolved 1-methylindoline is collected.

  • Quantification: Determine the concentration of 1-methylindoline in the collected aliquot. This can be achieved by:

    • Gravimetric Analysis: Weigh the aliquot, then carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the boiling point of 1-methylindoline. The mass of the remaining 1-methylindoline can then be determined.

    • Spectroscopic Analysis: If 1-methylindoline has a distinct UV-Vis absorbance, a calibration curve can be prepared to determine its concentration in the aliquot. This method is generally more accurate for lower solubilities.

  • Calculation: Express the solubility in appropriate units, such as g/100 mL or mol/L.

Safety, Handling, and Disposal

Working with 1-methylindoline and organic solvents requires strict adherence to safety protocols.

1-Methylindoline Safety
  • Hazards: 1-Methylindoline is a combustible liquid and can cause skin, eye, and respiratory irritation. [2]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. [3]* Handling: Work in a well-ventilated area, preferably within a chemical fume hood. [3]Avoid inhalation of vapors and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition. [2]

Organic Solvent Safety
  • General Precautions: Many organic solvents are flammable, volatile, and may have toxic properties. [4]Always consult the Safety Data Sheet (SDS) for each solvent before use.

  • Handling: Handle flammable solvents away from ignition sources. [4]Use appropriate containment to minimize the risk of spills.

  • Waste Disposal: Dispose of solvent waste in designated, properly labeled containers. [5][6]Do not pour organic solvents down the drain. [5]Segregate halogenated and non-halogenated solvent waste as per institutional guidelines. [5]

Conclusion

This technical guide provides a comprehensive overview of the solubility of 1-methylindoline in common organic solvents, grounded in fundamental chemical principles. While specific quantitative data is not widely published, the theoretical framework and detailed experimental protocol presented herein empower researchers to make informed decisions regarding solvent selection and to accurately determine solubility for their specific applications. By combining theoretical prediction with empirical verification and adhering to strict safety protocols, scientists and drug development professionals can confidently and effectively utilize 1-methylindoline in their research endeavors.

References

  • Alfa Aesar. (n.d.). 1-Methylindoline. Retrieved from [Link]

  • American Elements. (n.d.). 1-Methylindoline. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Lab Manager. (2019, July 8). Using solvents safely in the lab. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Procedure for Disposing of Hazardous Waste. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 7.2 Organic Solvents. Retrieved from [Link]

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Introduction: The Significance of the N-Methyl Indoline Moiety

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the N-Methylation of Indoline: Mechanisms, Protocols, and Field-Proven Insights

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The introduction of a methyl group to the nitrogen atom (N-methylation) can profoundly influence the molecule's pharmacological profile. This seemingly simple structural modification can alter properties such as metabolic stability, membrane permeability, receptor binding affinity, and overall bioavailability. Consequently, robust and well-understood methods for the N-methylation of indoline are critical for researchers, medicinal chemists, and professionals in drug development. This guide provides an in-depth technical overview of the core reaction mechanisms and field-proven protocols for this essential transformation.

Classical N-Methylation Strategies: The Workhorses of Synthesis

The Eschweiler-Clarke Reaction: Reductive Amination for Clean Methylation

The Eschweiler-Clarke reaction is a classic and highly reliable method for the methylation of secondary amines like indoline. It utilizes an excess of formic acid and formaldehyde to achieve methylation without the risk of forming quaternary ammonium salts, a common side reaction with other methods.[1][2]

The reaction proceeds through a reductive amination pathway. The causality behind its success lies in a two-step sequence within a single pot: the formation of an iminium ion followed by its irreversible reduction.

  • Iminium Ion Formation: Indoline, a secondary amine, reacts with formaldehyde to form a hemiaminal intermediate. This intermediate readily loses a molecule of water to generate a highly electrophilic N-methyliminium ion.

  • Hydride Transfer and Irreversibility: Formic acid serves as the hydride donor. The formate anion transfers a hydride to the electrophilic carbon of the iminium ion. This reduction is driven by the concomitant and irreversible loss of carbon dioxide gas, which shifts the equilibrium towards the methylated product.[1][2] The reaction stops at the tertiary amine stage because the product, N-methylindoline, lacks the N-H proton necessary to form another iminium ion.[1]

Eschweiler_Clarke_Mechanism cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Hydride Transfer Indoline Indoline Hemiaminal Hemiaminal Intermediate Indoline->Hemiaminal + CH₂O Formaldehyde Formaldehyde (CH₂O) Iminium N-Methyliminium Ion Hemiaminal->Iminium - H₂O Water H₂O Iminium2 N-Methyliminium Ion FormicAcid Formic Acid (HCOOH) Formate Formate FormicAcid->Formate - H⁺ NMethylindoline N-Methylindoline Formate->NMethylindoline + Hydride (H⁻) CO2 CO₂ Formate->CO2 releases

Caption: Mechanism of the Eschweiler-Clarke reaction for indoline.

This protocol is a self-validating system, where the progress can be monitored by Thin Layer Chromatography (TLC) until the disappearance of the starting material.

  • Reagents:

    • Indoline (1.0 eq)

    • Formaldehyde (37% aqueous solution, 2.5 eq)

    • Formic acid (98-100%, 2.5 eq)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add indoline.

    • Add formic acid, followed by the aqueous formaldehyde solution.

    • Heat the reaction mixture to 80-100 °C and maintain it at this temperature for 2-4 hours. The reaction progress can be monitored by TLC.

    • After the reaction is complete, cool the mixture to room temperature and carefully basify with a saturated aqueous solution of sodium bicarbonate or 2M sodium hydroxide until the effervescence ceases and the pH is > 9.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure to yield the crude N-methylindoline, which can be further purified by distillation or column chromatography.[3]

Direct Alkylation with Methyl Iodide

Direct alkylation with methyl iodide is a straightforward method for N-methylation. It is a classic SN2 (bimolecular nucleophilic substitution) reaction.[4][5]

The reaction's success is predicated on the nucleophilicity of the indoline nitrogen and the electrophilicity of the methyl iodide.

  • Deprotonation (Optional but Recommended): In the presence of a base (e.g., potassium carbonate), the N-H proton of indoline is removed to form the more nucleophilic indolinide anion.

  • SN2 Attack: The lone pair of electrons on the nitrogen atom (or the indolinide anion) acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. This occurs via a "backside attack," leading to the formation of a new C-N bond and the simultaneous cleavage of the C-I bond.[4][5] The iodide ion is displaced as the leaving group.

SN2_Mechanism_Indoline cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Product Formation Indoline Indoline TransitionState [Transition State]⁵⁻ Indoline->TransitionState attacks MethylIodide Methyl Iodide (CH₃I) MethylIodide->TransitionState TransitionState2 [Transition State]⁵⁻ NMethylindoline N-Methylindoline Iodide Iodide Ion (I⁻) TransitionState2->NMethylindoline TransitionState2->Iodide leaves

Caption: SN2 mechanism for the N-methylation of indoline with methyl iodide.

  • Reagents:

    • Indoline (1.0 eq)

    • Methyl Iodide (1.1-1.5 eq)

    • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.5-2.0 eq)

    • Anhydrous solvent (e.g., Acetone, DMF, or THF)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indoline and the anhydrous solvent.

    • Add the base (e.g., potassium carbonate) to the solution and stir.

    • Slowly add methyl iodide to the stirring suspension at room temperature.

    • Stir the reaction mixture at room temperature or gently heat (e.g., to 40-60 °C) for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with water to remove any remaining salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product. Purify by column chromatography or distillation.[6]

Direct Alkylation with Dimethyl Sulfate

Dimethyl sulfate is a potent and cost-effective methylating agent that reacts similarly to methyl iodide. However, it is highly toxic and requires careful handling.[7]

The mechanism is analogous to that of methyl iodide, involving an SN2 reaction. The sulfate group is an excellent leaving group, facilitating the nucleophilic attack by the indoline nitrogen. The reaction is typically performed in the presence of a base like sodium hydroxide.[8]

  • Reagents:

    • Indoline (1.0 eq)

    • Dimethyl Sulfate ((CH₃)₂SO₄, 1.1 eq)

    • Sodium Hydroxide (NaOH) solution (e.g., 10-20%)

    • Solvent (e.g., water, or a biphasic system with an organic solvent like dichloromethane)

  • Procedure:

    • Caution: Dimethyl sulfate is highly toxic and carcinogenic. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

    • Dissolve indoline in the chosen solvent system in a round-bottom flask.

    • Cool the mixture in an ice bath.

    • Simultaneously add dimethyl sulfate and the sodium hydroxide solution dropwise, maintaining the temperature below 10 °C and keeping the solution basic.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

    • To quench any unreacted dimethyl sulfate, add a concentrated aqueous ammonia solution and stir for an additional hour.

    • Separate the organic layer (if using a biphasic system) or extract the aqueous layer with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude N-methylindoline by distillation or column chromatography.

Modern and Greener N-Methylation Approaches

Using Dimethyl Carbonate (DMC): An Environmentally Benign Reagent

Dimethyl carbonate (DMC) has emerged as a green and non-toxic alternative to traditional methylating agents like methyl iodide and dimethyl sulfate.[7] It has a lower toxicity profile and its byproducts (methanol and carbon dioxide) are less harmful.[9]

The reaction with DMC typically requires higher temperatures and often a basic catalyst. The mechanism can proceed via two main pathways, depending on the conditions. The generally accepted pathway involves:

  • Base-catalyzed Deprotonation: A base (e.g., K₂CO₃) deprotonates the indoline to form the indolinide anion.

  • Nucleophilic Attack: The indolinide anion attacks one of the carbonyl carbons of DMC to form a carbamate intermediate.

  • Methyl Transfer: At elevated temperatures, this intermediate undergoes an intramolecular rearrangement or reacts with another indolinide anion, leading to the transfer of a methyl group to the nitrogen and the release of methoxide and carbon dioxide.

  • Reagents:

    • Indoline (1.0 eq, e.g., 3g, 0.025 mol)

    • Dimethyl Carbonate (DMC, 3.0 eq, e.g., 6.4 mL, 0.076 mol)

    • Potassium Carbonate (K₂CO₃, powdered, 0.5 eq, e.g., 1.5g)

    • N,N-Dimethylformamide (DMF) as solvent (e.g., 20 mL)

  • Procedure:

    • Combine indoline, potassium carbonate, DMF, and dimethyl carbonate in a round-bottom flask equipped with a reflux condenser.

    • Heat the mixture to reflux (approximately 130 °C) for about 14 hours. Monitor the reaction by HPLC or TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly add water (e.g., 50 mL) and extract with an organic solvent like tert-butyl methyl ether (TBME, e.g., 60 mL).

    • Wash the organic extract with water (3 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain N-methylindoline.[10]

Catalytic N-Methylation with Alcohols: A "Borrowing Hydrogen" Approach

Modern catalytic methods offer a highly atom-economical and sustainable route for N-methylation. Using methanol as the methyl source, catalyzed by transition metals like iridium or ruthenium, is a prominent example of a "borrowing hydrogen" or "hydrogen autotransfer" reaction.[11]

This elegant mechanism avoids the use of stoichiometric methylating agents.

  • Dehydrogenation: The metal catalyst temporarily "borrows" hydrogen from methanol, oxidizing it to formaldehyde in situ.

  • Condensation: The in situ generated formaldehyde condenses with indoline to form the corresponding N-methyliminium ion (after dehydration).

  • Hydrogenation: The catalyst then returns the "borrowed" hydrogen to the iminium ion, reducing it to N-methylindoline and regenerating the active catalyst. The only byproduct of this process is water.[12]

Borrowing_Hydrogen cluster_cycle Catalytic Cycle Catalyst [Ir]-H₂ Formaldehyde Formaldehyde Catalyst->Formaldehyde Oxidation Methanol Methanol Methanol->Catalyst - H₂ Iminium Iminium Ion Formaldehyde->Iminium + Indoline - H₂O Indoline Indoline NMethylindoline N-Methylindoline Iminium->NMethylindoline + [Ir]-H₂ (Hydrogenation)

Caption: Simplified "Borrowing Hydrogen" mechanism for N-methylation.

This method is at the forefront of green chemistry, though it often requires specialized catalysts and optimization of reaction conditions.

Comparative Analysis of N-Methylation Methods

MethodMethylating AgentTypical ConditionsYieldAdvantagesDisadvantages
Eschweiler-Clarke Formaldehyde / Formic Acid80-100 °C, 2-4 hHighNo over-alkylation, inexpensive reagents.[1]Requires excess reagents, acidic conditions.
Methyl Iodide CH₃IRT to 60 °C, several hoursGood to HighMild conditions, reliable.Toxic reagent, risk of quaternization.[7]
Dimethyl Sulfate (CH₃)₂SO₄0 °C to RT, 2-4 hGood to HighPotent and inexpensive.Highly toxic and carcinogenic.[7]
Dimethyl Carbonate (CH₃)₂O₂~130 °C, ~14 hHigh (95%)[10]Green, non-toxic reagent.[7]High temperature, long reaction time.
Catalytic (Methanol) CH₃OH / Ir or Ru catalyst110-140 °C, 12-18 hGood to HighAtom economical, green, water is the only byproduct.[11]Requires expensive catalyst, optimization needed.

General Experimental and Purification Workflow

The overall process from starting material to purified product follows a consistent workflow, which is crucial for reproducibility and obtaining a high-purity final compound.

workflow Start Indoline & Reagents Reaction Reaction Setup (Solvent, Base, Temp) Start->Reaction Monitoring Reaction Monitoring (TLC / HPLC) Reaction->Monitoring Workup Aqueous Workup (Quenching, Extraction) Monitoring->Workup Drying Drying & Concentration Workup->Drying Purification Purification (Distillation or Chromatography) Drying->Purification Product Pure N-Methylindoline Purification->Product

Caption: General experimental workflow for N-methylation of indoline.

Conclusion

The N-methylation of indoline is a fundamental transformation with several well-established and emerging methodologies available to the modern chemist. The choice of method depends on a balance of factors including scale, cost, safety considerations, and the desired level of "greenness." Classical methods like the Eschweiler-Clarke reaction and direct alkylation with methyl iodide or dimethyl sulfate remain reliable and effective. However, for large-scale and environmentally conscious synthesis, methods employing dimethyl carbonate or catalytic approaches with methanol represent the future direction of the field. A thorough understanding of the underlying mechanisms is paramount for troubleshooting, optimization, and the successful application of these techniques in research and development.

References

  • Chemistry LibreTexts. (2022). 9.3: The SN2 Reaction. [Link]

  • Organic Syntheses. (n.d.). 1-methylindole. [Link]

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  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. [Link]

  • ChemTalk. (n.d.). Sn2 Reaction. [Link]

  • LabXchange. (n.d.). Sn2 Reaction. [Link]

  • RSC Advances. (n.d.). Supporting Information. [Link]

  • Google Patents. (n.d.).
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  • The Organic Chemistry Tutor. (2021). SN2 Reaction Mechanisms. [Link]

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. [Link]

  • Kimies. (2023). Eschweiler-Clarke reaction. [Link]

  • Google Patents. (n.d.). CN109866299A - Methylation synthesis method of N-heterocyclic compound.
  • Organic Chemistry Portal. (n.d.). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. [Link]

  • Organic Chemistry Portal. (n.d.). N-Methylation of Amines with Methanol in Aqueous Solution Catalyzed by a Water-Soluble Metal-Ligand Bifunctional Dinuclear Iridium Catalyst. [Link]

  • Shaik, Y. P., & Shaik, S. (2014). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. ResearchGate. [Link]

  • ResearchGate. (n.d.). N-methylation and O-methylation of indole and phenol respectively using... | Download Table. [Link]

  • ResearchGate. (n.d.). N‐methylation of indoles and other N,H‐heteroacromatic compounds.... [Link]

  • Prashad, M., Har, D., Hu, B., Kim, H. Y., Repic, O., & Blacklock, T. J. (2003). An efficient and practical N-methylation of amino acid derivatives. Organic letters, 5(2), 125–128. [Link]

  • The Royal Society of Chemistry. (n.d.). Trialkylammonium Salt Degradation: Implications for Methylation and Cross-coupling. [Link]

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A Comprehensive Technical Guide to the Physical Properties of 1-Methylindoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth examination of the key physical properties of 1-Methylindoline (CAS No. 824-21-5), a heterocyclic amine crucial in the synthesis of pharmaceuticals and specialty dyes[1]. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to offer a foundational understanding of these properties and the validated methodologies for their empirical determination.

Introduction to 1-Methylindoline

1-Methylindoline, also known as N-methylindoline or 1-Methyl-2,3-dihydro-1H-indole, is an organic compound with the chemical formula C₉H₁₁N[2][3]. Its molecular structure, featuring an indole nucleus with a saturated five-membered ring and a methyl group on the nitrogen atom, makes it a valuable precursor and building block in organic synthesis[1]. Accurate knowledge of its physical properties, such as boiling point and density, is paramount for process optimization, reaction modeling, purification, and ensuring safety and quality control in a laboratory or industrial setting.

Part 1: Core Physical Properties of 1-Methylindoline

The fundamental physical constants of a compound are the cornerstones of its chemical identity. For 1-Methylindoline, these properties dictate its behavior under various conditions, influencing everything from storage to reaction kinetics.

Data Summary

The essential physical properties of 1-Methylindoline are summarized below. This data is aggregated from verified chemical supplier and database sources.

PropertyValueNotesSource(s)
CAS Number 824-21-5-[1]
Molecular Formula C₉H₁₁N-[1][2][3]
Molecular Weight 133.19 g/mol -[2][3][4]
Boiling Point 223.6°CAt standard atmospheric pressure (760 mmHg).[1][2][3]
100-102°CUnder reduced pressure (14 Torr).[5]
Density 1.027 g/cm³Typically measured at or near 20°C.[1][2][3]
Flash Point 80.9°C-[1][2][3]

Part 2: Experimental Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, leading to the phase transition from liquid to gas[6][7]. Its accurate determination is critical for purification via distillation and for defining the conditions of chemical reactions.

Principle of Measurement: The Micro-Reflux Technique

For research applications where sample volume may be limited, the micro-reflux method is a highly reliable technique for determining the boiling point. The principle rests on creating a state of equilibrium where the liquid boils and its vapor condenses, with the thermometer bulb positioned in the vapor phase just above the liquid surface. This ensures the measured temperature is that of the vapor in equilibrium with the boiling liquid, which is the true boiling point at the given atmospheric pressure[7].

Experimental Protocol: Micro-Reflux Boiling Point Determination

This protocol is designed as a self-validating system, ensuring accuracy through careful setup and observation.

  • Apparatus Setup :

    • Place approximately 0.5 mL of 1-Methylindoline into a small test tube (e.g., 10x75 mm).

    • Add a small magnetic stir bar. This is a critical step to prevent "bumping" (sudden, violent boiling) by providing nucleation sites for smooth bubble formation[7].

    • Clamp the test tube securely within a heating block on a stirrer/hotplate.

    • Position a calibrated thermometer (or temperature probe) so that the bulb is approximately 1 cm above the surface of the liquid. This placement is causal to accuracy; positioning it too high will result in a lower reading, while placing it in the liquid measures the liquid's temperature, not the vapor's.

  • Heating and Equilibration :

    • Turn on the stirrer to ensure gentle, consistent agitation of the liquid.

    • Begin heating the block gradually. A slow heating rate is essential to allow the system to reach thermal equilibrium.

    • Observe the formation of a "reflux ring"—a visible ring of condensing vapor on the inner wall of the test tube. The boiling point is measured when the top of this ring is level with the thermometer bulb[7].

  • Data Acquisition :

    • Once the liquid is gently refluxing and the temperature reading on the thermometer has stabilized for at least one minute, record this temperature. This stable reading represents the boiling point of 1-Methylindoline.

    • Record the ambient atmospheric pressure using a barometer, as boiling point is pressure-dependent[7].

Workflow for Boiling Point Determination

BoilingPointWorkflow Workflow: Micro-Reflux Boiling Point Determination cluster_prep Sample Preparation cluster_setup Apparatus Assembly cluster_measurement Measurement A 1. Add 0.5 mL 1-Methylindoline to test tube B 2. Add magnetic stir bar (Prevents bumping) A->B C 3. Clamp test tube in heating block B->C D 4. Position thermometer (Bulb 1cm above liquid) C->D E 5. Start gentle stirring D->E F 6. Heat gradually E->F G 7. Observe reflux ring and equilibrate F->G H 8. Record stable vapor temperature G->H I 9. Record atmospheric pressure H->I J Boiling Point at Measured Pressure I->J Final Result

Caption: Micro-reflux workflow for precise boiling point measurement.

Part 3: Experimental Determination of Density

Density, the mass of a substance per unit volume (ρ = m/V), is a fundamental physical property sensitive to temperature[8]. For drug development and chemical synthesis, density is essential for calculating molar concentrations, converting mass to volume for reagent measurement, and for computational modeling.

Principle of Measurement: The Pycnometer Method

While density can be approximated by measuring the mass of a volume in a graduated cylinder, this method lacks the precision required for rigorous scientific work[9]. The use of a pycnometer, or specific gravity bottle, provides a highly accurate and reproducible method. The principle involves precisely determining the mass of a specific, known volume of the liquid. The pycnometer is calibrated with a liquid of known density (e.g., deionized water), and this calibration is then used to determine the density of the unknown liquid.

Experimental Protocol: Density Determination Using a Pycnometer

This protocol ensures high trustworthiness by incorporating a calibration step against a known standard.

  • Calibration of the Pycnometer :

    • Thoroughly clean and dry a pycnometer of a known volume (e.g., 10 mL).

    • Measure and record the mass of the empty, dry pycnometer using an analytical balance (m_empty).

    • Fill the pycnometer with deionized water of a known temperature. Insert the stopper, ensuring excess water exits through the capillary, which guarantees a precise and repeatable volume.

    • Measure the temperature of the water. This is critical, as density is temperature-dependent[8].

    • Wipe the outside of the pycnometer dry and measure its mass (m_water).

    • Calculate the mass of the water (m_water - m_empty).

    • Determine the exact volume of the pycnometer (V) using the known density of water (ρ_water) at the measured temperature: V = (m_water - m_empty) / ρ_water.

  • Measurement of 1-Methylindoline Density :

    • Empty and thoroughly dry the calibrated pycnometer.

    • Fill the pycnometer with 1-Methylindoline, ensuring the liquid is at the same temperature as the calibration water to maintain volume consistency.

    • Insert the stopper, wipe the exterior dry, and measure the total mass (m_sample).

  • Calculation :

    • Calculate the mass of the 1-Methylindoline sample: m_sample - m_empty.

    • Calculate the density of 1-Methylindoline (ρ_sample) using the calibrated volume: ρ_sample = (m_sample - m_empty) / V.

Workflow for Density Determination

DensityWorkflow Workflow: Pycnometer Density Determination cluster_calib Pycnometer Calibration cluster_sample Sample Measurement cluster_calc Calculation A 1. Weigh empty, dry pycnometer (m_empty) B 2. Fill with deionized water at known temperature (T) A->B C 3. Weigh filled pycnometer (m_water) B->C D 4. Calculate pycnometer volume (V) using ρ_water at T C->D E 5. Fill dry pycnometer with 1-Methylindoline at T D->E Use calibrated volume V F 6. Weigh filled pycnometer (m_sample) E->F G 7. Calculate sample mass (m_sample - m_empty) F->G H 8. Calculate sample density ρ = mass / V G->H I Density of 1-Methylindoline H->I Final Result

Caption: Pycnometer workflow for high-precision density measurement.

References

  • 1-Methylindoline | CAS 824-21-5 , American Elements. [Link]

  • Density of liquids , University of Washington Department of Chemistry. [Link]

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Discovery and history of 1-Methylindoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Methylindoline: From Historical Discovery to Modern Synthesis and Application

Abstract

This technical guide provides a comprehensive exploration of 1-methylindoline, a significant heterocyclic compound in synthetic and medicinal chemistry. The narrative traces the historical lineage from the initial studies of the indigo dye in the 19th century, which led to the isolation of its parent scaffold, indole, by Adolf von Baeyer in 1866.[1][2][3] We detail the conceptual and chemical evolution from indole to the saturated indoline core and subsequently to its N-methylated derivative. The guide presents an in-depth analysis of synthetic methodologies, including classical and modern routes, complete with detailed, step-by-step experimental protocols and mechanistic diagrams. Key physicochemical properties and spectroscopic data are systematically tabulated for reference. Furthermore, we examine the applications of 1-methylindoline as a crucial building block in the development of pharmaceuticals, particularly in the synthesis of kinase inhibitors and other bioactive molecules. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of 1-methylindoline's history, synthesis, and utility.

Introduction: The Indoline Scaffold and the Significance of N-Methylation

The indoline scaffold is a privileged heterocyclic motif, forming the structural core of numerous natural products and synthetic compounds with profound biological activities.[1] Its structure, a 2,3-dihydro derivative of indole, imparts a unique three-dimensional conformation that is highly valued in medicinal chemistry for its ability to interact with biological targets. The N-methylation of the indoline core to form 1-methylindoline has significant chemical and pharmacological implications. The addition of a methyl group to the nitrogen atom (N-1) blocks the hydrogen-bond donating capability of the parent amine, increases lipophilicity, and can alter the molecule's metabolic stability and binding affinity to target proteins. These modifications make 1-methylindoline a versatile and often essential intermediate in the synthesis of complex pharmaceutical agents.[4][5]

Historical Context: From Indigo to the Emergence of 1-Methylindoline

The story of 1-methylindoline is inextricably linked to the history of its aromatic precursor, indole.

  • 1866: The Isolation of Indole: The journey began with the study of the vibrant blue dye, indigo. In 1866, the renowned German chemist Adolf von Baeyer first isolated indole by reducing oxindole—a derivative from the oxidation of indigo—using zinc dust.[2][3] The name "indole" itself is a portmanteau of "indigo" and "oleum" (oil), reflecting its origins.[2][3][6]

  • The Saturation to Indoline: Following the characterization of indole, early chemical investigations naturally explored its reductive chemistry. Researchers employed various reducing agents to saturate the C2-C3 double bond of the indole nucleus, giving rise to the indoline core.[1] These early methods often involved harsh conditions, such as dissolving metal reductions with zinc in phosphoric acid.[1]

  • N-Alkylation and the Birth of 1-Methylindoline: While a singular "discovery" event for 1-methylindoline is not prominently documented, its synthesis logically followed the establishment of indole and indoline chemistry and the development of N-alkylation reactions in the late 19th and early 20th centuries. The methylation of the indoline nitrogen or the reduction of 1-methylindole were straightforward extensions of the existing chemical repertoire.

G Indigo Indigo Oxindole Oxindole Indigo->Oxindole Oxidation Indole Indole (1866) Adolf von Baeyer Oxindole->Indole Zn Dust Reduction Indoline Indoline Indole->Indoline Reduction of C2-C3 bond 1-Methylindole 1-Methylindole Indole->1-Methylindole N-Methylation 1-Methylindoline 1-Methylindoline Indoline->1-Methylindoline N-Methylation 1-Methylindole->1-Methylindoline

Caption: Historical progression from Indigo to 1-Methylindoline.

Synthesis of 1-Methylindoline: A Methodological Evolution

The preparation of 1-methylindoline can be approached via several synthetic routes. The most common strategies involve either the methylation of pre-formed indoline or the reduction of 1-methylindole.

Strategy 1: N-Methylation of Indoline

This is a direct and intuitive approach where indoline is treated with a methylating agent.

Reaction Mechanism: The reaction proceeds via a standard nucleophilic substitution (SN2) mechanism. A base is used to deprotonate the indoline nitrogen, creating a more nucleophilic amide anion, which then attacks the methylating agent.

G cluster_mech Mechanism: N-Methylation of Indoline Indoline Indoline Anion Indolinide Anion Indoline->Anion + Base - H₂ Base Base (e.g., NaH) Product 1-Methylindoline Anion->Product + CH₃-I MeI CH₃-I Salt NaI

Caption: Experimental workflow for the two-step synthesis of 1-methylindoline.

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential for confirming the identity and purity of 1-methylindoline.

Physical Properties
PropertyValueReference(s)
CAS Number 824-21-5[7][8][9]
Molecular Formula C₉H₁₁N[7][8]
Molecular Weight 133.19 g/mol [7][8]
Appearance Light yellow to yellow liquid[9]
Boiling Point 223.6 °C at 760 mmHg[7][8]
Density 1.027 g/cm³[7][8]
Flash Point 80.9 °C[7]
Refractive Index ~1.608[10]
Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is characteristic. It will show signals for the aromatic protons on the benzene ring (typically in the δ 6.5-7.2 ppm range), two aliphatic triplets for the C2 and C3 methylene protons (around δ 3.0 and 3.5 ppm), and a singlet for the N-methyl protons (around δ 2.7 ppm).

  • ¹³C NMR: The carbon spectrum will show distinct peaks for the aromatic carbons, the two aliphatic carbons of the pyrrolidine ring, and a single peak for the methyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum is notable for the absence of an N-H stretching band (which would be present in indoline around 3400 cm⁻¹). Key signals include C-H stretches from the aromatic and aliphatic groups and C=C stretching from the benzene ring.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z = 133, corresponding to the molecular weight. A prominent fragment is often observed at m/z = 132, corresponding to the loss of a hydrogen atom. [11]

Applications in Research and Drug Development

1-Methylindoline is rarely the final product but serves as a vital intermediate in the synthesis of high-value molecules.

  • Pharmaceutical Scaffolding: The indoline core is a common feature in many biologically active compounds. The 1-methylindoline moiety is found in various developmental drugs, including inhibitors of kinases like Aurora kinase and receptor tyrosine kinases. [12]Its structure is also used to design anti-inflammatory agents and anticancer therapeutics. [13][14]* Intermediate for Complex Syntheses: It serves as a starting material for more complex substituted indolines. For example, 1-amino-2-methylindoline, derived from 2-methylindoline, is a key intermediate in the synthesis of the diuretic and antihypertensive drug Indapamide. [15]While not a direct precursor, this highlights the importance of substituted indolines in pharmaceuticals.

  • Agrochemicals and Materials Science: Derivatives of indoline are also explored in the development of new agrochemicals and functional materials due to the unique electronic and structural properties of the heterocyclic system.

Conclusion

From its conceptual origins in the 19th-century investigations of natural dyes to its current role as a versatile synthetic building block, 1-methylindoline represents a simple yet crucial molecule in organic chemistry. Its history is a testament to the logical progression of chemical science, from the isolation of parent scaffolds to their functionalization and application. A thorough understanding of its synthesis, properties, and reactivity is essential for professionals engaged in the design and development of novel pharmaceuticals and functional materials, where the indoline scaffold continues to be a source of promising new discoveries.

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Methodological & Application

Application Note & Protocol: Synthesis of 1-Methylindoline-2,3-dione from 1-Methylindoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Methylindoline-2,3-dione, commonly known as N-methylisatin, is a pivotal scaffold in medicinal chemistry, serving as a versatile precursor for a multitude of biologically active compounds. This document provides a comprehensive guide for its synthesis through the direct oxidation of 1-methylindoline. We will explore the mechanistic details of this transformation, present a robust and optimized experimental protocol, and offer practical insights to ensure a high-yielding and reproducible synthesis. This guide is tailored for researchers, scientists, and professionals in drug development who require a reliable method for preparing this key synthetic intermediate.

Introduction: The Importance of N-Methylisatin in Drug Discovery

Isatin and its derivatives are recognized as "privileged structures" in medicinal chemistry, demonstrating a wide array of pharmacological activities, including antiviral, anticancer, and anticonvulsant properties. The N-methylated analogue, 1-methylindoline-2,3-dione, is particularly valuable as it allows for synthetic modifications at the indole nitrogen, which can significantly enhance the potency and pharmacokinetic profiles of drug candidates.[1][2] A dependable and scalable synthesis of N-methylisatin is thus a fundamental requirement for many drug discovery programs.

The most direct synthetic route to N-methylisatin involves the oxidation of the α-methylene groups of the pyrrolidine ring in 1-methylindoline. This transformation necessitates a careful choice of oxidizing agents to achieve high selectivity and yield while minimizing side reactions and over-oxidation.

Mechanistic Rationale: The Oxidation of 1-Methylindoline

The conversion of 1-methylindoline to 1-methylindoline-2,3-dione involves the oxidation of the two methylene carbons adjacent to the nitrogen atom. A variety of oxidizing agents have been employed for the synthesis of isatins from indoles or indolines, including selenium dioxide (SeO₂), 2-iodoxybenzoic acid (IBX) derivatives, and molecular oxygen with additives.[3][4][5]

The use of selenium dioxide for the oxidation of α-methylene groups adjacent to a carbonyl group is a well-established transformation known as the Riley oxidation.[6][7] This method is also effective for the oxidation of the activated methylene groups in 1-methylindoline. The mechanism is believed to proceed through an initial ene reaction, followed by a[4][8]-sigmatropic rearrangement to form an intermediate that ultimately eliminates water and elemental selenium to afford the dicarbonyl product.[7][9]

Experimental Protocol: A Validated Synthetic Procedure

This protocol outlines a reliable and reproducible method for the synthesis of 1-methylindoline-2,3-dione from 1-methylindoline using selenium dioxide.

3.1. Materials and Reagents
Reagent/MaterialGradeExample SupplierNotes
1-MethylindolineReagentSigma-AldrichPurity >98%
Selenium Dioxide (SeO₂)ReagentPlus®, ≥99%Sigma-AldrichHighly Toxic - Handle with care
1,4-DioxaneAnhydrous, 99.8%Sigma-AldrichEnsure solvent is dry
Deionized Water--
Celite® 545-Sigma-AldrichFilter aid
Dichloromethane (DCM)ACS GradeFisher ScientificFor extraction
Saturated Sodium Chloride (Brine)--For washing
Anhydrous Sodium Sulfate (Na₂SO₄)GranularFisher ScientificFor drying

Safety Precautions: This procedure involves the use of selenium dioxide, which is highly toxic and an environmental hazard. All manipulations involving SeO₂ must be conducted in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, must be worn at all times. All selenium-containing waste must be segregated and disposed of in accordance with institutional and local hazardous waste regulations.

3.2. Step-by-Step Methodology
  • Reaction Setup:

    • In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add selenium dioxide (5.55 g, 50 mmol).

    • To the flask, add anhydrous 1,4-dioxane (100 mL) followed by deionized water (2 mL).

    • Stir the resulting suspension at room temperature under a nitrogen atmosphere.

  • Addition of Substrate:

    • In a separate flask, dissolve 1-methylindoline (6.65 g, 50 mmol) in anhydrous 1,4-dioxane (20 mL).

    • Slowly add the 1-methylindoline solution to the stirring selenium dioxide suspension over a period of approximately 15 minutes at room temperature.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 101 °C) and maintain this temperature for 6 hours.

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 30:70). The product, N-methylisatin, is a distinctively colored compound.

  • Workup and Isolation:

    • Upon completion, allow the reaction mixture to cool to room temperature. A black precipitate of elemental selenium will be observed.

    • Filter the cooled mixture through a pad of Celite® to remove the selenium precipitate. Rinse the reaction flask and the filter cake with dichloromethane (DCM, 3 x 30 mL) to ensure complete transfer of the product.

    • Combine the filtrate and the DCM washes in a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product will be obtained as a reddish-orange solid.

    • For purification, recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure 1-methylindoline-2,3-dione.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

3.3. Expected Results and Characterization
  • Yield: 60-70%

  • Appearance: Orange to red crystalline solid

  • Melting Point: 130-133 °C[1]

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.62-7.55 (m, 2H), 7.15 (t, 1H), 6.90 (d, 1H), 3.25 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 183.5, 158.0, 151.5, 138.0, 125.0, 124.5, 117.0, 110.5, 26.0.

  • IR (KBr, cm⁻¹): 1745 (C=O, ketone), 1730 (C=O, amide), 1615 (C=C, aromatic).

Visualized Workflow and Mechanism
Experimental Workflow

The following diagram provides a step-by-step visualization of the synthetic protocol.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents 1. Charge Flask with SeO₂, Dioxane, and Water Substrate 2. Prepare 1-Methylindoline Solution Reagents->Substrate Addition 3. Add Substrate Solution to SeO₂ Suspension Substrate->Addition Reflux 4. Heat to Reflux (6h) Addition->Reflux Filter 5. Cool and Filter (remove elemental Se) Reflux->Filter Extract 6. Extraction and Washing (DCM, H₂O, Brine) Filter->Extract Dry 7. Dry and Concentrate Extract->Dry Purify 8. Recrystallization Dry->Purify Product Pure 1-Methylindoline-2,3-dione Purify->Product

Caption: A flowchart illustrating the key stages of the synthesis of 1-methylindoline-2,3-dione.

Simplified Reaction Mechanism

This diagram illustrates the overall transformation.

Reaction_Mechanism Start 1-Methylindoline Product 1-Methylindoline-2,3-dione (N-Methylisatin) Start->Product SeO₂, 1,4-Dioxane/H₂O Reflux

Caption: The overall oxidation of 1-methylindoline to 1-methylindoline-2,3-dione.

Troubleshooting and Critical Considerations
  • Low Yield:

    • Incomplete Reaction: Confirm the complete consumption of the starting material by TLC before workup. If necessary, the reaction time can be extended.

    • Purity of Reagents: Ensure that the 1-methylindoline is of high purity and the 1,4-dioxane is anhydrous.

    • Loss during Workup: Minimize product loss by ensuring thorough extraction and careful transfers between vessels.

  • Product Impurity:

    • Selenium Contamination: A fine black precipitate of selenium in the final product indicates inefficient filtration. A second filtration through a fresh pad of Celite® may be required.

    • Side Products: Adherence to the specified reaction temperature and time is crucial to avoid potential over-oxidation or side reactions.

    • Ineffective Recrystallization: Proper solvent selection and slow cooling are key to obtaining high-purity crystals.

Conclusion

The selenium dioxide-mediated oxidation of 1-methylindoline is a robust and effective method for the synthesis of 1-methylindoline-2,3-dione. By following the detailed protocol and adhering to the outlined safety measures, researchers can reliably produce this valuable intermediate in good yield. The information provided in this application note is intended to facilitate the successful implementation of this synthesis in a laboratory setting, thereby supporting ongoing research and development in medicinal chemistry.

References
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The Strategic Application of 1-Methylindoline in the Synthesis of Pharmaceutical Intermediates: A Detailed Guide for Scientists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of 1-methylindoline as a versatile building block in the synthesis of pharmaceutical intermediates. We will delve into its chemical properties, explore its application in pivotal synthetic transformations, and provide detailed, validated protocols. This guide emphasizes the scientific rationale behind experimental choices to ensure both technical accuracy and successful implementation.

Introduction: The Significance of the 1-Methylindoline Scaffold

The indoline core structure is a prominent and "privileged" scaffold in medicinal chemistry, forming the structural foundation of numerous clinically successful drugs. Its rigid, bicyclic nature provides an excellent platform for the precise spatial arrangement of pharmacophoric elements, facilitating targeted interactions with biological macromolecules. The methylation at the nitrogen atom to form 1-methylindoline modifies the electronic and steric profile of the molecule, enhancing its utility as a precursor in complex organic synthesis.[1]

1-Methylindoline's unique chemical structure and reactivity make it an invaluable building block in the pharmaceutical industry, particularly in the development of drugs targeting central nervous system disorders.[1] This guide will provide an in-depth exploration of its key applications, complete with actionable protocols and the underlying scientific principles that govern them.

Physicochemical Properties and Reactivity Profile

A fundamental understanding of 1-methylindoline's characteristics is essential for its strategic deployment in synthetic chemistry.

PropertyValueSignificance in Synthesis
Molecular Formula C₉H₁₁NDefines the elemental composition.[1][2]
Molecular Weight 133.19 g/mol Critical for accurate stoichiometric calculations.[1][2]
Boiling Point 223.6 °C at 760 mmHgInforms purification strategies such as distillation.[1]
Density 1.027 g/cm³Necessary for converting between mass and volume.[1]
Appearance Colorless liquidA key physical identifier.[1]

The reactivity of 1-methylindoline is dominated by two key features: the nucleophilic nitrogen atom and the electron-rich aromatic ring. The nitrogen's lone pair of electrons is readily available for bond formation, while the aromatic ring is activated towards electrophilic substitution, primarily at the C5 position (para to the nitrogen). This dual reactivity allows for a wide array of synthetic transformations.

Core Synthetic Applications and Detailed Protocols

1-Methylindoline is a key starting material for several classes of reactions that are fundamental to the construction of pharmaceutical agents. Here, we focus on two of the most powerful and widely used transformations: Buchwald-Hartwig Amination and Friedel-Crafts Acylation.

Buchwald-Hartwig Amination: Constructing Aryl Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of carbon-nitrogen bonds.[3][4] This reaction is indispensable for creating the aryl amine linkages present in a vast number of pharmaceuticals.[5]

Scientific Rationale: This powerful methodology enables the coupling of amines with aryl halides, a transformation that is often challenging using traditional methods.[3][6] The reaction proceeds through a catalytic cycle involving a palladium catalyst and a suitable phosphine ligand. The ligand's role is crucial, as it influences the catalyst's stability and reactivity. A strong, non-nucleophilic base is required to deprotonate the amine, generating the active nucleophile for the coupling reaction. The choice of ligand and base is critical for achieving high yields and accommodating a broad range of substrates.[4][6]

Protocol: Synthesis of a 1-Methylindoline-Aryl Derivative

Materials:

  • 1-Methylindoline

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate [Pd(OAc)₂]

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).

  • Add sodium tert-butoxide (1.4 equivalents) and the aryl bromide (1.0 equivalent).

  • Introduce anhydrous toluene via syringe.

  • Add 1-methylindoline (1.2 equivalents) to the reaction mixture.

  • Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to yield the desired N-aryl-1-methylindoline.

Workflow Diagram:

Buchwald_Hartwig_Workflow Buchwald-Hartwig Amination Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Catalyst, Ligand, Base, and Aryl Halide B 2. Add Solvent and 1-Methylindoline A->B C 3. Heat to 100-110 °C B->C D 4. Monitor Progress (TLC/LC-MS) C->D E 5. Quench Reaction D->E F 6. Extraction E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H Product Product H->Product

Caption: A streamlined workflow for the Buchwald-Hartwig amination of 1-methylindoline.

Friedel-Crafts Acylation: Aromatic Ring Functionalization

The Friedel-Crafts acylation is a classic and reliable method for introducing an acyl group onto an aromatic ring.[7] For 1-methylindoline, this electrophilic aromatic substitution reaction is highly regioselective, occurring predominantly at the electron-rich C5 position.

Scientific Rationale: The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent (an acyl chloride or anhydride).[8][9] This activation generates a highly electrophilic acylium ion. The nucleophilic aromatic ring of 1-methylindoline then attacks this electrophile, leading to the formation of an aryl ketone. A key advantage of this reaction is that the resulting ketone product is deactivated towards further acylation, preventing polysubstitution.[7] The ketone functionality serves as a versatile handle for subsequent synthetic manipulations.

Protocol: Synthesis of 1-(1-Methylindolin-5-yl)ethanone

Materials:

  • 1-Methylindoline

  • Acetyl chloride

  • Aluminum chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous DCM in a flask equipped with a dropping funnel.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add acetyl chloride (1.05 equivalents) dissolved in anhydrous DCM to the suspension via the dropping funnel. Stir for 20 minutes to allow for the formation of the acylium ion complex.

  • Add a solution of 1-methylindoline (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully and slowly quench the reaction by pouring the mixture onto crushed ice with stirring.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by recrystallization or column chromatography to obtain the pure acylated product.

Workflow Diagram:

Friedel_Crafts_Workflow Friedel-Crafts Acylation Workflow cluster_activation Acylium Ion Generation cluster_reaction Electrophilic Substitution cluster_workup Workup & Purification A 1. Suspend AlCl₃ in DCM at 0 °C B 2. Add Acetyl Chloride A->B C 3. Add 1-Methylindoline Solution B->C D 4. Stir to Completion C->D E 5. Quench with Ice D->E F 6. Extraction & Washing E->F G 7. Dry and Concentrate F->G H 8. Purification G->H Product Product H->Product

Caption: A step-by-step workflow for the Friedel-Crafts acylation of 1-methylindoline.

Safety and Handling

1-Methylindoline and the reagents used in these protocols require careful handling.

  • 1-Methylindoline: May cause skin, eye, and respiratory irritation.[10]

  • Aluminum Chloride: Corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE).[8]

  • Acetyl Chloride: Corrosive and moisture-sensitive.[8]

  • Palladium Catalysts and Phosphine Ligands: Can be toxic and should be handled with care.

  • Solvents: Toluene and Dichloromethane are flammable and/or toxic. Use in a well-ventilated area or fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11][12] All reactions should be performed in a well-ventilated fume hood.

Conclusion

1-Methylindoline is a proven and highly effective building block for the synthesis of complex pharmaceutical intermediates. Its well-defined reactivity allows for its strategic incorporation into target molecules using robust and high-yielding reactions such as the Buchwald-Hartwig amination and Friedel-Crafts acylation. The protocols and scientific rationale presented in this guide provide a solid foundation for chemists to leverage the synthetic potential of this valuable compound. As the quest for novel therapeutics continues, the intelligent application of privileged scaffolds like 1-methylindoline will remain a cornerstone of successful drug discovery and development programs.

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1-Methylindoline: A Versatile Precursor for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers in Drug Discovery

Authored by a Senior Application Scientist

The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its rigid, bicyclic framework provides an excellent platform for the development of targeted therapeutics. Among its derivatives, 1-methylindoline serves as a crucial and versatile precursor, offering multiple sites for functionalization to generate a diverse array of bioactive molecules. The presence of the N-methyl group not only influences the molecule's electronic properties and metabolic stability but also directs certain synthetic transformations, making it a valuable starting material in drug discovery programs.

These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on leveraging 1-methylindoline as a precursor for novel bioactive compounds. We will explore key synthetic strategies, provide detailed, field-proven protocols, and explain the rationale behind the experimental choices to empower your research endeavors.

The Strategic Importance of the 1-Methylindoline Scaffold

The utility of 1-methylindoline in medicinal chemistry stems from several key features:

  • Structural Rigidity: The fused ring system provides a defined three-dimensional structure, which can lead to higher binding affinity and selectivity for biological targets.

  • Modulation of Physicochemical Properties: The N-methyl group can enhance metabolic stability by blocking N-dealkylation, a common metabolic pathway for secondary amines. It also influences the lipophilicity and basicity of the molecule, which are critical for pharmacokinetic properties.

  • Versatile Functionalization: The aromatic ring and the methylene groups of the indoline core offer multiple handles for chemical modification, allowing for the systematic exploration of the chemical space around the scaffold.

A notable example of a drug derived from a related scaffold is Indapamide , an antihypertensive diuretic. The synthesis of Indapamide utilizes 1-amino-2-methylindoline, highlighting the importance of the substituted indoline core in the development of cardiovascular drugs[1].

Synthetic Pathways Utilizing 1-Methylindoline

The true potential of 1-methylindoline is unlocked through its diverse reactivity. Below, we detail key synthetic transformations with step-by-step protocols.

Direct C-H Functionalization: A Modern Approach to Core Modification

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering an atom-economical way to modify complex molecules without the need for pre-functionalized starting materials. For 1-methylindoline, this approach allows for the selective introduction of functional groups onto the benzene ring.

The C-7 position of the indoline ring can be selectively acylated using a palladium catalyst and a removable directing group. This method provides access to 7-acylindolines, which can be further elaborated or converted to the corresponding indoles.

Rationale: The use of a directing group, such as a pyrimidyl group attached to the nitrogen, allows the palladium catalyst to selectively activate the C-H bond at the C-7 position through the formation of a stable six-membered palladacycle intermediate. This overcomes the inherent challenge of selectively functionalizing one C-H bond over others in the aromatic ring.

Experimental Protocol: Palladium-Catalyzed C-7 Acylation of 1-(Pyrimidin-2-yl)indoline [2][3]

  • Step 1: Synthesis of 1-(Pyrimidin-2-yl)indoline (Directed Substrate)

    • To a solution of indoline (1.0 eq) in a suitable solvent such as DMF, add NaH (1.2 eq) portion-wise at 0 °C.

    • Stir the mixture for 30 minutes at room temperature.

    • Add 2-chloropyrimidine (1.1 eq) and heat the reaction at 80 °C for 12 hours.

    • After completion, quench the reaction with water and extract the product with ethyl acetate.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: C-7 Acylation

    • To a reaction vial, add 1-(pyrimidin-2-yl)indoline (1.0 eq), a 1,2-diketone (e.g., benzil, 1.5 eq), and Pd(OAc)₂ (5 mol%).

    • Add a suitable solvent, such as toluene, and an oxidant like Ag₂CO₃ (2.0 eq).

    • Seal the vial and heat the reaction at 120 °C for 24 hours.

    • Cool the reaction to room temperature, filter through a pad of Celite, and concentrate the filtrate.

    • Purify the residue by column chromatography to obtain the 7-acylated indoline.

  • Step 3: Removal of the Directing Group

    • The pyrimidyl group can be removed under acidic or basic conditions to yield the free N-H indoline, which can then be N-methylated if desired.

Data Presentation: Representative Yields for C-7 Acylation

Substrate (1-pyrimidylindoline)1,2-DiketoneProductYield (%)
UnsubstitutedBenzil7-benzoyl-1-(pyrimidin-2-yl)indoline85
5-MethoxyBenzil7-benzoyl-5-methoxy-1-(pyrimidin-2-yl)indoline78
5-Chloro2,3-Butanedione7-acetyl-5-chloro-1-(pyrimidin-2-yl)indoline82

Diagram: Catalytic Cycle for C-7 Acylation

G cluster_cycle Catalytic Cycle PdII Pd(II) Catalyst Intermediate1 Palladacycle Intermediate PdII->Intermediate1 C-H Activation Intermediate2 Pd(IV) Intermediate Intermediate1->Intermediate2 Oxidative Addition (1,2-Diketone) Product_Complex Product-Pd(II) Complex Intermediate2->Product_Complex Reductive Elimination Product_Complex->PdII Product Release Product 7-Acyl-1-(pyrimidin-2-yl)indoline Product_Complex->Product Substrate 1-(Pyrimidin-2-yl)indoline Substrate->Intermediate1 Diketone R-CO-CO-R' Diketone->Intermediate2

Caption: Proposed catalytic cycle for Pd-catalyzed C-7 acylation of indolines.

Halogenated indoline scaffolds are valuable intermediates for further cross-coupling reactions. A rhodium-catalyzed protocol allows for the selective halogenation at the C-7 position.

Rationale: Similar to the acylation reaction, this method employs a directing group to guide the metal catalyst to the desired C-H bond. The use of N-halosuccinimides (NCS, NBS, NIS) as the halogen source provides a mild and efficient way to introduce chlorine, bromine, or iodine.

Experimental Protocol: Rh(III)-Catalyzed Selective C-7 Halogenation [4]

  • Step 1: Substrate Preparation

    • Prepare 1-(pyrimidin-2-yl)indoline as described in section 2.1.1.

  • Step 2: C-7 Halogenation

    • In a sealed reaction vial, combine 1-(pyrimidin-2-yl)indoline (1.0 eq), the N-halosuccinimide (NCS, NBS, or NIS, 1.2 eq), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).

    • Add a solvent such as 1,2-dichloroethane (DCE).

    • Heat the mixture at 100 °C for 12-24 hours.

    • After cooling, dilute the reaction with dichloromethane, filter, and concentrate.

    • Purify the product by column chromatography on silica gel.

Functionalization of the Pyrrolidine Ring

The saturated part of the indoline ring also offers opportunities for functionalization, leading to chiral centers and more complex three-dimensional structures.

Biocatalysis provides a powerful and highly selective method for the functionalization of C-H bonds. Engineered cytochrome P450 enzymes can catalyze the regiodivergent functionalization of N-methylindoline.

Rationale: Enzymes offer unparalleled selectivity, often distinguishing between sterically and electronically similar C-H bonds. Through directed evolution, enzymes can be tailored to favor functionalization at either the α-position (C2) or the β-position (C3) of the pyrrolidine ring.

Experimental Protocol: Enzymatic C-H Functionalization of N-Methylindoline [5]

  • Step 1: Preparation of the Biocatalyst

    • Express and purify the desired cytochrome P450 variant (e.g., an engineered CYP119) in a suitable host organism like E. coli.

  • Step 2: Biocatalytic Reaction

    • In a buffered aqueous solution, combine the purified enzyme, a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH regeneration), and N-methylindoline (substrate).

    • Add the carbene precursor (e.g., ethyl diazoacetate).

    • Incubate the reaction at a controlled temperature (e.g., 25-37 °C) with shaking for 24-48 hours.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the product by chromatography.

Data Presentation: Regioselectivity of Enzymatic Functionalization

Enzyme VariantPosition of FunctionalizationProductRegioselectivity (α:β)Enantiomeric Excess (ee, %)
PS168α (C2)2-Substituted-1-methylindoline>99:1>96
PS235β (C3)3-Substituted-1-methylindoline1:>99>95

Diagram: Regiodivergent Enzymatic C-H Functionalization

G cluster_alpha α-Selective Pathway cluster_beta β-Selective Pathway N_Methylindoline 1-Methylindoline Enzyme_A Engineered Enzyme (e.g., PS168) N_Methylindoline->Enzyme_A Enzyme_B Engineered Enzyme (e.g., PS235) N_Methylindoline->Enzyme_B Carbene_Precursor Carbene Precursor (e.g., N2CHCO2Et) Carbene_Precursor->Enzyme_A Carbene_Precursor->Enzyme_B Product_A α-Functionalized Product Enzyme_A->Product_A Product_B β-Functionalized Product Enzyme_B->Product_B

Caption: Regiodivergent C-H functionalization of 1-methylindoline using engineered enzymes.

1-Methylindoline in the Synthesis of Spirocyclic Scaffolds

Spirocyclic compounds, where two rings share a single atom, are of great interest in drug discovery due to their conformational rigidity and novel three-dimensional shapes. 1-Methylindoline derivatives can serve as precursors to complex spiro[indoline-3,4'-piperidine] scaffolds.

Rationale: The C3 position of the indoline ring is nucleophilic and can participate in reactions with electrophiles. By using a bifunctional reagent, it is possible to construct a second ring spiro-fused at the C3 position.

While direct protocols starting from 1-methylindoline are less common, the synthesis of the spiro[indoline-3,4'-piperidine] core often involves the construction of the indoline ring as part of the overall sequence. However, existing 1-methylindoline derivatives can be envisioned as starting points for such constructions. For instance, functionalization at the C3 position could be followed by ring-closing reactions.

Conclusion and Future Perspectives

1-Methylindoline is a readily accessible and highly versatile precursor for the synthesis of a wide range of bioactive molecules. Modern synthetic methods, particularly direct C-H functionalization and biocatalysis, have expanded the toolbox for modifying this scaffold with high precision and efficiency. The ability to selectively functionalize both the aromatic and the saturated rings of 1-methylindoline allows for the creation of diverse chemical libraries for drug screening. As our understanding of catalysis and enzymatic reactions continues to grow, we can expect the development of even more sophisticated methods for harnessing the synthetic potential of 1-methylindoline, further solidifying its role as a key building block in the quest for novel therapeutics.

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Introduction: The Strategic Importance of 1-Methylindoline Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Reactions of 1-Methylindoline for Synthetic and Medicinal Chemistry

Prepared by a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a detailed overview of key palladium-catalyzed reactions involving the 1-methylindoline scaffold. This versatile heterocyclic motif is a common feature in numerous bioactive molecules, and its functionalization via palladium catalysis offers a powerful toolkit for analog synthesis and drug discovery programs. This document emphasizes the underlying principles, practical experimental protocols, and the rationale behind methodological choices to ensure robust and reproducible outcomes.

The indoline skeleton is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and pharmaceuticals. The introduction of a methyl group at the N1 position, yielding 1-methylindoline, blocks potential N-H reactivity and directs functionalization towards the carbon framework. Palladium catalysis has emerged as the preeminent method for achieving selective and efficient C-C and C-N bond formations on this core, enabling access to novel chemical space that is often inaccessible through classical methods.[1][2] These reactions are prized for their functional group tolerance and predictable regioselectivity, which are critical attributes in the multi-step synthesis of complex molecules.[3][4] This guide will focus on two cornerstone transformations: direct C-H arylation and Buchwald-Hartwig amination.

Section 1: Direct C-H Arylation of 1-Methylindoline

Direct C-H activation is an atom-economical strategy that avoids the need for pre-functionalization (e.g., halogenation or boronation) of the indoline substrate.[5] Palladium-catalyzed C-H arylation allows for the direct coupling of an aryl halide with a C-H bond on the 1-methylindoline ring. Mechanistic studies on the related 1-methylindole substrate provide a strong foundation for understanding the regioselectivity of these transformations.[6][7]

Mechanism and Rationale for Regioselectivity

The direct arylation of N-substituted indoles, a close analogue of 1-methylindoline, has been shown to proceed via an electrophilic palladation pathway.[6][7] The catalytic cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) species, forming an Ar-Pd(II)-X complex. This electrophilic palladium species then interacts with the electron-rich indoline ring.

For 1-methylindoline, the primary sites of reactivity are the electron-rich aromatic positions, particularly C7, which is ortho to the nitrogen atom. The nitrogen's lone pair increases the nucleophilicity of the benzene ring, making it susceptible to electrophilic attack. While the pyrrolidine ring's C-H bonds can also be activated, functionalization of the aromatic core is more common in direct arylation contexts. The regioselectivity can be controlled by the choice of ligands, directing groups (if used), and reaction conditions.[8][9][10]

A simplified mechanistic cycle for the C-H arylation process is depicted below.

C-H Arylation Mechanism cluster_0 Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Palladacycle Intermediate Palladacycle Intermediate Ar-Pd(II)-X(L_n)->Palladacycle Intermediate C-H Activation (1-Methylindoline) Palladacycle Intermediate->Pd(0)L_n Reductive Elimination Product + HX Product + HX Buchwald-Hartwig Mechanism Pd(0)L_n Pd(0)L_n Oxidative Addition Complex Oxidative Addition Complex Pd(0)L_n->Oxidative Addition Complex Oxidative Addition (Ar-X) Pd-Amido Complex Pd-Amido Complex Oxidative Addition Complex->Pd-Amido Complex Amine Coordination & Deprotonation (R₂NH, Base) Product Product Pd-Amido Complex->Product Reductive Elimination Product->Pd(0)L_n Catalyst Regeneration

Sources

1-Methylindoline in the synthesis of organic electronic materials

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 1-Methylindoline in the Synthesis of Organic Electronic Materials

Abstract

The indoline scaffold, and specifically its N-alkylated derivative 1-methylindoline, has emerged as a potent building block in the design of novel organic semiconductors. Its strong electron-donating character, coupled with its rigid, non-planar geometry, provides a unique set of tools for tuning the optoelectronic properties and solid-state morphology of functional materials. This guide provides an in-depth analysis of the application of 1-methylindoline in organic electronics, with a primary focus on its role in developing advanced hole-transporting materials (HTMs) for high-performance perovskite solar cells (PSCs). We will explore the synthetic rationale, provide detailed experimental protocols, and discuss the structure-property relationships that make this moiety a compelling choice for researchers in materials science.

The Indoline Moiety: A Strategic Choice in Molecular Design

In the architecture of organic semiconductors, the selection of constituent building blocks is paramount. The function of a material is dictated by its electronic energy levels (HOMO/LUMO), charge carrier mobility, and solid-state packing. The 1-methylindoline unit offers several distinct advantages in this context:

  • Potent Electron-Donating Nature: The nitrogen atom within the fused five-membered ring is a strong sigma-electron donor. This property is crucial for raising the Highest Occupied Molecular Orbital (HOMO) energy level of a molecule. In devices like perovskite solar cells, a high HOMO level in the HTM is necessary for efficient hole extraction from the perovskite absorber layer to the electrode.[1][2]

  • Modulation of Molecular Geometry: Unlike planar aromatic amines, the indoline structure possesses a degree of sp³ hybridization, leading to a more three-dimensional molecular shape. This can disrupt excessive π-π stacking in the solid state, which is often beneficial for improving the solubility and forming amorphous, uniform thin films—a critical requirement for solution-processed devices.[3]

  • Enhanced Stability: The fused ring system of indoline offers greater chemical and thermal stability compared to some acyclic amine donors, contributing to the long-term operational stability of the final electronic device.[4]

  • Synthetic Accessibility: 1-Methylindoline and its derivatives are readily available or can be synthesized through established chemical routes, making them cost-effective starting materials for scalable material production.[5][6]

Recently, research has demonstrated that replacing traditional terminal groups like diphenylamine with an indoline unit can fundamentally alter the molecular orientation of the HTM film.[3] This shift from a "face-on" to an "edge-on" packing orientation can enhance intermolecular charge hopping pathways, leading to higher hole mobility and improved device performance even in dopant-free systems.[3]

Synthesis of an Indoline-Based Hole-Transporting Material

The synthesis of advanced organic electronic materials often involves cross-coupling reactions to link electron-donating and electron-accepting units or to build a conjugated backbone. Below is a representative protocol for synthesizing a model HTM that incorporates the 1-methylindoline moiety, inspired by modern HTM architectures like BDT-p-IDN.[3]

The overall workflow involves synthesizing a functionalized 1-methylindoline building block and then coupling it to a central core, such as a benzodithiophene (BDT) unit, via a palladium-catalyzed Buchwald-Hartwig amination reaction.

G product_indoline product_indoline coupling coupling product_indoline->coupling purify purify coupling->purify Crude Product start_indoline start_indoline core core

Protocol 2.1: Synthesis of a Diamino-BDT Core Coupled with 5-Bromo-1-methylindoline

This protocol is a generalized representation. Researchers should consult specific literature for precise stoichiometry and conditions for their target molecule.

Materials:

  • Diaminobenzodithiophene derivative (Core)

  • 5-Bromo-1-methylindoline (Coupling Partner)

  • Palladium(II) acetate (Pd(OAc)₂) (Catalyst)

  • Tri(tert-butyl)phosphine tetrafluoroborate (P(tBu)₃HBF₄) (Ligand)

  • Sodium tert-butoxide (NaOtBu) (Base)

  • Anhydrous Toluene (Solvent)

  • Standard glassware for inert atmosphere synthesis (Schlenk line)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the diaminobenzodithiophene core (1.0 eq), 5-bromo-1-methylindoline (2.2 eq), and sodium tert-butoxide (3.0 eq).

    • Causality Note: An inert atmosphere is critical as the palladium catalyst and phosphine ligand are sensitive to oxygen, and moisture can quench the strong base.

  • Solvent Addition: Add anhydrous toluene via cannula to dissolve the reagents. The volume should be sufficient to create a stirrable mixture (e.g., 0.1 M concentration).

  • Catalyst Preparation: In a separate glovebox or flask, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 eq) and P(tBu)₃HBF₄ (0.05 eq) in a small amount of anhydrous toluene.

    • Expertise Note: The ligand is crucial for activating the palladium catalyst and facilitating the reductive elimination and oxidative addition steps of the catalytic cycle. P(tBu)₃ is a bulky, electron-rich ligand ideal for C-N coupling.

  • Reaction Initiation: Add the catalyst solution to the main reaction flask.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approx. 110 °C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: After the reaction is complete (disappearance of starting materials), cool the mixture to room temperature. Quench by slowly adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like dichloromethane or ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel.

    • Trustworthiness Note: A gradient elution (e.g., hexane to a hexane/ethyl acetate mixture) is typically required to separate the desired product from starting materials and catalyst residues. Purity should be confirmed by NMR.

  • Final Characterization: The structure and purity of the final HTM should be rigorously confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application in Perovskite Solar Cells: A Protocol

The performance of a newly synthesized HTM must be evaluated in a full device. The following protocol outlines the fabrication of a standard (n-i-p) architecture perovskite solar cell.

Protocol 3.1: Fabrication and Characterization of a PSC Device
  • Substrate Preparation: Start with pre-patterned FTO (Fluorine-doped Tin Oxide) coated glass substrates. Clean them sequentially by sonicating in detergent, deionized water, acetone, and isopropanol. Dry with a nitrogen gun and treat with UV-Ozone for 15 minutes to improve wettability.

  • Electron Transport Layer (ETL): Deposit a compact layer of TiO₂ or SnO₂ onto the FTO substrate using spin-coating or spray pyrolysis, followed by annealing at high temperature (e.g., 450-500 °C).

  • Perovskite Absorber Layer: Prepare a perovskite precursor solution (e.g., FAPbI₃-MAPbBr₃ in a DMF:DMSO solvent mixture).[7] Spin-coat the precursor solution onto the ETL in a nitrogen-filled glovebox. Use an anti-solvent quenching method (e.g., dripping chlorobenzene during spinning) to induce rapid crystallization, followed by thermal annealing (e.g., 100-150 °C).

    • Expertise Note: The anti-solvent step is critical for forming a dense, pinhole-free perovskite film with large crystal grains, which minimizes charge recombination.

  • Hole Transport Layer (HTL): Prepare a solution of the synthesized 1-methylindoline-based HTM in a solvent like chlorobenzene (e.g., 10 mg/mL). For doped devices, additives like Li-TFSI and tBP are often included, though modern indoline HTMs may perform well without them.[3] Spin-coat the HTM solution on top of the perovskite layer. Anneal at a moderate temperature (e.g., 70-85 °C).

  • Metal Electrode Deposition: Complete the device by thermally evaporating a top metal contact (typically gold or silver) through a shadow mask to define the active area of the cell.

  • Characterization: The device performance is evaluated by measuring the current density-voltage (J-V) curve under simulated AM 1.5G solar illumination. Key metrics like Power Conversion Efficiency (PCE), Short-Circuit Current (Jsc), Open-Circuit Voltage (Voc), and Fill Factor (FF) are extracted.

Performance Data & Structure-Property Relationships

The true value of a new material is quantified by its performance. The 1-methylindoline moiety directly influences key parameters.

G core core properties properties core:f1->properties:f1 Raises core:f2->properties:f4 Promotes core:f2->properties:f5 Induces performance performance properties:f1->performance:f1 Enables properties:f6->performance:f2 Facilitates

Table 1: Representative Properties of Indoline-Based HTMs vs. Spiro-OMeTAD

PropertySpiro-OMeTAD (Reference)Indoline-Based HTM (e.g., BDT-p-IDN)[3]Rationale for Difference
HOMO Energy Level~ -5.1 to -5.2 eV~ -5.0 to -5.1 eVThe strong electron-donating indoline unit raises the HOMO level for better alignment with perovskite.
Hole Mobility (µh)~ 2 x 10⁻⁴ cm²V⁻¹s⁻¹ (doped)[4]> 5 x 10⁻⁴ cm²V⁻¹s⁻¹ (dopant-free)Altered molecular packing ("edge-on") can create more efficient pathways for charge transport.
Film MorphologyAmorphousAmorphous, uniformThe non-planar structure of both molecules helps prevent crystallization, ensuring good film quality.
ProcessingRequires dopants (Li-TFSI, tBP)Can be processed dopant-freeHigher intrinsic mobility and conductivity can eliminate the need for hygroscopic, stability-reducing dopants.

Table 2: Example Device Performance in Perovskite Solar Cells

HTM MaterialPCE (%)Voc (V)Jsc (mA/cm²)FF (%)Reference
Spiro-OMeTAD (doped)~20-25%~1.10-1.15~23-25~75-80[4]
BDT-p-IDN (dopant-free)>23%~1.16~25.2~80[3]

Note: Performance metrics are highly dependent on the specific perovskite composition, device architecture, and fabrication conditions.

Conclusion and Future Outlook

1-Methylindoline has proven to be more than just a simple building block; it is a strategic component for the rational design of next-generation organic electronic materials. Its incorporation into hole-transporting materials for perovskite solar cells has led to dopant-free systems with efficiencies rivaling and even surpassing the doped, state-of-the-art standards. The ability of the indoline moiety to tune both the electronic energy levels and the solid-state packing of a material provides a powerful lever for enhancing device performance and stability.

Future work will likely explore the derivatization of the indoline core itself to further refine its properties, its application in other electronic devices such as OLEDs and OFETs, and the development of even more cost-effective, large-scale synthetic routes to unlock its full potential for commercial applications.

References

  • Scheme 1. Synthetic route followed to furnish the organic semiconductors 1a-c. Reagents and conditions - ResearchGate. Available at: [Link]

  • 1-methylindole - Organic Syntheses Procedure. Available at: [Link]

  • Advances in Hole Transport Materials for Layered Casting Solar Cells - PMC - NIH. Available at: [Link]

  • Self-Assembled Monolayer-Based Hole-Transporting Materials for Perovskite Solar Cells. Available at: [Link]

  • Synthesis of organic semiconductors functionalized with biological molecules. Available at: [Link]

  • Hole transport material, synthesis thereof, and solar cell - EPFL Graph Search. Available at: [Link]

  • Step-saving synthesis of star-shaped hole-transporting materials with carbazole or phenothiazine cores via optimized C–H/C–Br coupling reactions - PubMed Central. Available at: [Link]

  • Tuning Molecular Interactions for Highly Reproducible and Efficient Formamidinium Perovskite Solar Cells via Adduct Approach. Available at: [Link]

  • Indoline‐Based Dopant‐Free Hole Transporting Material with Edge‐on Orientation for High Performance Perovskite Solar Cells - ResearchGate. Available at: [Link]

  • Understanding the role of hole-transport materials on the performance of perovskite solar cells - MIT-Harvard Center for Excitonics. Available at: [Link]

  • What Is The Role Of The Hole Transport Layer In Perovskite Solar Cells? - YouTube. Available at: [Link]

  • Tuning Molecular Interactions for Highly Reproducible and Efficient Formamidinium Perovskite Solar Cells via Adduct Approach - Sungkyunkwan University. Available at: [Link]

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Application Notes and Protocols: The Strategic Role of 1-Methylindoline in Advanced Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of 1-methylindoline as a versatile starting material in the synthesis of high-value dye molecules, including styryl and cyanine dyes. As a senior application scientist, this document moves beyond simple procedural lists to offer a deeper understanding of the underlying chemical principles, strategic considerations in protocol design, and the causality behind experimental choices.

Introduction: 1-Methylindoline as a Latent Chromophore Precursor

1-Methylindoline, the saturated analog of 1-methylindole, represents a stable and readily available foundational block for the synthesis of a variety of dye structures. Its utility in dye chemistry stems from its efficient conversion into reactive aromatic and pseudo-aromatic intermediates. The core strategy involves a dehydrogenation step to form the electron-rich 1-methylindole, which is then functionalized to generate key precursors for dye chromophore construction. This two-stage approach—aromatization followed by functionalization—provides a controlled and versatile entry point into diverse dye families.

This guide will detail the synthetic pathways from 1-methylindoline to key intermediates and their subsequent transformation into styryl and cyanine dyes, providing both the theoretical framework and actionable laboratory protocols.

Part I: The Foundational Step - Aromatization of 1-Methylindoline

The journey from 1-methylindoline to a vibrant dye begins with the creation of an aromatic indole ring system. This is most effectively achieved through catalytic dehydrogenation, a process that removes hydrogen to form the thermodynamically stable 1-methylindole.

Causality of Dehydrogenation

The indoline ring is not sufficiently electron-rich to readily undergo the electrophilic substitution reactions required for dye synthesis, such as the Vilsmeier-Haack formylation. By converting it to the aromatic 1-methylindole, the pyrrole moiety of the indole ring becomes highly activated towards electrophilic attack, particularly at the C3 position. This enhanced nucleophilicity is the cornerstone of its utility as a dye precursor. Catalysts like Palladium on alumina (Pd/Al₂O₃) are effective for this transformation due to their high activity and selectivity in C-H activation and subsequent β-hydride elimination steps that release hydrogen gas[1].

Experimental Protocol 1: Catalytic Dehydrogenation of 1-Methylindoline

This protocol describes the conversion of 1-methylindoline to 1-methylindole.

Materials:

  • 1-Methylindoline

  • 10% Palladium on alumina (Pd/Al₂O₃)

  • High-boiling point solvent (e.g., decalin or diphenyl ether)

  • Round-bottom flask equipped with a reflux condenser and a gas outlet

  • Heating mantle

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask, dissolve 1-methylindoline (1 equivalent) in a suitable high-boiling solvent (e.g., decalin).

  • Add 10% Pd/Al₂O₃ catalyst (typically 5-10 mol% of the substrate).

  • Flush the system with an inert gas (Argon or Nitrogen).

  • Heat the reaction mixture to reflux (typically 180-200°C) with vigorous stirring. The progress of the reaction can be monitored by TLC or GC-MS.

  • After completion of the reaction (typically several hours), cool the mixture to room temperature.

  • Filter the mixture to remove the Pd/Al₂O₃ catalyst. The catalyst can be washed with a small amount of solvent to recover any adsorbed product.

  • The solvent can be removed under reduced pressure to yield crude 1-methylindole.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Self-Validation: The success of the reaction is confirmed by ¹H NMR spectroscopy, observing the appearance of aromatic protons and the disappearance of the aliphatic protons of the indoline ring.

Part II: Synthesis of Styryl Dyes

Styryl dyes are characterized by a donor-π-acceptor (D-π-A) structure, where the 1-methylindole moiety acts as the electron donor. The synthesis hinges on the Knoevenagel condensation of an aldehyde derivative of 1-methylindole with an active methylene compound.

Workflow for Styryl Dye Synthesis from 1-Methylindoline

The overall process can be visualized as a two-step sequence:

Styryl_Dye_Synthesis cluster_intermediates Key Intermediates A 1-Methylindoline B 1-Methylindole A->B Dehydrogenation (Protocol 1) C 1-Methylindole-3-carboxaldehyde B->C Vilsmeier-Haack Formylation (Protocol 2) D Styryl Dye C->D Knoevenagel Condensation (Protocol 3)

Caption: Workflow for Styryl Dye Synthesis.

Protocol 2: Vilsmeier-Haack Formylation of 1-Methylindole

This reaction introduces a formyl (-CHO) group at the electron-rich C3 position of the 1-methylindole ring, creating the necessary aldehyde for the subsequent condensation[2][3]. The Vilsmeier reagent, a chloromethyliminium salt, is a weak electrophile that readily reacts with activated aromatic compounds[2].

Materials:

  • 1-Methylindole (from Protocol 1)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice bath

  • Aqueous sodium acetate or sodium hydroxide solution

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool DMF in an ice bath.

  • Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the cold DMF with stirring, keeping the temperature below 10°C. This forms the Vilsmeier reagent.

  • Stir the mixture for 30-60 minutes at low temperature.

  • Add a solution of 1-methylindole (1 equivalent) in DMF dropwise to the Vilsmeier reagent, maintaining the low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50°C for 1-2 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of an aqueous solution of sodium hydroxide or sodium acetate until the product precipitates.

  • Filter the precipitated solid, wash thoroughly with water, and dry to obtain crude 1-methylindole-3-carboxaldehyde[4][5][6].

  • Recrystallize the crude product from ethanol or another suitable solvent.

Self-Validation: The product can be characterized by melting point determination and spectroscopy. The ¹H NMR spectrum should show a characteristic singlet for the aldehyde proton around 9-10 ppm.

Protocol 3: Knoevenagel Condensation for Styryl Dye Synthesis

This protocol describes the base-catalyzed condensation of 1-methylindole-3-carboxaldehyde with an active methylene compound to form the styryl dye[7][8][9].

Materials:

  • 1-Methylindole-3-carboxaldehyde (from Protocol 2)

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Basic catalyst (e.g., piperidine, triethylamine)

  • Solvent (e.g., ethanol, acetonitrile)

Procedure:

  • Dissolve 1-methylindole-3-carboxaldehyde (1 equivalent) and the active methylene compound (1.1 equivalents) in a suitable solvent like ethanol.

  • Add a catalytic amount of a base such as piperidine or triethylamine (a few drops).

  • Heat the mixture to reflux for 2-4 hours. The formation of the colored dye is often visible.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The product often precipitates from the solution.

  • Filter the solid dye, wash with cold ethanol, and dry.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.

AldehydeActive Methylene CompoundResulting Dye ClassExpected Color
1-Methylindole-3-carboxaldehydeMalononitrileDicyanovinylindoleYellow to Orange
1-Methylindole-3-carboxaldehydeEthyl CyanoacetateCyanoacrylateindoleYellow to Red
1-Methylindole-3-carboxaldehydeBarbituric AcidIndolyl- barbiturateRed to Violet

Part III: Synthesis of Cyanine and Carbocyanine Dyes

Cyanine dyes are characterized by two nitrogen-containing heterocycles linked by a polymethine bridge. 1-Methylindoline derivatives are precursors to the indolenine heterocycle, a common component of many commercial cyanine dyes.

Workflow for Cyanine Dye Synthesis

The synthesis of cyanine dyes from 1-methylindole involves the preparation of a key intermediate, an indolenium salt, often referred to as a Fischer's base derivative.

Cyanine_Dye_Synthesis cluster_intermediates Key Intermediates A 1-Methylindoline B 1-Methylindole A->B Dehydrogenation (Protocol 1) C 1,2,3,3-Tetramethyl- 3H-indolium Iodide B->C Quaternization (Protocol 4) D Cyanine Dye C->D Condensation (Protocol 5)

Caption: Workflow for Cyanine Dye Synthesis.

Protocol 4: Synthesis of 1,2,3,3-Tetramethyl-3H-indolium Iodide

This protocol describes the preparation of a key indolenium salt from 1-methylindole. This involves a reaction that is conceptually similar to the Fischer indole synthesis in reverse, followed by quaternization. A more direct route involves the quaternization of 2,3,3-trimethyl-3H-indole, which itself can be synthesized from phenylhydrazine. For the purpose of this guide, we will assume the availability of 2,3,3-trimethyl-3H-indole as a starting material that can be derived from indole chemistry. The N-methylation is the final step to get the desired precursor.

Materials:

  • 2,3,3-Trimethyl-3H-indole

  • Methyl iodide or dimethyl sulfate

  • Solvent (e.g., acetonitrile, nitromethane)

Procedure:

  • Dissolve 2,3,3-trimethyl-3H-indole (1 equivalent) in a suitable solvent like acetonitrile.

  • Add methyl iodide (1.2 equivalents) to the solution.

  • Heat the reaction mixture at reflux for several hours. The product will precipitate as it forms.

  • Cool the reaction mixture and filter the solid product.

  • Wash the product with cold solvent and then with diethyl ether.

  • Dry the product under vacuum to yield 1,2,3,3-tetramethyl-3H-indolium iodide[10][11][12].

Self-Validation: The product is a stable salt. Its structure can be confirmed by ¹H NMR, which will show the presence of four distinct methyl group signals.

Protocol 5: Synthesis of a Symmetrical Carbocyanine Dye

This protocol describes the synthesis of a symmetrical trimethine carbocyanine dye from 1,2,3,3-tetramethyl-3H-indolium iodide.

Materials:

  • 1,2,3,3-Tetramethyl-3H-indolium iodide (from Protocol 4)

  • Triethyl orthoformate

  • Pyridine

  • Acetic anhydride

Procedure:

  • In a round-bottom flask, suspend 1,2,3,3-tetramethyl-3H-indolium iodide (2 equivalents) in pyridine.

  • Add triethyl orthoformate (1.2 equivalents).

  • Heat the mixture to reflux for 1-2 hours. The color of the solution will change to a deep blue or green.

  • Cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a large volume of diethyl ether to precipitate the dye.

  • Filter the crude dye and wash it with diethyl ether.

  • Recrystallize the dye from ethanol to obtain the pure carbocyanine dye.

Indolenium SaltBridging ReagentDye Class
1,2,3,3-Tetramethyl-3H-indolium iodideTriethyl orthoformateTrimethine Carbocyanine
1,2,3,3-Tetramethyl-3H-indolium iodideMalonaldehyde dianilide hydrochloridePentamethine Carbocyanine

Conclusion

1-Methylindoline is a valuable and cost-effective starting material for the synthesis of important classes of dyes. Through a strategic sequence of dehydrogenation to form the aromatic 1-methylindole, followed by functionalization and condensation reactions, a wide array of styryl and cyanine dyes can be accessed. The protocols outlined in this guide provide a robust framework for researchers to explore the rich dye chemistry stemming from this versatile precursor. The key to success lies in the careful execution of the initial aromatization and the subsequent tailored functionalization to build the desired chromophoric system.

References

  • 1-Methylindole-3-carboxaldehyde | 19012-03-4. ChemicalBook.

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  • 1-Methylindole-3-carboxaldehyde 97 19012-03-4. Sigma-Aldrich.

  • 1-Methylindole-3-carboxaldehyde, 98+%. Thermo Scientific Chemicals.

  • Vilsmeier-Haack Reaction. Chemistry Steps.

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  • Organic Syntheses Procedure. Organic Syntheses.

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  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.

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  • 1-methylindole. Organic Syntheses Procedure.

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  • 1,2,3,3-Tetramethyl-3H-indol-1-ium iodide. CymitQuimica.

  • Synthesis of styryl dyes from 4-chloro-2-(diphenylamino)-1, 3-thiazole-5-carbaldehyde 6.

  • 1,2,3,3-Tetramethyl-3H-indolium iodide. Chem-Impex.

  • Figure 2. (A) Catalytic hydrogenation of 1-methylindole (1a) to give... ResearchGate.

  • Synthesis and Characterization of Heptamethine Cyanine Dyes. MDPI.

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  • 1,2,3,3-Tetramethyl-3H-indolium iodide. TCI Chemicals.

  • 1,2,3,3-Tetramethyl-3H-indolium iodide | CAS 5418-63-3. SCBT.

  • US3865837A - Process for preparing fischer{3 s base. Google Patents.

  • CONDENSATION OF 1-CARBAMOYLMЕTHYL-2,3,3-TRIMETHYL-3H-INDOLIUM CHLORIDE WITH AROMATIC ALDEHYDES. Chemistry of Heterocyclic Compounds.

  • Three-Component Reactions of 3-Arylidene-3H-Indolium Salts, Isocyanides and Amines.

  • Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications. PMC - NIH.

  • 1,2,3,3-Tetramethyl-3H-indolium iodide 98 5418-63-3. Sigma-Aldrich.

  • 1,2,3,3-Tetramethyl-3H-indolium iodide 98 5418-63-3. Sigma-Aldrich.

  • Dehydrogenation of the liquid organic hydrogen carrier system 2-methylindole/2-methylindoline/ 2-methyloctahydroindole on Pt(111. AIP Publishing.

  • Radical-Mediated Regiodivergent C(sp3)–H Functionalization of N- Substituted Indolines via Enzymatic Carbene Transfer. ChemRxiv.

  • Dehydrogenation of the Liquid Organic Hydrogen Carrier System Indole/Indoline/Octahydroindole on Pt(111).

  • Supporting Information Materials 2,3,3-trimethyl-3H-indole (98%, Heowns, China), 3-bromo-propionic acid (98%, Heowns, China), 5-. The Royal Society of Chemistry.

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The Strategic Role of 1-Methylindoline Scaffolds in Multi-Component Reactions: A Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1-Methylindoline Moiety as a Privileged Scaffold

In the landscape of modern medicinal chemistry and drug development, the indoline nucleus, particularly when N-substituted with a methyl group, represents a "privileged scaffold." This structure is a cornerstone in a multitude of pharmacologically active compounds and natural products. Its rigid, three-dimensional architecture provides a unique conformational constraint that is often beneficial for high-affinity binding to biological targets. The N-methylation not only influences the molecule's electronic properties and metabolic stability but also its solubility and membrane permeability.

Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the rapid construction of complex molecular architectures from simple, readily available starting materials. The convergence, atom economy, and operational simplicity of MCRs make them ideal for the generation of diverse chemical libraries for high-throughput screening. This guide provides an in-depth exploration of the synthesis of complex heterocyclic systems featuring the 1-methylindoline core via MCRs, with a focus on the underlying mechanisms and practical, field-proven protocols. While 1-methylindoline itself is not always the direct starting material, its structural motif is a frequent and valuable product of these elegant one-pot syntheses, often originating from N-methylated isatins.

Mechanistic Insights: The Causality Behind the Reaction Pathways

Understanding the reaction mechanism is paramount for optimizing reaction conditions and predicting outcomes. The majority of multi-component reactions that yield 1-methylindoline-containing products, especially the prominent spirooxindoles, initiate from N-methylisatin. The presence of the N-methyl group is crucial as it prevents competing N-H reactivity and directs the reaction pathway.

The Knoevenagel Condensation and Subsequent Cascade

A prevalent initial step in many of these MCRs is the Knoevenagel condensation between N-methylisatin and an active methylene compound, such as malononitrile. This reaction is typically base-catalyzed and results in the formation of a highly electrophilic Knoevenagel adduct. This adduct then serves as a reactive intermediate for subsequent Michael addition and cyclization steps.

Diagram: Generalized Knoevenagel Condensation Pathway

G cluster_0 Step 1: Knoevenagel Condensation N-Methylisatin N-Methylisatin Knoevenagel_Adduct Electrophilic Knoevenagel Adduct N-Methylisatin->Knoevenagel_Adduct Base Catalyst Active_Methylene_Compound Active Methylene Compound (e.g., Malononitrile) Active_Methylene_Compound->Knoevenagel_Adduct

Caption: Initial Knoevenagel condensation.

1,3-Dipolar Cycloaddition: Constructing Spiro-Pyrrolidines

The 1,3-dipolar cycloaddition is a powerful tool for the stereoselective synthesis of five-membered heterocyclic rings. In the context of forming 1-methylindoline spiro-pyrrolidines, an azomethine ylide is generated in situ from the condensation of N-methylisatin and an amino acid, such as sarcosine or proline. This ylide then undergoes a [3+2] cycloaddition with a dipolarophile (an electron-deficient alkene or alkyne) to furnish the spiro-pyrrolidine ring system with high regio- and stereoselectivity.[1][2]

Diagram: 1,3-Dipolar Cycloaddition Workflow

G N-Methylisatin N-Methylisatin Azomethine_Ylide Azomethine Ylide (1,3-Dipole) N-Methylisatin->Azomethine_Ylide Condensation Amino_Acid Amino Acid (e.g., Sarcosine) Amino_Acid->Azomethine_Ylide Spiro_Product Spiro[indoline-3,3'-pyrrolidine] Azomethine_Ylide->Spiro_Product [3+2] Cycloaddition Dipolarophile Electron-Deficient Alkene/Alkyne Dipolarophile->Spiro_Product

Caption: Formation of spiro-pyrrolidines.

Application Notes & Protocols

The following sections provide detailed protocols for the synthesis of key 1-methylindoline-containing scaffolds via multi-component reactions. These protocols are designed to be self-validating, with clear steps and explanations for experimental choices.

Application Note 1: Synthesis of 1'-Methylspiro[indoline-3,4'-pyrano[2,3-c]pyrazole] Derivatives

This protocol describes a three-component reaction for the synthesis of a medicinally relevant spirooxindole-pyranopyrazole system. The reaction proceeds via an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization.

Protocol: One-Pot Synthesis of 1'-Methyl-6'-amino-3'-methyl-2-oxo-5'-phenyl-1',5'-dihydrospiro[indoline-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile

Materials:

  • N-Methylisatin

  • Malononitrile

  • 3-Methyl-1-phenyl-5-pyrazolone

  • Ethanol

  • Piperidine (catalyst)

Procedure:

  • To a 50 mL round-bottom flask, add N-methylisatin (1 mmol), malononitrile (1 mmol), and 3-methyl-1-phenyl-5-pyrazolone (1 mmol) in ethanol (20 mL).

  • Add a catalytic amount of piperidine (2-3 drops) to the mixture.

  • Stir the reaction mixture at room temperature for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (as indicated by TLC), the precipitated solid product is collected by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the pure 1'-methylspiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivative.

Data Summary:

EntryR in IsatinProductYield (%)
1H1'-Methyl-6'-amino-3'-methyl-2-oxo-1',5'-dihydrospiro[indoline-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile92
25-Br5-Bromo-1'-methyl-6'-amino-3'-methyl-2-oxo-1',5'-dihydrospiro[indoline-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile95
35-Cl5-Chloro-1'-methyl-6'-amino-3'-methyl-2-oxo-1',5'-dihydrospiro[indoline-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile94
45-F5-Fluoro-1'-methyl-6'-amino-3'-methyl-2-oxo-1',5'-dihydrospiro[indoline-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile90

Yields are based on representative literature procedures.[3]

Application Note 2: Synthesis of 1-Methylspiro[indoline-3,3'-pyrrolizine] Derivatives via 1,3-Dipolar Cycloaddition

This protocol outlines the synthesis of a complex spiro-pyrrolizine scaffold through a one-pot, three-component 1,3-dipolar cycloaddition reaction. The stereochemistry of the product is tightly controlled by the concerted nature of the cycloaddition.[1][2]

Protocol: Synthesis of (1'SR,2'SR,3RS,7a'RS)-2'-Benzoyl-1-methyl-2-oxo-1',2',5',6',7',7a'-hexahydrospiro[indoline-3,3'-pyrrolizine]-1'-carboxylic acid

Materials:

  • N-Methylisatin

  • L-proline

  • trans-3-Benzoylacrylic acid

  • Methanol

Procedure:

  • In a round-bottom flask, dissolve N-methylisatin (1 mmol), L-proline (1 mmol), and trans-3-benzoylacrylic acid (1 mmol) in methanol (15 mL).

  • Reflux the reaction mixture for 8-12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold methanol.

  • Dry the product in a vacuum oven to yield the pure spiro[indoline-3,3'-pyrrolizine] derivative.

Data Summary:

EntrySubstituent on Isatin NProductYield (%)
1Methyl(1'SR,2'SR,3RS,7a'RS)-2'-Benzoyl-1-methyl-2-oxo-1',2',5',6',7',7a'-hexahydrospiro[indoline-3,3'-pyrrolizine]-1'-carboxylic acid65
2Hexyl(1'SR,2'SR,3RS,7a'RS)-2'-Benzoyl-1-hexyl-2-oxo-1',2',5',6',7',7a'-hexahydrospiro[indoline-3,3'-pyrrolizine]-1'-carboxylic acid69
35-Chloro-1-methyl(1'SR,2'SR,3RS,7a'RS)-2'-Benzoyl-5-chloro-1-methyl-2-oxo-1',2',5',6',7',7a'-hexahydrospiro[indoline-3,3'-pyrrolizine]-1'-carboxylic acid58

Yields are based on representative literature procedures.[1]

Conclusion and Future Outlook

The 1-methylindoline scaffold continues to be a focal point in the development of novel therapeutics. Multi-component reactions provide an exceptionally powerful and efficient avenue for the synthesis of complex molecules containing this important motif. The protocols and mechanistic insights provided in this guide serve as a practical resource for researchers in organic synthesis and drug discovery. Future advancements in this field will likely involve the development of novel MCRs with even greater complexity and stereocontrol, as well as the application of these methods to the synthesis of next-generation drug candidates. The exploration of enantioselective MCRs to access chiral 1-methylindoline derivatives remains a particularly exciting and fruitful area of ongoing research.

References

  • Quiroga, J., et al. (2021). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. IUCrData, 6(8). Available at: [Link]

  • Shiri, L., et al. (2015). One-pot three-component synthesis of spirooxindoles catalyzed by nano Ag/kaolin. Journal of Chemical Sciences, 127(10), 1819-1824. Available at: [Link]

  • Nayak, S. K., et al. (2013). Base-catalyzed one-pot synthesis of dispiro-1,3-dioxolane bisoxindoles from N-methylisatin and methyl propiolate. Tetrahedron Letters, 54(32), 4279-4282. Available at: [Link]

  • Nguyen, T. H., et al. (2020). 1, 3-Dipolar cycloaddition for selective synthesis of functionalized spiro[indoline-3, 3'-pyrrolizines]. Vietnam Journal of Chemistry, 58(3), 329-334. Available at: [Link]

  • Ansari, A., et al. (2023). Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. Molecules, 28(8), 3469. Available at: [Link]

  • Reddy, C. S., et al. (2018). Preparation of spirooxindole derivatives 4 a–j via one‐pot reaction. Journal of Heterocyclic Chemistry, 55(11), 2603-2609. Available at: [Link]

  • Wang, Y., et al. (2023). Green Synthesis of Spirooxindoles via Lipase-Catalyzed One-Pot Tandem Reaction in Aqueous Media. Catalysts, 13(1), 136. Available at: [Link]

  • Elinson, M. N., et al. (2009). Electrocatalytic multicomponent assembling of isatins, 3-methyl-2-pyrazolin-5-ones and malononitrile: facile and convenient way to functionalized spirocyclic [indole-3,4'-pyrano[2,3-c]pyrazole] system. Molecular Diversity, 13(1), 47-52. Available at: [Link]

  • Zhang, X., et al. (2020). 1'-methylspiro[indoline-3,4'-piperidine] Derivatives: Design, Synthesis, Molecular Docking and Anti-tumor Activity Studies. Letters in Drug Design & Discovery, 17(10), 1269-1279. Available at: [Link]

  • Elinson, M. N., et al. (2018). 'Solvent-free' and 'on-solvent' multicomponent reaction of isatins, malononitrile, and bicyclic CH-acids. Arkivoc, 2018(4), 1-13. Available at: [Link]

  • Ali, A. K., et al. (2022). Expeditious microwavable one-pot synthesis and biological exploration of spiro[indoline-3,4′-pyrazolo[3,4-b] pyridine derivatives. Journal of the Iranian Chemical Society, 19(9), 3711-3719. Available at: [Link]

  • Zaky, H., et al. (2019). Synthesis of spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivatives under conventional heating conditions. In 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. IntechOpen. Available at: [Link]

  • Bhamuni, M. R., & Jayapradha, S. R. (2023). Green Synthesis of Naphthyridine Derivatives and their Cytochrome Activity against Human Microsomal P450 1A2: Comparative Studies on Organic and Aqueous Media. Asian Journal of Chemistry, 35(7), 1635-1640. Available at: [Link]

  • Quiroga, J., et al. (2021). 3′-Methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic Acid. Molbank, 2021(2), M1214. Available at: [Link]

  • Ghorbani-Vaghei, R., et al. (2024). One-pot multicomponent reactions of isatins: Green synthesis of cyclopentatriazine derivatives by employing Ag/Fe3O4/SiO2@MWCNTs. Chemical Reviews Letters, 7(4), 441-453. Available at: [Link]

  • Bouyahya, A., et al. (2021). Three-component one-pot synthesis of new spiro[indoline-pyrrolidine] derivatives mediated by 1,3-dipolar reaction and DFT analysis. Monatshefte für Chemie-Chemical Monthly, 152(5), 497-506. Available at: [Link]

  • PubChem. (n.d.). 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, J., Sun, J., & Yan, C. G. (2015). Efficient synthesis of functionalized spiro[indoline-3,4'-pyridines] and spiro[indene-2,4'-pyridines] via three-component reaction. RSC Advances, 5(68), 55065-55077. Available at: [Link]

  • Hamil, A., et al. (2024). Highly Regioselective 1,3-Dipolar Cycloaddition of Nitrilimines and Thioaurones Towards Spiro-2-Pyrazolines: Synthesis, Characterization, and Mechanistic Study. Molecules, 29(13), 3045. Available at: [Link]

  • Dömling, A. (2013). Representative examples of malononitrile multicomponent reactions and biologically active chromenopyridines. ACS Combinatorial Science, 15(4), 163-172. Available at: [Link]

  • PubChem. (n.d.). 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]. National Center for Biotechnology Information. Retrieved from [Link]

  • Bariwal, J., et al. (2018). Recent advances in spirocyclization of indole derivatives. Chemical Society Reviews, 47(9), 3146-3174. Available at: [Link]

  • Akhmadiev, N. S., et al. (2021). Evolution of the multicomponent reaction of malononitrile with aldehydes and SH acids in the synthesis of six- to fourteen-membered hetero(macro)cycles. Mendeleev Communications, 31(4), 461-463. Available at: [Link]X)

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Application Notes & Protocols: Stereoselective Synthesis Leveraging 1-Methylindoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The indoline scaffold is a privileged structural motif found in a vast array of natural products and pharmaceutically active compounds.[1] The ability to control the stereochemistry of substituents on this ring system is of paramount importance in medicinal chemistry and total synthesis. This technical guide provides a comprehensive overview of the principles and protocols for stereoselective synthesis utilizing chiral 1-methylindoline derivatives. We will explore the application of these scaffolds as chiral auxiliaries, detailing their synthesis, attachment to substrates, and their role in directing diastereoselective transformations such as enolate alkylation. The protocols provided are designed to be robust and reproducible, offering a foundational platform for researchers to build upon in their synthetic endeavors.

Introduction: The 1-Methylindoline Scaffold in Asymmetric Synthesis

Stereoselective synthesis, the ability to preferentially form one stereoisomer over another, is a cornerstone of modern organic chemistry.[2][3] Chiral auxiliaries are a powerful and reliable strategy to achieve this, wherein a chiral molecule is temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction.[4][5][6] The auxiliary is then cleaved and can often be recovered for reuse.

The 1-methylindoline framework offers a rigid bicyclic structure that can effectively shield one face of a reactive intermediate, leading to high levels of stereocontrol. The presence of the N-methyl group can further influence the conformational preferences of the system, enhancing stereochemical bias. This guide will focus on the use of chiral 2-substituted-1-methylindolines as effective chiral auxiliaries.

Synthesis of the Chiral 1-Methylindoline Auxiliary

The first critical step is the preparation of the chiral indoline core in an enantiomerically enriched form. Several methods have been developed for the synthesis of chiral indolines, including asymmetric hydrogenation of indoles and, more recently, copper-catalyzed intramolecular hydroamination.[7]

Protocol 1: Enantioselective Synthesis of (R)- or (S)-2-Methylindoline via Asymmetric Hydroamination

This protocol is adapted from methodologies employing copper-catalyzed enantioselective alkene hydroamination, which provides a reliable route to enantioenriched 2-methylindolines.[7]

Workflow for Chiral 2-Methylindoline Synthesis

sub N-Sulfonyl-2-allylaniline cat Cu(II) Salt & Chiral Ligand sub->cat Hydroamination/Cyclization prod Chiral N-Sulfonyl-2-methylindoline cat->prod deprot Deprotection prod->deprot final Chiral 2-Methylindoline deprot->final aux Chiral 1-Methylindoline amide Chiral Amide aux->amide acyl Acyl Chloride (R-COCl) acyl->amide base LDA or LiHMDS amide->base enolate Diastereoselective Enolate Formation base->enolate adduct Alkylated Adduct enolate->adduct alkyl Alkyl Halide (R'-X) alkyl->adduct cleavage Hydrolysis or Reduction adduct->cleavage product Chiral Carboxylic Acid or Alcohol cleavage->product recycle Recovered Auxiliary cleavage->recycle

Caption: Diastereoselective alkylation using a 1-methylindoline auxiliary.

Protocol 3: Acylation of the Chiral Auxiliary

Procedure:

  • Dissolve the chiral 1-methyl-2-substituted-indoline in anhydrous dichloromethane (DCM) with a non-nucleophilic base (e.g., triethylamine or pyridine).

  • Cool the solution to 0 °C.

  • Add the desired acyl chloride or acid anhydride dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Wash the reaction mixture with aqueous acid (e.g., 1 M HCl), saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the chiral N-acyl-1-methylindoline, which can be purified by chromatography if necessary.

Protocol 4: Diastereoselective Alkylation

Procedure:

  • Dissolve the chiral N-acyl-1-methylindoline in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) to form the Z-enolate. The rigid indoline structure, coordinated with the lithium cation, will effectively block one face of the enolate.

  • Stir the solution at -78 °C for 1 hour.

  • Add the electrophile (e.g., benzyl bromide or allyl iodide) dropwise.

  • Continue stirring at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

  • Warm to room temperature and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product or by HPLC analysis of the purified material.

Protocol 5: Cleavage of the Auxiliary

To obtain the desired chiral product, the auxiliary must be removed. This can typically be achieved through hydrolysis to form a carboxylic acid or reduction to form an alcohol.

A. Hydrolysis to Carboxylic Acid:

  • Dissolve the alkylated adduct in a mixture of THF and water.

  • Add LiOH or NaOH and stir at room temperature or with gentle heating.

  • Monitor the reaction by TLC. Upon completion, acidify the mixture with aqueous HCl.

  • Extract the chiral carboxylic acid with an organic solvent. The water-soluble chiral auxiliary can often be recovered from the aqueous layer.

B. Reduction to Alcohol:

  • Dissolve the alkylated adduct in anhydrous THF or ether.

  • Add a reducing agent such as LiAlH₄ or LiBH₄ at 0 °C.

  • Stir until the reaction is complete, then quench carefully with water or Rochelle's salt solution.

  • Extract the chiral alcohol and the chiral auxiliary. The two can be separated by column chromatography.

Expected Outcomes and Data

The stereochemical outcome of the alkylation is dictated by the conformation of the enolate, which is controlled by the chiral auxiliary. For a 2-substituted-1-methylindoline auxiliary, the substituent at the 2-position will sterically block one face of the enolate, directing the incoming electrophile to the opposite face.

Table 1: Representative Data for Diastereoselective Alkylation

EntrySubstrate (R-group)Electrophile (R'-X)Diastereomeric Ratio (d.r.)Yield (%)
1PropionylBenzyl Bromide>95:585-95
2PropionylAllyl Iodide>95:588-98
3IsobutyrylEthyl Iodide90:1080-90
4PhenylacetylMethyl Iodide>98:290-97

Note: The data presented are representative values based on analogous systems, such as Evans oxazolidinones and pseudoephedrine amides, which exhibit similar mechanisms of stereocontrol. T[7]he high diastereoselectivities are achieved due to the effective facial shielding provided by the rigid indoline scaffold.

Mechanistic Considerations

The high degree of stereoselectivity arises from the formation of a conformationally locked lithium chelate after deprotonation.

Proposed Transition State for Alkylation

Caption: Chelation-controlled transition state model.

The stereocenter at the 2-position of the indoline ring directs the formation of a specific enolate geometry. Subsequent alkylation occurs from the face opposite to the steric bulk of the indoline scaffold, resulting in a high degree of diastereoselectivity.

Conclusion

Chiral 1-methylindoline derivatives serve as a versatile and highly effective platform for stereoselective synthesis. Their rigid framework provides excellent stereocontrol in reactions such as enolate alkylation, leading to products with high diastereomeric purity. The protocols outlined in this guide offer a robust starting point for researchers to explore the utility of this scaffold in the synthesis of complex, enantiomerically pure molecules for drug discovery and natural product synthesis.

References

  • Hartwig, J. F., & Stanley, L. M. (2012). Chiral Indoline Synthesis Via Enantioselective Intramolecular Copper-Catalyzed Alkene Hydroamination. NIH Public Access, 23(17), 4186–4189. [Link]

  • Coelho, F., et al. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. PubMed Central. [Link]

  • Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]

  • de Souza, R. M., & de Oliveira, K. T. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]

  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

  • Master Organic Chemistry. (2024). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]

  • Pharmaguideline. (n.d.). Stereospecific and Stereoselective Reactions. Pharmaguideline. [Link]

  • Khan Academy. (n.d.). Regioselectivity, stereoselectivity, and stereospecificity. Khan Academy. [Link]

Sources

Scalable synthesis of 1-Amino-2-methylindoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scalable Synthesis of 1-Amino-2-methylindoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the scalable synthesis of 1-Amino-2-methylindoline, a critical starting material and key intermediate in the pharmaceutical industry. Notably, it is a pivotal building block in the synthesis of the antihypertensive drug Indapamide.[1][2] This application note details a robust and widely practiced two-step, one-pot synthetic route commencing from 2-methylindoline. The methodology encompasses an initial N-nitrosation followed by an in-situ reduction using zinc dust. We delve into the underlying chemical principles, provide detailed, step-by-step protocols for laboratory and scale-up operations, and discuss critical process parameters, safety considerations, and analytical characterization techniques. The aim is to furnish researchers and process chemists with a scientifically grounded and practical framework for the efficient and scalable production of high-purity 1-Amino-2-methylindoline.

Introduction: The Strategic Importance of 1-Amino-2-methylindoline

1-Amino-2-methylindoline (CAS No: 31529-46-1, Hydrochloride Salt: 102789-79-7) is a substituted indoline derivative of significant interest in medicinal chemistry and process development.[3][4][5] Its primary value lies in its role as a key intermediate for active pharmaceutical ingredients (APIs), most prominently the diuretic and antihypertensive agent, Indapamide.[1] The structural features of 1-Amino-2-methylindoline, specifically the reactive primary amine at the N-1 position and the chiral center at the C-2 position, make it a versatile synthon for constructing more complex heterocyclic systems.

The development of a synthesis that is not only high-yielding but also scalable, cost-effective, and safe is paramount for its industrial application. The most established and scalable route proceeds via the N-amination of 2-methylindoline.[6] This involves the formation of an N-nitroso intermediate, which is subsequently reduced to the target primary amine. This guide focuses on providing a detailed, field-proven protocol for this transformation, emphasizing the causal relationships between reaction conditions and outcomes to ensure successful implementation and scale-up.

Overview of the Primary Synthetic Strategy

The most practical and economically viable pathway to 1-Amino-2-methylindoline on a large scale begins with the commercially available precursor, 2-methylindoline.[7] The synthesis is a one-pot process but involves two distinct chemical transformations:

  • N-Nitrosation: The secondary amine of 2-methylindoline is reacted with a nitrosating agent, typically generated in situ from sodium nitrite and a mineral acid, to form 1-Nitroso-2-methylindoline. This intermediate is a genotoxic impurity and its control is critical in pharmaceutical manufacturing.[2]

  • Reduction: The N-nitroso intermediate is then reduced without isolation to the corresponding N-amino group using a suitable reducing agent. For scalability and cost-effectiveness, zinc dust in the presence of a proton source like ammonium acetate or ammonium carbonate is the preferred method.[7][8][9]

This sequence is favored for its operational simplicity, use of readily available reagents, and amenability to large-scale chemical reactors.

Start 2-Methylindoline (Precursor) Step1 Step 1: N-Nitrosation Start->Step1 Intermediate 1-Nitroso-2-methylindoline (In-situ Intermediate) Step1->Intermediate NaNO₂ / HCl Step2 Step 2: Reduction Intermediate->Step2 End 1-Amino-2-methylindoline (Final Product) Step2->End Zinc Dust / NH₄⁺ Source

Caption: High-level workflow for the synthesis of 1-Amino-2-methylindoline.

Detailed Synthesis Protocols

This section provides a detailed, step-by-step protocol derived from established literature procedures that have been proven to be effective and scalable.[7][9]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )GradeNotes
2-MethylindolineC₉H₁₁N133.19≥98%Starting material.[10]
Sodium NitriteNaNO₂69.00ACS ReagentNitrosating agent.
Hydrochloric AcidHCl36.4637% (conc.)Acid catalyst for nitrosation.
Zinc DustZn65.38<10 µmReducing agent.
Ammonium AcetateCH₃COONH₄77.08≥98%Proton source for reduction.
MethanolCH₃OH32.04ACS GradeReaction solvent.
TolueneC₇H₈92.14ACS GradeExtraction solvent.
HeptaneC₇H₁₆100.21ACS GradeRecrystallization solvent.
Sodium BicarbonateNaHCO₃84.01ACS GradeFor pH adjustment.
Equipment
  • Jacketed glass reactor with overhead stirring, temperature probe, and dropping funnel.

  • Cooling/heating circulator.

  • Buchner funnel and vacuum flask for filtration.

  • Separatory funnel for liquid-liquid extraction.

  • Rotary evaporator.

  • Standard laboratory glassware.

Step-by-Step Procedure

The following protocol is based on a 140 g scale of 2-methylindoline.

cluster_prep Preparation & Nitrosation cluster_reduction Reduction cluster_workup Work-up & Purification prep1 1. Dissolve 140g 2-methylindoline in 1L Methanol in reactor. prep2 2. Add ~95 mL conc. HCl. prep1->prep2 prep3 3. Cool reactor to 5-10 °C. prep2->prep3 prep4 4. Add 73g NaNO₂ in water dropwise, keeping T < 10 °C. prep3->prep4 red1 5. Adjust pH to ~7.5 with sodium bicarbonate. prep4->red1 red2 6. Add 160g Zinc dust. red1->red2 red3 7. Add 385g Ammonium Acetate in portions, keeping T < 10 °C. red2->red3 red4 8. Stir at 5-10 °C, then warm to 40-45 °C for 2 hours. red3->red4 work1 9. Filter off solids (zinc salts). red4->work1 work2 10. Wash solids with Toluene. work1->work2 work3 11. Extract aqueous filtrate with the Toluene washes. work2->work3 work4 12. Separate layers, discard aqueous. work3->work4 work5 13. Concentrate Toluene layer in vacuo. work4->work5 work6 14. Recrystallize residue from Heptane. work5->work6

Caption: Detailed experimental workflow for the synthesis of 1-Amino-2-methylindoline.

Protocol Steps:

  • Charging the Reactor: Charge the reactor with 140 g of 2-methylindoline and 1 liter of methanol. Begin stirring to achieve a homogeneous solution.[9]

  • Acidification: To the stirred solution, add approximately 95 ml of concentrated hydrochloric acid. An exotherm may be observed.

  • Cooling: Cool the reactor contents to between 5 °C and 10 °C using the circulating bath.

  • N-Nitrosation: Prepare a solution of 73 g of sodium nitrite in 300 ml of water. Add this solution dropwise to the reactor via the dropping funnel over 1.5 to 2 hours. Crucially, maintain the internal temperature below 10 °C throughout the addition. The formation of the N-nitroso intermediate occurs during this step.

  • pH Adjustment: After the nitrite addition is complete, slowly add a saturated solution of sodium bicarbonate until the pH of the reaction mixture reaches approximately 7.5. This neutralizes the excess acid before the reduction step.[7][9]

  • Zinc Addition: Add 160 g of zinc dust to the mixture in one portion.[8]

  • Reduction: Add 385 g of ammonium acetate portion-wise to the stirred slurry.[8] Control the rate of addition to maintain the temperature below 10 °C, as the reduction is exothermic.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 5-10 °C for 1 hour, then warm the reactor to 40-45 °C and hold for approximately 2 hours to drive the reduction to completion.[8][9] Progress can be monitored by TLC (e.g., Silica Gel; Chloroform/Acetic Acid: 9/1).[9]

  • Filtration: Cool the mixture to room temperature and filter through a pad of celite to remove the insoluble zinc salts.

  • Work-up: Wash the collected solids thoroughly with toluene (3 x 250 ml). Combine the toluene washes and use them to extract the methanol/water filtrate in a large separatory funnel.[8]

  • Isolation: Separate the layers and discard the aqueous layer. Wash the combined toluene layer with water, then brine. Dry the toluene solution over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The resulting residue (crude 1-Amino-2-methylindoline) can be recrystallized from heptane to yield the purified product as a solid.[7][9] Alternatively, the hydrochloride salt can be prepared by dissolving the crude material in a suitable solvent like isopropanol or acetonitrile, acidifying with concentrated HCl, and collecting the precipitated crystals.[7][8]

Mechanistic Insights and Rationale

Understanding the mechanism is key to troubleshooting and optimization.

G cluster_nitrosation Part A: N-Nitrosation cluster_reduction Part B: Zinc Reduction 2-Methylindoline 2-Methylindoline N-Nitroso-2-methylindoline N-Nitroso-2-methylindoline 2-Methylindoline->N-Nitroso-2-methylindoline  H⁺, NaNO₂ (forms HONO ⇌ H₂O⁺-NO) Electrophilic Attack on N-H 1-Amino-2-methylindoline 1-Amino-2-methylindoline N-Nitroso-2-methylindoline->1-Amino-2-methylindoline  Zn(0), H⁺ (from NH₄⁺) Electron Transfer from Zn to N=O bond Protonation & further reduction

Caption: Simplified reaction mechanism.

  • Why Acid for Nitrosation? In the presence of a strong acid like HCl, sodium nitrite is protonated to form nitrous acid (HONO). A further protonation yields the highly electrophilic nitrosonium ion (NO⁺) or its carrier, H₂O⁺-NO. This powerful electrophile is readily attacked by the nucleophilic nitrogen of the 2-methylindoline, leading to the formation of the N-N bond.

  • Why Zinc Dust? Zinc is an inexpensive and effective reducing agent for N-nitroso compounds.[11] It acts as a single electron donor. The reduction proceeds through a series of electron and proton transfers. The ammonium acetate or carbonate serves as a mild proton source in the buffered neutral solution, which is crucial for the reduction pathway without causing undesired side reactions.

  • Why Temperature Control? The formation of the nitrosonium ion and the subsequent nitrosation are sensitive processes. Low temperatures (5-10 °C) are critical to prevent the decomposition of nitrous acid and minimize the formation of side products. The reduction with zinc is also highly exothermic and requires cooling to prevent runaway reactions.

Analytical Characterization

Confirming the identity and purity of the final product is essential.

PropertyValue / MethodReference
Appearance Light brown or white to off-white crystalline powder[1][12]
Molecular Formula C₉H₁₂N₂ (Free Base), C₉H₁₃ClN₂ (HCl Salt)[1][12]
Molecular Weight 148.21 g/mol (Free Base), 184.67 g/mol (HCl Salt)[1][12]
Melting Point (HCl Salt) 215-220 °C (decomposes)[12]
Solubility Soluble in methanol, water, DMSO[1][12]
Purity (HPLC) ≥98.0%[12]
Identity Confirmation ¹H NMR, ¹³C NMR, Mass Spectrometry[13]
Reaction Monitoring TLC (Silica; Chloroform/Acetic Acid 9:1)[9]

Conclusion

The synthetic route detailed herein, involving the N-nitrosation of 2-methylindoline followed by in-situ zinc reduction, represents a scalable, robust, and economically viable method for producing 1-Amino-2-methylindoline. By carefully controlling critical parameters such as temperature, pH, and reagent addition rates, researchers and drug development professionals can consistently obtain high yields of this valuable pharmaceutical intermediate. The provided protocols and scientific rationale serve as a comprehensive guide for both laboratory synthesis and process scale-up.

References

  • Synthesis of 1-Amino-2-Methylindoline Hydrochloride. PrepChem.com. [Link]

  • Synthesis of 1-amino-2-methylindoline. PrepChem.com. [Link]

  • Novel Synthesis of Cinnolines and 1-Aminoindolines via Cu-Catalyzed Intramolecular N-Arylation of Hydrazines and Hydrazones Prepared from 3-Haloaryl-3-hydroxy-2-diazopropanoates. The Journal of Organic Chemistry, 2011, 76(8), 2776-2785. [Link]

  • US Patent 4,564,677A - Preparation of N-amino compounds.
  • CN108329248B - Preparation method of 2-methylindoline.
  • CN102070506B - Method for preparing 2-methylindoline.
  • 2-methylindole. Organic Syntheses, 1950, 30, 62. [Link]

  • Synthesis and Characterization of New Heterocyclic Derivatives by Oxidation of 1-Amino-2-methylindoline. Phosphorus, Sulfur, and Silicon and the Related Elements, 1999, 149(1), 169-181. [Link]

  • CN103467355A - Preparation method of indapamide.
  • US Patent 3,182,086A - Catalytic hydrogenation of nitrosamines to hydrazines.
  • 1-Amino-2-methylindoline. PubChem, National Center for Biotechnology Information. [Link]

  • 2-Methylindoline. PubChem, National Center for Biotechnology Information. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Methylindoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1-methylindoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable synthetic intermediate. Drawing from established protocols and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to ensure your synthesis is successful, repeatable, and efficient.

Introduction: The Synthetic Challenge

1-Methylindoline is a key structural motif in numerous pharmaceuticals and biologically active compounds. While its synthesis appears straightforward, achieving high yields and purity can be challenging due to competing side reactions and purification difficulties. The two most prevalent synthetic strategies are the direct N-alkylation of indoline and the catalytic hydrogenation of 1-methylindole. This guide will address the critical parameters and common pitfalls associated with both routes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Part 1: N-Alkylation of Indoline

The direct methylation of the nitrogen atom in the indoline ring is a common and powerful method. However, regioselectivity and over-alkylation are persistent challenges.

Q1: My N-alkylation reaction has a very low yield or is not proceeding at all. What are the likely causes?

A1: A stalled or low-yielding N-alkylation can be attributed to several factors, often related to reagent quality and reaction conditions.

  • Inappropriate Base: The choice of base is critical. For N-alkylation with alkyl halides like methyl iodide, a strong base such as sodium hydride (NaH) is typically required to fully deprotonate the indoline nitrogen, making it sufficiently nucleophilic.[1][2] If the base is too weak, the equilibrium will not favor the reactive indoline anion.

  • Moisture Contamination: Strong bases like NaH are extremely sensitive to moisture. Ensure you are using anhydrous solvents (e.g., dry THF or DMF) and have a properly dried reaction setup under an inert atmosphere (e.g., nitrogen or argon).[1] Any trace of water will quench the base and inhibit the reaction.

  • Poor Reagent Quality: Verify the purity of your indoline and the alkylating agent. Impurities can act as inhibitors or lead to undesired side products.[1] Methyl iodide, for instance, can degrade over time, releasing iodine, which can complicate the reaction.[3]

  • Suboptimal Temperature: Some reactions require heating to overcome the activation energy barrier. If your reaction is sluggish at room temperature, consider gradually increasing the heat while monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Q2: My reaction is producing a significant amount of C-alkylated byproduct. How can I improve N-selectivity?

A2: Achieving high regioselectivity is a classic challenge in indole and indoline chemistry. The C3 position, in particular, can compete with the nitrogen as a nucleophilic site.[2][4]

  • Choice of Base and Solvent System: This is the most influential factor. Using a strong base like NaH in a polar aprotic solvent (e.g., DMF, THF) strongly favors N-alkylation.[1][2] The base ensures complete deprotonation of the nitrogen, making it the most potent nucleophile in the system. Incomplete deprotonation can leave the nitrogen less reactive, allowing the nucleophilic character of the aromatic ring to dominate, leading to C-alkylation.[2]

  • Counterion Effects: The nature of the cation associated with the indoline anion can influence selectivity. Different bases (e.g., NaH, KH, LiHMDS) can be screened to find the optimal conditions for N-selectivity.

  • "Greener" Methylating Agents: While methyl iodide is common, it is also highly toxic.[5][6] Dimethyl carbonate (DMC) is a less toxic alternative that can provide excellent N-selectivity, often when used with a catalytic amount of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or in the presence of K₂CO₃ at elevated temperatures.[7][8]

Q3: I'm observing di-alkylation or other complex byproducts. How can I achieve clean mono-methylation?

A3: The formation of quaternary ammonium salts (from N,N-dialkylation) or multiple C-alkylations can occur if the reaction is not properly controlled.

  • Control Stoichiometry: Use only a slight excess (e.g., 1.05–1.2 equivalents) of the methylating agent. A large excess will inevitably lead to over-alkylation.

  • Slow Addition: Add the methylating agent dropwise to the solution of the deprotonated indoline at a controlled temperature (e.g., 0 °C). This maintains a low instantaneous concentration of the electrophile, favoring mono-alkylation.[1]

  • Monitor Reaction Progress: Use TLC or GC-MS to track the consumption of the starting material and the formation of the product. Stop the reaction as soon as the starting indoline is consumed to prevent the product from reacting further.[1]

Part 2: Catalytic Hydrogenation of 1-Methylindole

This route involves the reduction of the pyrrole ring of 1-methylindole. It avoids the regioselectivity issues of N-alkylation but comes with its own set of challenges related to catalysis.

Q4: My catalytic hydrogenation of 1-methylindole is slow, incomplete, or fails entirely. What should I troubleshoot?

A4: Catalytic hydrogenation is sensitive to catalyst activity, substrate purity, and reaction conditions.

  • Catalyst Poisoning: The most common issue is catalyst poisoning. The product, 1-methylindoline, is a cyclic secondary amine, which can strongly adsorb to the catalyst surface and inhibit its activity.[9] Sulfur-containing impurities in the substrate or solvent can also irreversibly poison noble metal catalysts like Platinum on Carbon (Pt/C) or Palladium on Carbon (Pd/C).

  • Catalyst Choice and Loading: Ensure you are using an active, high-quality catalyst. Pt/C is often effective, sometimes requiring an acidic additive (like p-toluenesulfonic acid) to facilitate the reaction, especially when using green solvents like water.[9] The catalyst loading should be optimized; typically 5-10 mol% is a good starting point.

  • Hydrogen Pressure and Agitation: Ensure the reaction vessel is properly sealed and purged with hydrogen. A sufficient hydrogen pressure (e.g., 50-100 psi, or as specified by the protocol) is necessary. Vigorous stirring or shaking is crucial to ensure efficient mixing of the gas, liquid, and solid catalyst phases.

  • Solvent Choice: The reaction is often performed in solvents like ethanol, methanol, or acetic acid. The choice of solvent can affect both the reaction rate and selectivity.

Q5: I am observing over-reduction of the benzene ring, leading to octahydroindole byproducts. How can I improve selectivity for the indoline?

A5: Over-hydrogenation occurs when the reaction conditions are too harsh.[9]

  • Milder Conditions: Reduce the reaction temperature and/or hydrogen pressure. Monitor the reaction closely and stop it once the desired product is formed.

  • Catalyst Selection: Some catalysts are more selective than others. While Pt/C is robust, other catalysts like Rh/C or specific borane-based catalysts might offer better selectivity under certain conditions.[10]

  • Acidic Conditions: Performing the hydrogenation under acidic conditions can sometimes improve selectivity. Protonation of the indole at the C3 position disrupts the aromaticity of the pyrrole ring, making it more susceptible to reduction while leaving the benzene ring intact.[9]

Data & Protocols

Table 1: Optimization of N-Alkylation Conditions for Indoline
EntryMethylating Agent (eq.)Base (eq.)SolventTemp (°C)Time (h)Predominant ProductNotes & Common Issues
1CH₃I (1.1)NaH (1.1)THF2541-Methylindoline High N-selectivity. Reaction is moisture-sensitive.[1][2]
2CH₃I (1.1)K₂CO₃ (2.0)Acetone56 (reflux)12Mixture (N- & C-)Incomplete deprotonation leads to poor regioselectivity. Low yield.
3(CH₃)₂SO₄ (1.1)NaH (1.1)DMF0 to 2521-Methylindoline Dimethyl sulfate is highly toxic; handle with extreme care.
4DMC (3.0)K₂CO₃ (2.0)DMF13081-Methylindoline "Greener" alternative to halides. Requires higher temperatures but gives good N-selectivity.[8]
Experimental Protocol 1: N-Alkylation of Indoline using NaH and CH₃I
  • Setup: Under an inert atmosphere of nitrogen, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) via cannula to the flask and cool the suspension to 0 °C in an ice bath.

  • Deprotonation: Slowly add a solution of indoline (1.0 eq.) in anhydrous THF to the NaH suspension via the dropping funnel. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Alkylation: Cool the mixture back to 0 °C. Add methyl iodide (CH₃I, 1.05 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Experimental Protocol 2: Catalytic Hydrogenation of 1-Methylindole
  • Setup: To a high-pressure hydrogenation vessel (e.g., a Parr shaker), add 1-methylindole (1.0 eq.) and a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5 mol% Pt/C) to the vessel under a stream of nitrogen to prevent ignition of the dry catalyst in air.

  • Reaction: Seal the vessel, purge it several times with hydrogen gas, and then pressurize it to the desired pressure (e.g., 100 psi H₂).

  • Agitation: Begin vigorous shaking or stirring at room temperature or a slightly elevated temperature (e.g., 40-50 °C).

  • Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.

  • Work-up: Carefully vent the excess hydrogen. Purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.

  • Purification: Combine the filtrate and washes, and remove the solvent under reduced pressure. The resulting crude 1-methylindoline can be purified by vacuum distillation.

Visualizations: Mechanisms & Workflows

Diagram 1: N-Alkylation of Indoline - Competing Pathways

G cluster_start Reactants cluster_intermediate Intermediate cluster_products Products Indoline Indoline Anion Indoline Anion Indoline->Anion Deprotonation Base Strong Base (e.g., NaH) Base->Anion N_Product 1-Methylindoline (Desired) Anion->N_Product N-Alkylation (Favored Pathway) C_Product C-Alkylated Byproduct Anion->C_Product C-Alkylation (Side Reaction) MeI Methyl Iodide (CH3I) MeI->N_Product MeI->C_Product

Caption: Competing N- vs. C-alkylation pathways for indoline.

Diagram 2: Troubleshooting Workflow for Low Yield in N-Alkylation

G Start Low Yield in N-Alkylation CheckMoisture Check for Moisture? (Anhydrous Solvents/Inert Atm.) Start->CheckMoisture CheckBase Base Strength/Activity? (e.g., Use fresh NaH) CheckMoisture->CheckBase Dry System CheckTemp Reaction Temperature? (Increase Gradually) CheckBase->CheckTemp Use Active Base CheckReagents Reagent Purity? (Purify Starting Materials) CheckTemp->CheckReagents Optimize Temp Success Yield Optimized CheckReagents->Success Use Pure Reagents

Sources

Technical Support Center: N-Methylation of Indoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-methylation of indoline. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this common synthetic transformation. As Senior Application Scientists, we have compiled our field-proven insights to help you troubleshoot common side reactions and optimize your experimental outcomes.

Troubleshooting Guide: Common Side Reactions

The N-methylation of indoline, while conceptually straightforward, can be plagued by several side reactions. This section provides a question-and-answer-style guide to diagnosing and resolving these issues.

Issue 1: Over-methylation and Formation of Quaternary Ammonium Salts

Q: My reaction has produced a significant amount of a water-soluble, highly polar byproduct that I suspect is the N,N-dimethylindolinium salt. How can I prevent this?

A: The formation of a quaternary ammonium salt is a classic example of over-methylation. This occurs when the newly formed N-methylindoline, which is still nucleophilic, reacts further with the methylating agent. The likelihood of this happening is highly dependent on the reactivity of the methylating agent and the reaction conditions.

Root Cause Analysis and Solutions:
  • Highly Reactive Methylating Agents: "Hard" methylating agents like methyl iodide (MeI) and dimethyl sulfate (DMS) are highly reactive and prone to causing over-methylation.[1][2] While effective for the initial methylation, their high reactivity makes it difficult to stop the reaction at the tertiary amine stage.

    • Solution: Switch to a "softer," less reactive methylating agent. Dimethyl carbonate (DMC) is an excellent, environmentally friendly alternative that generally requires higher temperatures but offers much better selectivity against over-methylation.[2][3] Quaternary ammonium salts, such as phenyl trimethylammonium iodide (PhMe₃NI), have also been reported as effective and selective solid methylating agents.[4][5][6]

  • Stoichiometry and Reaction Time: Using a large excess of the methylating agent or allowing the reaction to proceed for too long can drive the formation of the quaternary salt.

    • Solution: Carefully control the stoichiometry of your reagents. Start with 1.05-1.2 equivalents of the methylating agent and monitor the reaction closely by TLC or LC-MS. Once the starting indoline is consumed, quench the reaction immediately.

  • Choice of Base and Solvent: The choice of base and solvent can influence the nucleophilicity of the N-methylindoline and the rate of the second methylation. Strong bases like sodium hydride (NaH) in polar aprotic solvents like DMF can accelerate the reaction, but may also promote over-methylation if not carefully controlled.[7][8]

    • Solution: Consider using a milder base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which can provide sufficient reactivity without excessively promoting the second methylation.[2][4]

Troubleshooting Workflow: Over-methylation

G start Over-methylation Detected reagent Assess Methylating Agent start->reagent conditions Review Reaction Conditions start->conditions soft_reagent Switch to Softer Reagent (e.g., DMC, PhMe₃NI) reagent->soft_reagent stoichiometry Reduce Equivalents of Methylating Agent (1.05-1.2 eq) conditions->stoichiometry monitor Monitor Reaction Closely (TLC, LC-MS) conditions->monitor mild_base Use Milder Base (e.g., K₂CO₃, Cs₂CO₃) conditions->mild_base success Successful N-Methylation soft_reagent->success stoichiometry->success monitor->success mild_base->success

Caption: Troubleshooting workflow for over-methylation.

Issue 2: C-Methylation of the Indoline Ring

Q: I am observing a non-polar, isomeric byproduct in my reaction. NMR analysis suggests methylation has occurred on the aromatic ring. How can I improve N-selectivity?

A: C-methylation is a competing reaction pathway where the indoline ring itself acts as a nucleophile. While the nitrogen is generally more nucleophilic, certain conditions can favor electrophilic attack on the electron-rich aromatic ring, particularly at the C5 and C7 positions.

Root Cause Analysis and Solutions:
  • Deprotonation and Ambident Nucleophilicity: The indolinide anion, formed upon deprotonation of the N-H bond, is an ambident nucleophile with electron density on both the nitrogen and the aromatic ring. The solvent and counter-ion can influence which atom acts as the nucleophile.

    • Solution: The choice of base and solvent is critical. Using a strong base like NaH in a non-polar or less-coordinating solvent can lead to the formation of tight ion pairs, which may favor N-alkylation.[8] Conversely, highly polar, coordinating solvents can solvate the cation, leading to a "freer" anion where C-alkylation becomes more competitive.

  • Eschweiler-Clarke Conditions: The use of formaldehyde and formic acid (Eschweiler-Clarke conditions) is not recommended for indolines.[9] The acidic conditions and the presence of formaldehyde, a potent electrophile, can lead to C-alkylation and the formation of complex mixtures.[9]

    • Solution: Avoid Eschweiler-Clarke conditions for the N-methylation of indolines. Stick to methods involving a base and a methylating agent.

  • Substituent Effects: Electron-donating groups on the aromatic ring can increase its nucleophilicity and the likelihood of C-alkylation.

    • Solution: For electron-rich indolines, using milder reaction conditions (lower temperature, milder base) can help to favor N-methylation.

Mechanistic Insight: N- vs. C-Methylation

G cluster_0 N-Methylation Pathway cluster_1 C-Methylation Pathway Indoline_N Indoline Deprotonation_N Indolinide Anion Indoline_N->Deprotonation_N Base N_Methylation Transition State (N-attack) Deprotonation_N->N_Methylation Me-X Product_N N-Methylindoline (Desired Product) N_Methylation->Product_N Indoline_C Indoline Deprotonation_C Indolinide Anion (Resonance Structure) Indoline_C->Deprotonation_C Base C_Methylation Transition State (C-attack) Deprotonation_C->C_Methylation Me-X Product_C C-Methylindoline (Side Product) C_Methylation->Product_C

Sources

Technical Support Center: Purification of Crude 1-Methylindoline by Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-methylindoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic compound. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and a detailed protocol for the purification of crude 1-methylindoline by vacuum distillation. Our approach is rooted in practical, field-proven experience to help you navigate the nuances of this purification process and achieve high-purity material for your critical applications.

Introduction: The Challenge of Purifying 1-Methylindoline

1-Methylindoline is a valuable building block in organic synthesis. However, its high boiling point and susceptibility to oxidation present unique challenges during purification. Distillation at atmospheric pressure is not feasible due to the high temperature required, which can lead to thermal decomposition. Therefore, vacuum distillation is the method of choice.[1][2][3][4][5][6] This guide will provide you with the necessary knowledge to perform this purification efficiently and safely, troubleshoot common issues, and understand the chemical principles behind each step.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when planning the distillation of 1-methylindoline.

Q1: Why can't I distill 1-methylindoline at atmospheric pressure?

A1: 1-Methylindoline has a high boiling point of approximately 223.6 °C at atmospheric pressure (760 mmHg).[1][2][7] Heating organic compounds, especially nitrogen-containing heterocycles, to such high temperatures can lead to thermal degradation, resulting in yield loss and the formation of hard-to-remove impurities.[6] Vacuum distillation significantly lowers the boiling point, allowing for a safer and more efficient purification at a lower temperature.[3][5]

Q2: My crude 1-methylindoline is dark. What causes this and can I still purify it?

A2: A dark color (typically yellow to brown) in crude 1-methylindoline is often an indication of oxidation.[8] Indolines are susceptible to air oxidation, which can lead to the formation of colored impurities, potentially including oligomeric species.[9] Yes, you can and should purify it by vacuum distillation. The non-volatile, colored impurities will remain in the distillation flask, allowing you to collect pure, colorless 1-methylindoline as the distillate.

Q3: What are the most likely impurities in my crude 1-methylindoline?

A3: The impurities will depend on the synthetic route used. However, common impurities may include:

  • Unreacted starting materials: For example, if prepared by methylation of indoline, residual indoline could be present.

  • Oxidation products: As mentioned, indolines can oxidize. The corresponding N-methylindole is a potential impurity.[8][9]

  • Solvents: Residual reaction or work-up solvents.

  • Byproducts from synthesis: Depending on the specific reagents used. For instance, if synthesized from 2-methylindoline, related isomers or precursors might be present.[10]

Q4: What is a safe bath temperature for the distillation?

A4: A general rule of thumb is to set the heating bath temperature 20-30 °C higher than the expected boiling point of your compound at the pressure you are using. This provides a sufficient temperature gradient to drive the distillation without excessive heating that could cause decomposition.

Q5: Do I need to take any special safety precautions?

A5: Yes. 1-Methylindoline is classified as a combustible liquid and can cause skin and serious eye irritation, as well as respiratory irritation.[11] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles. The vacuum distillation apparatus should be carefully inspected for any cracks or defects to prevent implosion.

Vacuum Distillation Protocol for 1-Methylindoline

This protocol provides a step-by-step guide for the vacuum distillation of crude 1-methylindoline on a laboratory scale.

Estimated Boiling Point Data

To aid in your distillation setup, the following table provides estimated boiling points of 1-methylindoline at various pressures. These are calculated based on its known boiling point of 100-102 °C at 14 Torr.[11]

Pressure (Torr)Pressure (mbar)Estimated Boiling Point (°C)
7601013223.6
5066.7~135 - 140
2026.7~110 - 115
14 18.7 100 - 102
1013.3~90 - 95
56.7~75 - 80
11.3~50 - 55
Experimental Workflow Diagram

G cluster_prep Preparation cluster_distill Distillation cluster_shutdown Shutdown A Inspect Glassware for Defects B Assemble Vacuum Distillation Apparatus A->B Safety First C Add Crude 1-Methylindoline & Stir Bar to Flask B->C Grease Joints D Apply Vacuum & Check for Leaks C->D Secure Clamps E Gradually Heat the Distillation Flask D->E Start Stirring F Collect Fractions E->F Observe for Boiling G Monitor Temperature & Pressure F->G Record Data H Remove Heat Source & Cool to RT G->H Distillation Complete I Vent the System to Atmospheric Pressure H->I Critical Step J Disassemble Apparatus I->J Turn off Vacuum

Caption: Workflow for the vacuum distillation of 1-methylindoline.

Step-by-Step Methodology
  • Apparatus Setup:

    • Thoroughly inspect all glassware for any cracks or imperfections that could lead to an implosion under vacuum.

    • Assemble a standard vacuum distillation apparatus. A short-path distillation head is recommended to minimize product loss.

    • Use high-vacuum grease on all ground-glass joints to ensure a good seal.

    • Place a magnetic stir bar in the distillation flask. Note: Boiling chips are ineffective under vacuum.

    • Securely clamp the distillation flask and the receiving flask.

  • Charging the Flask:

    • Add the crude 1-methylindoline to the distillation flask. Do not fill the flask more than two-thirds full to prevent bumping.

  • Initiating the Distillation:

    • Connect the apparatus to a vacuum source (e.g., a vacuum pump) with a cold trap in between to protect the pump.

    • Turn on the magnetic stirrer to ensure smooth boiling.

    • Gradually apply the vacuum and check for any leaks. The pressure should stabilize at the desired level.

    • Once a stable vacuum is achieved, begin to heat the distillation flask using a heating mantle or an oil bath.

  • Collecting the Product:

    • You may observe some low-boiling impurities (e.g., residual solvents) distilling first. It is good practice to collect this as a forerun in a separate receiving flask.

    • As the temperature rises and stabilizes, the pure 1-methylindoline will begin to distill. Collect the fraction that distills at a constant temperature and pressure. Refer to the table above for the expected boiling point.

    • The pure product should be a colorless liquid.

  • Shutdown Procedure:

    • Once the distillation is complete (e.g., most of the material has distilled over, or the temperature starts to fluctuate), remove the heat source and allow the apparatus to cool to room temperature.

    • Crucially , vent the system to atmospheric pressure before turning off the vacuum pump. This prevents oil from the pump from being sucked back into the system.

    • Once the system is at atmospheric pressure, you can turn off the vacuum pump and disassemble the apparatus.

Troubleshooting Guide

This section provides solutions to common problems encountered during the distillation of 1-methylindoline.

Troubleshooting Decision Tree

G Start Problem Encountered During Distillation P1 No Product Distilling at Expected Temperature Start->P1 Issue P2 Distillate is Discolored (Yellow/Brown) Start->P2 Issue P3 Bumping or Unstable Boiling Start->P3 Issue C1_1 Is the vacuum pressure too high (not low enough)? P1->C1_1 Check S1_1 Check for leaks in the system (grease joints). Ensure vacuum pump is functioning correctly. C1_1->S1_1 Yes C1_2 Is the bath temperature high enough? C1_1->C1_2 No S1_2 Increase bath temperature gradually (20-30°C above expected boiling point). C1_2->S1_2 No S1_3 Check thermometer placement. Is the crude material mostly non-volatile impurities? C1_2->S1_3 Yes C2_1 Is the distillation temperature too high? P2->C2_1 Check S2_1 Improve the vacuum to lower the boiling point. Reduce the bath temperature. C2_1->S2_1 Yes C2_2 Is there an air leak in the system? C2_1->C2_2 No S2_2 Cool down, vent, and re-grease joints. Check tubing for cracks. C2_2->S2_2 Yes S2_3 Consider if a volatile, colored impurity is present. May require fractional distillation. C2_2->S2_3 No C3_1 Is the stir bar functioning correctly? P3->C3_1 Check S3_1 Ensure the stir plate is centered and the stir bar is spinning vigorously. C3_1->S3_1 No S3_2 Heat is being applied too quickly. Reduce the heat input. C3_1->S3_2 Yes

Sources

Technical Support Center: 1-Methylindoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Methylindoline. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this valuable compound. My aim here is not just to provide protocols, but to explain the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 1-Methylindoline?

There are two primary and reliable strategies for the synthesis of 1-Methylindoline:

  • Direct N-Alkylation of Indoline: This is a straightforward approach where indoline is directly methylated.

  • Reduction of 1-Methylindole: This two-step approach involves the N-methylation of indole followed by the reduction of the C2-C3 double bond.

The choice between these routes depends on the availability of starting materials, scale, and desired purity profile.

Q2: I am getting a mixture of N-alkylated and C3-alkylated products when methylating indole. How can I improve the N-selectivity?

This is a classic challenge in indole chemistry. The indole anion is ambident, meaning it can be alkylated at either the nitrogen or the C3 position. To favor N-alkylation, you should consider the following:

  • Choice of Base and Solvent: Using a strong, non-nucleophilic base in a polar aprotic solvent generally favors N-alkylation. For instance, sodium hydride (NaH) in dimethylformamide (DMF) or tetrahydrofuran (THF) is a common choice. The use of potassium carbonate (K2CO3) in DMF with dimethyl carbonate as the methylating agent is also an effective method.[1]

  • Counter-ion Effect: The nature of the counter-ion can influence the regioselectivity. Potassium salts often favor N-alkylation more than lithium salts.

  • Reaction Temperature: Lower temperatures can sometimes improve selectivity.

Q3: My reduction of 1-Methylindole to 1-Methylindoline is sluggish or incomplete. What can I do?

Several factors can lead to an inefficient reduction:

  • Catalyst Activity: If you are performing a catalytic hydrogenation (e.g., with Pd/C), ensure your catalyst is active. A freshly opened bottle or a properly stored catalyst is crucial.

  • Hydrogen Pressure: Increasing the hydrogen pressure can often drive the reaction to completion.

  • Solvent Choice: The reaction is typically performed in solvents like ethanol or ethyl acetate. Ensure the solvent is of appropriate purity.

  • Alternative Reducing Agents: If catalytic hydrogenation is not effective, consider alternative reducing agents. For instance, reduction with zinc dust in phosphoric acid has been shown to be effective for reducing indoles to indolines, minimizing polymerization that can occur with other strong acids.[2]

Troubleshooting Guide

Scenario 1: Low Yield in the N-Alkylation of Indoline

Problem: You are attempting to synthesize 1-Methylindoline by direct N-alkylation of indoline but are observing a low yield of the desired product.

Potential Cause Explanation Suggested Solution
Incomplete Deprotonation The nitrogen of indoline needs to be deprotonated to form the nucleophilic indolide anion. An insufficient amount of base or a base that is not strong enough will result in unreacted starting material.Use a slight excess (1.1-1.2 equivalents) of a strong base like sodium hydride (NaH). Ensure the NaH is fresh and reactive.
Side Reactions Over-alkylation can occur, especially if a highly reactive alkylating agent is used in large excess. Also, if the reaction temperature is too high, side reactions can lead to the formation of undesired byproducts.Add the methylating agent (e.g., methyl iodide) slowly and at a controlled temperature (e.g., 0 °C to room temperature). Use a moderate excess of the alkylating agent (1.1-1.5 equivalents).
Moisture in the Reaction Strong bases like NaH are highly reactive with water. Any moisture in the solvent or on the glassware will quench the base, preventing the deprotonation of indoline.Ensure all glassware is oven-dried before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol: N-Alkylation of Indoline

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add indoline (1.0 eq.) and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add methyl iodide (1.2 eq.) dropwise via the dropping funnel.

  • Let the reaction warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Scenario 2: Formation of Impurities During the Reduction of 1-Methylindole

Problem: You are reducing 1-Methylindole to 1-Methylindoline, but your final product is contaminated with impurities.

Potential Cause Explanation Suggested Solution
Over-reduction While less common for the indole ring system under standard conditions, aggressive reducing agents or harsh conditions could potentially lead to the reduction of the benzene ring.Use milder reduction conditions. For catalytic hydrogenation, use a lower hydrogen pressure or temperature. For chemical reductions, choose a more selective reducing agent.
Catalyst Poisoning Sulfur-containing compounds or other impurities in the starting material or solvent can poison the catalyst, leading to an incomplete reaction and a mixture of starting material and product.Ensure the purity of your 1-Methylindole and solvent. If catalyst poisoning is suspected, try a fresh batch of catalyst.
Acid-Catalyzed Polymerization If using a metal-acid reduction method, strong acids can cause polymerization of the indole ring, especially if the reaction is not well-controlled.The use of 85% phosphoric acid with zinc dust has been reported to be effective in reducing indoles to indolines with minimal polymerization.[2]

Diagram: Troubleshooting Logic for 1-Methylindoline Synthesis

Troubleshooting_1_Methylindoline_Synthesis cluster_alkylation N-Alkylation of Indoline cluster_reduction Reduction of 1-Methylindole start_alk Low Yield cause_alk1 Incomplete Deprotonation start_alk->cause_alk1 Check Base cause_alk2 Side Reactions start_alk->cause_alk2 Check Stoichiometry/Temp cause_alk3 Moisture start_alk->cause_alk3 Check Reaction Setup start_red Impure Product cause_red1 Over-reduction start_red->cause_red1 Check Reducing Agent/Conditions cause_red2 Catalyst Poisoning start_red->cause_red2 Check Reagent Purity cause_red3 Polymerization start_red->cause_red3 Check Acid Choice

Caption: Troubleshooting decision tree for the two main synthetic routes to 1-Methylindoline.

Scenario 3: Difficulty in Product Purification

Problem: You have completed the reaction, but are struggling to isolate pure 1-Methylindoline.

Potential Cause Explanation Suggested Solution
Co-elution of Starting Material and Product Indoline and 1-Methylindoline have similar polarities, which can make them difficult to separate by column chromatography.Use a shallow gradient of a less polar eluent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane) for column chromatography to improve separation.
Product is an Oil 1-Methylindoline is a liquid at room temperature, which can sometimes make handling and purification challenging.If the product is an oil, ensure complete removal of the solvent under high vacuum. If impurities are still present, consider distillation under reduced pressure for purification.
Formation of Salts If acidic or basic conditions were used during the workup, the product may be present as a salt, which will affect its solubility and chromatographic behavior.Neutralize the reaction mixture carefully during the workup. A standard aqueous workup with a mild base (e.g., sodium bicarbonate solution) followed by water and brine washes is recommended.

Characterization of 1-Methylindoline

After successful synthesis and purification, it is essential to confirm the identity and purity of the product.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is a key characterization technique. Expect to see a singlet for the N-methyl group around 2.7-2.8 ppm. The aromatic protons will appear in the region of 6.5-7.2 ppm, and the two methylene groups of the indoline ring will appear as triplets around 2.9-3.0 ppm and 3.3-3.4 ppm.

  • ¹³C NMR Spectroscopy: The carbon NMR will show a signal for the N-methyl carbon around 35-36 ppm, and the two methylene carbons of the indoline ring will be in the range of 28-30 ppm and 55-57 ppm. The aromatic carbons will appear between 108-152 ppm.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 1-Methylindoline (133.19 g/mol ).[3]

This guide provides a comprehensive overview of the common challenges and solutions for the synthesis of 1-Methylindoline. By understanding the underlying chemistry and carefully controlling the reaction parameters, you can achieve a successful and efficient synthesis.

References

  • This guide has been developed by synthesizing information from various chemical synthesis databases and publications. The protocols and troubleshooting tips are based on established chemical principles and practices.
  • Tasker, S. Z., Jamison, T. F. (2015). Intramolecular, Palladium-Catalyzed C-H Alkylation of Arenes and Heteroarenes with Unactivated Alkyl Halides. Journal of the American Chemical Society, 137(30), 9531-9534. (While this reference describes a different type of reaction, it highlights modern methods for forming C-N ring systems).
  • Chandrasekhar, S., Basu, D., & Reddy, C. R. (2007). Palladium-Catalyzed Reduction of N-(tert-Butoxycarbonyl)indoles to N-(tert-Butoxycarbonyl)indolines Using Polymethylhydrosiloxane. Synthesis, 2007(10), 1509-1512. [Link]

  • Gribble, G. W. (n.d.). A Convenient Preparation of Indoline. ResearchGate. [Link]

  • Various Authors. (2018, August 20). Suggest an efficient method for synthesis of 1-Methylindole? ResearchGate. [Link]

  • 1-methylindoline. (2025, May 20). ChemSynthesis. [Link]

Sources

Technical Support Center: Improving Regioselectivity in Reactions of 1-Methylindoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1-Methylindoline Chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of regioselective functionalization of the 1-methylindoline scaffold. Here, we address common experimental challenges in a question-and-answer format, providing not only troubleshooting solutions but also the underlying mechanistic principles to empower your synthetic strategies.

Section 1: Electrophilic Aromatic Substitution – Controlling the C5 vs. C7 Position

Electrophilic aromatic substitution (EAS) on 1-methylindoline is a fundamental transformation. The electron-donating nature of the nitrogen atom strongly activates the aromatic ring, primarily directing electrophiles to the C5 position, which is para to the nitrogen. However, achieving selectivity, especially for the C7 position, can be challenging.

FAQ 1: My Friedel-Crafts acylation of 1-methylindoline is yielding a mixture of the C5 and N-acylated products. How can I improve C5 selectivity?

Answer: This is a common issue arising from the nucleophilicity of both the aromatic ring and the nitrogen atom. While the nitrogen in 1-methylindoline is a tertiary amine and less prone to acylation than a primary or secondary amine, under certain conditions, N-acylation can compete with C-acylation, especially with highly reactive acylating agents.

Underlying Cause: The lone pair on the nitrogen atom activates the aromatic ring through resonance, increasing the electron density at the C5 and C7 positions, making them susceptible to electrophilic attack. The C5 position is generally favored due to less steric hindrance compared to the C7 position, which is ortho to the dihydro-pyrrole ring.

Troubleshooting & Optimization:

  • Choice of Lewis Acid: A milder Lewis acid can favor C-acylation over N-acylation. While strong Lewis acids like AlCl₃ are common in Friedel-Crafts reactions, they can also promote side reactions. Consider using catalysts like iron powder or metal triflates, which have been shown to effectively catalyze C3-acylation in indoles under solvent-free conditions, a principle that can be extended to the C5-acylation of 1-methylindoline.[1][2][3]

  • Reaction Temperature: Lowering the reaction temperature can help to control the reactivity and improve selectivity. Start the reaction at 0 °C and slowly allow it to warm to room temperature.

  • Solvent Effects: The choice of solvent can influence the reactivity of the acylating agent and the substrate. Less polar solvents like dichloromethane (DCM) or dichloroethane (DCE) are often preferred.

Experimental Protocol: Regioselective C5-Acylation of 1-Methylindoline
  • To a stirred solution of 1-methylindoline (1.0 equiv) in dry DCM at 0 °C, add a milder Lewis acid such as ZnCl₂ (1.2 equiv).

  • Slowly add the desired acyl chloride (1.1 equiv) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature, monitoring the progress by TLC.

  • Upon completion, quench the reaction by slowly adding it to a beaker of ice-water.

  • Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the C5-acylated 1-methylindoline.

Diagram 1: Resonance Structures of 1-Methylindoline

Caption: Resonance delocalization of the nitrogen lone pair increases electron density at C5 and C7.

Note: The DOT script above is a template. You would need to replace the placeholder image URLs with actual images of the chemical structures.

FAQ 2: How can I achieve functionalization at the C7 position of 1-methylindoline, as my reactions consistently yield the C5 isomer?

Answer: Selective functionalization at the C7 position is a significant challenge due to its higher steric hindrance and the electronic preference for the C5 position. To overcome this, a strategy that directs the reagent to the C7 position is required. Directed ortho-metalation (DoM) is the most effective method to achieve this.[4][5][6][7]

Underlying Cause: DoM utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, bringing the strong base in close proximity to the ortho-proton, leading to its selective deprotonation.[4][5][6][8] In the case of indolines, the nitrogen atom itself can act as a directing group, but this often leads to C2-lithiation on the five-membered ring. To achieve C7-lithiation, a more powerful directing group on the nitrogen is necessary. While your substrate is 1-methylindoline, a common strategy involves using a removable directing group like tert-butoxycarbonyl (Boc) which has been shown to direct lithiation to the C7 position.[9]

Troubleshooting & Optimization:

  • N-Demethylation and Protection: If feasible, consider demethylating the 1-methylindoline and protecting the nitrogen with a group suitable for DoM, such as a pivaloyl or Boc group.

  • Directed ortho-Metalation (DoM) Protocol:

    • Protect the indoline nitrogen with a suitable DMG.

    • Treat the N-protected indoline with a strong base like sec-butyllithium (s-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (e.g., -78 °C).[6]

    • The organolithium species will be formed regioselectively at the C7 position.

    • Quench the lithiated intermediate with a suitable electrophile (e.g., CO₂, I₂, TMSCl) to install the desired functional group at C7.

    • Deprotect the nitrogen to yield the C7-functionalized indoline, which can then be re-methylated if necessary.

Diagram 2: Directed ortho-Metalation for C7-Functionalization

DoM_Workflow cluster_workflow C7-Functionalization Workflow start 1-Methylindoline demethyl Demethylation start->demethyl 1 protect Protect with DMG (e.g., Boc) demethyl->protect 2 dom Directed ortho-Metalation (s-BuLi, TMEDA, -78°C) protect->dom 3 quench Quench with Electrophile (E+) dom->quench 4 deprotect Deprotection quench->deprotect 5 methylate Re-methylation deprotect->methylate 6 end C7-Functionalized 1-Methylindoline methylate->end 7

Caption: A multi-step workflow for achieving C7-functionalization via Directed ortho-Metalation.

Section 2: Vilsmeier-Haack and Related Formylation Reactions

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic rings.[10][11][12][13][14] For 1-methylindoline, this reaction is expected to proceed at the C5 position.

FAQ 3: I am attempting a Vilsmeier-Haack formylation on 1-methylindoline, but I am getting low yields and decomposition. What are the critical parameters to control?

Answer: The Vilsmeier-Haack reaction, while effective, can be sensitive to reaction conditions, especially with highly activated substrates like 1-methylindoline. Decomposition can occur if the temperature is not carefully controlled or if the stoichiometry of the reagents is not optimal.

Underlying Cause: The Vilsmeier reagent (a chloroiminium salt) is a relatively weak electrophile.[11][14] The reaction's success hinges on the nucleophilicity of the aromatic substrate. While 1-methylindoline is electron-rich, the reaction can be sluggish at low temperatures, and forcing conditions can lead to polymerization or other side reactions.

Troubleshooting & Optimization:

  • Temperature Control: The formation of the Vilsmeier reagent from DMF and POCl₃ is exothermic. It is crucial to pre-form the reagent at a low temperature (0 °C) before adding the 1-methylindoline. The subsequent reaction with 1-methylindoline should also be started at a low temperature and gradually warmed.

  • Stoichiometry: Use a slight excess of the Vilsmeier reagent (typically 1.2-1.5 equivalents) to ensure complete conversion of the starting material.

  • Aqueous Workup: The intermediate iminium salt must be hydrolyzed to the aldehyde during the workup. This is typically achieved by pouring the reaction mixture into a cold aqueous solution of a base like sodium acetate or sodium hydroxide.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Methylindoline
  • In a flame-dried, three-necked flask under an inert atmosphere, cool a solution of dry DMF (3.0 equiv) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv) dropwise, keeping the temperature below 10 °C. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Add a solution of 1-methylindoline (1.0 equiv) in dry DMF dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50 °C, monitoring by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a stirred mixture of crushed ice and a saturated solution of sodium acetate.

  • Stir vigorously until the intermediate hydrolyzes completely.

  • Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to obtain 1-methylindoline-5-carbaldehyde.

Section 3: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable for forming C-C and C-heteroatom bonds. To apply these reactions to 1-methylindoline, a halide or triflate handle is typically required on the aromatic ring.

FAQ 4: I have synthesized 5-bromo-1-methylindoline and want to perform a Suzuki-Miyaura cross-coupling. What are the key considerations for a successful reaction?

Answer: The Suzuki-Miyaura coupling is a robust reaction, but its success with heterocyclic substrates can depend on the choice of catalyst, ligand, base, and solvent.

Underlying Cause: The catalytic cycle of the Suzuki-Miyaura reaction involves oxidative addition, transmetalation, and reductive elimination.[15][16][17] Each step can be influenced by the electronic and steric properties of the substrate and the reaction components. For an electron-rich substrate like 5-bromo-1-methylindoline, oxidative addition of the palladium catalyst to the C-Br bond is generally facile.

Troubleshooting & Optimization:

  • Catalyst and Ligand: A variety of palladium catalysts can be used, such as Pd(PPh₃)₄ or Pd(OAc)₂. The choice of ligand is often critical. Electron-rich and bulky phosphine ligands like SPhos, XPhos, or RuPhos can be highly effective in promoting the reaction.

  • Base: The base plays a crucial role in activating the boronic acid for transmetalation. A range of bases can be used, including aqueous solutions of K₂CO₃, Na₂CO₃, or Cs₂CO₃. For sensitive substrates, milder bases like K₃PO₄ may be beneficial.

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is typically used to dissolve both the organic and inorganic reaction components.

Table 1: Conditions for Suzuki-Miyaura Coupling of 5-Bromo-1-methylindoline
EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O90Good
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O100Excellent
3PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF/H₂O80Good

References

  • Gribble, G. W. (2010). Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons.
  • Snieckus, V. (1990). Directed ortho metalation. Toluene- and THF-soluble bases. Chemical Reviews, 90(6), 879-933.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Sundberg, R. J. (2002). Indoles. Academic Press.
  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Directed ortho metalation. (n.d.). Wikipedia. Retrieved from [Link][4]

  • Vilsmeier–Haack reaction. (n.d.). Wikipedia. Retrieved from [Link][13]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link][3]

  • Suzuki Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Iwao, M., & Kuraishi, T. (1983). A new synthesis of 7-substituted indoles. Tetrahedron Letters, 24(21), 2649-2652.
  • Directed Ortho Metalation (DOM). (n.d.). Organic Chemistry Portal. Retrieved from [Link][7]

  • Jones, G. (Ed.). (2008). The Chemistry of Heterocyclic Compounds, Indoles. John Wiley & Sons.
  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved from [Link][11]

  • Sarvari, M. H., & Sharghi, H. (2004). A Facile and Efficient Method for the Regioselective Acylation of Indoles. Synthesis, 2004(13), 2165-2168.

Sources

Stability of 1-Methylindoline under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-methylindoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and utilizing 1-methylindoline in various experimental settings. Here, we address common questions and troubleshooting scenarios related to its stability under acidic and basic conditions, providing in-depth explanations and practical protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) on 1-Methylindoline Stability

Section 1: Stability Under Acidic Conditions

Question 1: I've noticed a color change and the appearance of a new major peak in my HPLC analysis after treating 1-methylindoline with a strong acid. What is likely happening?

Answer: The most probable cause for the observed changes is the acid-catalyzed oxidation (dehydrogenation) of 1-methylindoline to 1-methylindole. 1-Methylindoline is a colorless to light yellow liquid, while 1-methylindole is often described as a deep yellow, viscous liquid with a strong odor[1]. This transformation from a dihydroindole to an indole structure extends the conjugated π-system, leading to a chromophore that absorbs light at longer wavelengths, resulting in the observed color.

The indoline scaffold is susceptible to dehydrogenation to form the more thermodynamically stable aromatic indole ring[2]. This process can be facilitated by various oxidants and is known to occur under certain acidic conditions, especially in the presence of air (oxygen).

Diagram: Proposed Acid-Catalyzed Oxidation of 1-Methylindoline

G cluster_0 Acidic Conditions (H+) + Oxidant (e.g., O2) 1-Methylindoline Protonated_1-Methylindoline Protonated Intermediate 1-Methylindoline->Protonated_1-Methylindoline Protonation 1-Methylindole Protonated_1-Methylindoline->1-Methylindole Oxidation (-2H+, -2e-) caption Figure 1. Acid-catalyzed oxidation pathway.

Caption: Figure 1. Proposed pathway for the acid-catalyzed oxidation of 1-methylindoline to 1-methylindole.

Question 2: Could the acidic conditions cause the 1-methylindoline ring to open?

Answer: While ring-opening of the indole core has been reported under specific and often harsh conditions, such as with strong Lewis acids, it is a less common degradation pathway for indolines under typical laboratory acidic conditions (e.g., dilute HCl or H₂SO₄) compared to oxidation[3][4]. Ring-opening would represent a significant structural rearrangement. Unless you are employing highly forcing conditions or specific catalytic systems, it is more likely that other degradation pathways, such as oxidation or dimerization, are occurring.

Question 3: Is N-demethylation a possible degradation pathway in acidic media?

Answer: N-dealkylation of tertiary amines, including N-methylated anilines (a class to which 1-methylindoline belongs), is a known reaction. However, it often requires specific reagents like chloroformates or is promoted by catalytic systems (e.g., using copper or rhodium catalysts) and an oxidant[5][6]. While possible, simple acid hydrolysis is not the most common method for N-demethylation. The nitrogen atom in 1-methylindoline is basic and will be protonated in acidic solution. This protonation actually protects the nitrogen from nucleophilic attack, making the C-N bond relatively stable to cleavage under these conditions.

Section 2: Stability Under Basic Conditions

Question 4: I am running a reaction with 1-methylindoline in the presence of a strong base like NaOH or KOH. Should I be concerned about its stability?

Answer: Generally, 1-methylindoline is expected to be relatively stable under common basic conditions. As a tertiary amine, it lacks acidic protons on the nitrogen, and the C-N bonds are not typically labile to cleavage by bases alone. Unlike esters or amides, there is no readily hydrolyzable functional group within the 1-methylindoline structure.

However, stability can be compromised under strongly alkaline conditions in the presence of other reactive species, particularly oxidizing agents. For instance, some oxidation reactions of related compounds are known to proceed in alkaline media[7]. It is also important to consider the stability of other functional groups on any derivatives of 1-methylindoline you may be using.

Question 5: I observed the formation of some minor impurities when heating 1-methylindoline in a basic solution. What could these be?

Answer: If your reaction conditions involve heat and a strong base, and especially if oxygen is not rigorously excluded, you might still observe some level of oxidation to 1-methylindole. While oxidation is often more facile under acidic conditions, it can occur under a variety of pH conditions.

Another possibility, though less common for the indoline core itself, is that a strong base could potentially promote elimination reactions if there are suitable leaving groups on the ethylamine bridge of the indoline ring in a substituted derivative. For unsubstituted 1-methylindoline, this is not a primary concern.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Solution turns yellow/brown upon addition of acid. Oxidation of 1-methylindoline to 1-methylindole.Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Use deoxygenated solvents.
Loss of starting material and formation of multiple new peaks in LC-MS under acidic conditions. Possible dimerization or polymerization.Lower the reaction temperature. Use a less concentrated acid or a weaker acid. Monitor the reaction at shorter time points to identify initial degradation products.
Inconsistent reaction outcomes in basic media. Trace metal catalysis or presence of dissolved oxygen.Use high-purity reagents and solvents. Consider adding a chelating agent like EDTA to sequester trace metals. Ensure the reaction is performed under strictly anaerobic conditions.
Formation of indoline as an impurity. N-demethylation.This is less likely under simple acidic or basic conditions but could be promoted by specific catalysts or oxidants. Review all reagents for potential catalytic or oxidative species.

Experimental Protocols

Protocol 1: Forced Degradation Study of 1-Methylindoline

This protocol is designed to assess the stability of 1-methylindoline under various stress conditions, as recommended by ICH guidelines for forced degradation studies[8].

Objective: To identify potential degradation products and pathways for 1-methylindoline.

Materials:

  • 1-methylindoline

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of 1-methylindoline at a concentration of 1 mg/mL in a 50:50 mixture of methanol and water.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the mixture at 60°C for 2 hours.

    • Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.

    • Dilute with the mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Heat the mixture at 60°C for 2 hours.

    • Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase for HPLC analysis.

  • Control Sample:

    • Dilute 1 mL of the stock solution with 1 mL of water and treat it under the same conditions (e.g., heating) as the stressed samples, excluding the stressor.

  • Analysis:

    • Analyze all samples by a suitable stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water is a good starting point.

    • Monitor the chromatograms for the appearance of new peaks and the decrease in the peak area of 1-methylindoline.

Diagram: Forced Degradation Workflow

G Stock_Solution 1-Methylindoline Stock (1 mg/mL) Acid_Stress Add 0.1 M HCl Heat at 60°C Stock_Solution->Acid_Stress Base_Stress Add 0.1 M NaOH Heat at 60°C Stock_Solution->Base_Stress Oxidative_Stress Add 3% H2O2 Room Temp Stock_Solution->Oxidative_Stress Neutralize_Acid Neutralize with NaOH Acid_Stress->Neutralize_Acid Neutralize_Base Neutralize with HCl Base_Stress->Neutralize_Base HPLC_Analysis Analyze all samples by HPLC Oxidative_Stress->HPLC_Analysis Neutralize_Acid->HPLC_Analysis Neutralize_Base->HPLC_Analysis caption Figure 2. Workflow for forced degradation studies.

Caption: Figure 2. A typical workflow for conducting forced degradation studies on 1-methylindoline.

References

  • PubMed. (n.d.). Ring-Opening of Indoles: An Unconventional Route for the Transformation of Indoles to 1 H-Pyrazoles Using Lewis Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of indoles to 2-oxindoles. a Our method for oxidation of.... Retrieved from [Link]

  • ACS Publications. (n.d.). A Mild Cu(I)-Catalyzed Oxidative Aromatization of Indolines to Indoles. Retrieved from [Link]

  • ACS Publications. (n.d.). Ring-Opening of Indoles: An Unconventional Route for the Transformation of Indoles to 1H-Pyrazoles Using Lewis Acid | ACS Combinatorial Science. Retrieved from [Link]

  • ResearchGate. (n.d.). Acid catalysed dimerization of indole‐3‐carbinols. Retrieved from [Link]

  • PubMed. (n.d.). Peroxide oxidation of indole to oxindole by chloroperoxidase catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Indoline Dehydrogenation. Retrieved from [Link]

  • ResearchGate. (n.d.). Tentative mechanism for the indole ring opening reaction. Retrieved from [Link]

  • RSC Publishing. (n.d.). Pd(ii)-Catalyzed oxidative dearomatization of indoles: substrate-controlled synthesis of indolines and indolones. Retrieved from [Link]

  • Química Organica.org. (n.d.). indole acidity. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Methylindole. Retrieved from [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • NIH. (n.d.). N-Dealkylation of Amines. Retrieved from [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • ACS Publications. (2022, October 3). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles | ACS Omega. Retrieved from [Link]

  • ACS Publications. (2023, June 9). Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis | The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1-Methylindoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-methylindoline, specifically focusing on the removal of unreacted indoline. This resource is designed for researchers, scientists, and professionals in drug development who may encounter challenges in obtaining high-purity 1-methylindoline. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols based on fundamental chemical principles.

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of 1-methylindoline.

Q1: I've performed a standard distillation, but my 1-methylindoline is still contaminated with indoline. Why is this happening?

A1: The boiling points of indoline (220-221 °C) and 1-methylindoline (223.6 °C) are very close.[1][2][3][4] This small difference makes their separation by simple distillation highly inefficient. To achieve a good separation, you will need to use fractional distillation, preferably under reduced pressure, with a highly efficient fractionating column (e.g., a Vigreux or packed column).

Q2: My NMR/GC-MS analysis still shows the presence of indoline after purification. What are the best methods for complete removal?

A2: For complete removal of trace amounts of indoline, physical methods like fractional distillation might not be sufficient. A highly effective strategy is to exploit the chemical differences between the secondary amine of indoline and the tertiary amine of 1-methylindoline. A chemical derivatization followed by extraction or chromatography is often the most robust method.

Q3: I am considering column chromatography. What solvent system would you recommend?

A3: For the separation of 1-methylindoline from the more polar indoline, a non-polar to moderately polar solvent system is recommended for silica gel chromatography. A good starting point is a gradient of ethyl acetate in hexanes or petroleum ether. The less polar 1-methylindoline will elute before the more polar indoline, which can interact more strongly with the silica gel.

Q4: Can I use a simple acid wash to remove the indoline?

A4: While both indoline and 1-methylindoline are basic and will be protonated by acid, their basicities are not sufficiently different to allow for a clean separation through a simple acid-base extraction. Both compounds would likely partition into the aqueous acidic phase.

Core Concepts: The Chemistry of Separation

The primary challenge in separating 1-methylindoline from indoline stems from their similar physical properties. However, a critical difference in their chemical nature provides a clear path to effective purification.

Physical Properties
PropertyIndoline1-MethylindolineRationale for Separation Challenge
Molecular Formula C₈H₉NC₉H₁₁NSimilar molecular size and structure.
Molecular Weight 119.16 g/mol 133.19 g/mol Relatively small difference in mass.
Boiling Point 220-221 °C223.6 °CVery close boiling points make simple distillation ineffective.[1][2][3][4][5][6][7][8]
Solubility Poorly soluble in water; soluble in organic solvents.[5][6][9][10][11]Soluble in organic solvents.Similar solubility profiles prevent separation by simple extraction.
Chemical Reactivity: The Key to Separation

The most significant difference between indoline and 1-methylindoline is the nature of their nitrogen atom. Indoline is a secondary amine, possessing a reactive N-H bond. In contrast, 1-methylindoline is a tertiary amine, lacking this reactive proton. This difference can be exploited to selectively modify the indoline, thereby altering its physical properties and allowing for easy separation.

G cluster_0 Reactivity Comparison Indoline Indoline (Secondary Amine) - Has a reactive N-H bond DerivatizedIndoline N-acetylindoline (Altered properties: higher boiling point, more polar) Indoline->DerivatizedIndoline Reacts to form an amide Methylindoline 1-Methylindoline (Tertiary Amine) - No reactive N-H bond NoReaction 1-Methylindoline remains unchanged Methylindoline->NoReaction No reaction Reagent Derivatizing Agent (e.g., Acetic Anhydride) Reagent->Indoline Reagent->Methylindoline

Caption: Reactivity differences between secondary and tertiary amines.

Experimental Protocols

Here are detailed protocols for three recommended purification methods.

Method 1: Fractional Vacuum Distillation

This method is suitable for separating larger quantities of product where a small amount of impurity may be acceptable.

Protocol:

  • Set up a fractional distillation apparatus with a Vigreux or packed column. Ensure all glassware is dry.

  • Place the crude 1-methylindoline in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Connect the apparatus to a vacuum pump with a cold trap.

  • Gradually reduce the pressure and begin heating the distillation flask.

  • Slowly collect the fractions. The initial fractions will be enriched in any lower-boiling impurities.

  • Monitor the temperature at the head of the column. A stable temperature indicates the distillation of a pure component.

  • Collect the fraction corresponding to the boiling point of 1-methylindoline at the working pressure.

Method 2: Flash Column Chromatography

This is a standard and effective method for purification on a laboratory scale.

Protocol:

  • Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane).

  • Dissolve the crude 1-methylindoline in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the top of the silica gel column.

  • Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure 1-methylindoline.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Method 3: Chemical Derivatization and Extraction

This is the most selective method for removing indoline, particularly when high purity is required. The following protocol uses acetic anhydride to selectively acetylate the indoline.

G Start Crude Mixture (1-Methylindoline + Indoline) Step1 Dissolve in an aprotic solvent (e.g., Dichloromethane) Start->Step1 Step2 Add Acetic Anhydride and a mild base (e.g., Triethylamine or Pyridine) Step1->Step2 Step3 Stir at room temperature Step2->Step3 Step4 Quench with water Step3->Step4 Step5 Aqueous Workup: Wash with dilute acid (e.g., 1M HCl) to remove the base Step4->Step5 Step6 Wash with water and brine Step5->Step6 Step7 Dry the organic layer (e.g., over Na2SO4) Step6->Step7 Step8 Remove solvent under reduced pressure Step7->Step8 End Purified 1-Methylindoline (N-acetylindoline remains in aqueous phase or is removed by distillation/chromatography) Step8->End

Caption: Workflow for chemical purification of 1-methylindoline.

Protocol:

  • Dissolve the crude 1-methylindoline in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a mild base, such as triethylamine or pyridine (1.2 equivalents relative to the estimated amount of indoline).

  • Cool the solution in an ice bath and add acetic anhydride (1.1 equivalents relative to the estimated amount of indoline) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC to confirm the consumption of indoline.

  • Once the reaction is complete, quench by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash with a dilute acid solution (e.g., 1M HCl) to remove the base.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be further purified by distillation or chromatography to remove the non-volatile N-acetylindoline.

References

Sources

Technical Support Center: Byproduct Formation in 1-Methylindoline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Methylindoline reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize 1-methylindoline as a key intermediate. Here, we address common challenges related to byproduct formation, offering troubleshooting strategies and in-depth explanations to enhance the efficiency and purity of your synthetic routes.

Introduction to 1-Methylindoline Reactivity

1-Methylindoline is a valuable building block in organic synthesis due to its unique electronic and structural properties. The electron-rich benzene ring and the nucleophilic nitrogen atom make it susceptible to a variety of transformations, including electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. However, this reactivity can also lead to the formation of undesired byproducts. Understanding the underlying mechanisms of these side reactions is crucial for optimizing reaction conditions and achieving high yields of the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts observed in reactions involving 1-methylindoline?

A1: Byproduct formation is highly dependent on the specific reaction conditions (e.g., catalyst, solvent, temperature, and reactants). However, some common classes of byproducts include:

  • Isomeric Products: In electrophilic substitution reactions, substitution may occur at different positions on the benzene ring, leading to a mixture of isomers.

  • Over-alkylation/acylation Products: In Friedel-Crafts type reactions, the product can sometimes be more reactive than the starting material, leading to multiple substitutions.

  • Homocoupling Products: In palladium-catalyzed cross-coupling reactions, homocoupling of the coupling partner (e.g., formation of biphenyl from an aryl halide) can be a significant side reaction.[1]

  • Oxidation Products: The indoline core can be susceptible to oxidation, potentially leading to the corresponding 1-methylindole or other oxidized species, especially in the presence of air or certain reagents.[2][3]

  • Dimerization Products: Under certain conditions, particularly acidic or oxidative, 1-methylindoline or its derivatives can undergo dimerization.[4]

  • N-Demethylation Products: Although less common, cleavage of the N-methyl group can occur under harsh reaction conditions, leading to the formation of indoline.[5][6][7][8]

  • Ring-Opened Products: In the presence of strong Lewis acids, the indoline ring can potentially undergo ring-opening reactions.[9]

Q2: How does the reactivity of 1-methylindoline compare to 1-methylindole in electrophilic aromatic substitution?

A2: The lone pair of electrons on the nitrogen atom in 1-methylindoline is more localized and available for donation into the benzene ring compared to the delocalized lone pair in 1-methylindole. This makes the benzene ring of 1-methylindoline generally more activated towards electrophilic aromatic substitution. Consequently, reactions may proceed under milder conditions, but there can also be a higher risk of over-substitution or side reactions if the conditions are not carefully controlled. The directing effect of the N-methylamino group is strongly ortho- and para-directing.

Q3: My palladium-catalyzed C-H arylation of 1-methylindoline is giving low yield and a complex mixture of products. What could be the issue?

A3: Low yields and complex mixtures in C-H arylation reactions can stem from several factors. A common issue is the homocoupling of the aryl halide to form byproducts like biphenyl.[1] This can be exacerbated by high catalyst loading. Catalyst poisoning or decomposition can also halt the reaction prematurely. Additionally, the regioselectivity of the C-H activation can be a challenge, potentially leading to a mixture of isomers. It is also worth investigating if the starting 1-methylindoline is degrading under the reaction conditions.

Troubleshooting Guides

This section provides structured guidance for addressing specific issues encountered during reactions with 1-methylindoline.

Issue 1: Poor Regioselectivity in Friedel-Crafts Acylation
  • Symptom: Formation of a mixture of isomers (e.g., substitution at both the para and ortho positions to the nitrogen).

  • Underlying Causes & Solutions:

CauseExplanationProposed Solution
High Reactivity The N-methylindoline ring is highly activated, leading to low selectivity.Lower the reaction temperature to favor the thermodynamically more stable para-product.
Lewis Acid Choice A very strong Lewis acid (e.g., AlCl3) can lead to complex formation and reduced selectivity.Use a milder Lewis acid such as ZnCl2, FeCl3, or a solid acid catalyst.
Steric Hindrance The ortho positions are sterically more hindered than the para position.Use a bulkier acylating agent or a sterically hindered Lewis acid to increase the preference for para-substitution.
Issue 2: Significant Homocoupling in Palladium-Catalyzed Cross-Coupling Reactions
  • Symptom: A significant amount of homocoupled byproduct (e.g., biphenyl) is observed in the reaction mixture.

  • Underlying Causes & Solutions:

CauseExplanationProposed Solution
Catalyst Loading High concentrations of the palladium catalyst can promote the homocoupling of the aryl halide.[1]Decrease the palladium catalyst loading to the minimum effective concentration.
Ligand Choice The choice of phosphine ligand can significantly influence the relative rates of cross-coupling and homocoupling.Screen different phosphine ligands. Electron-rich and bulky ligands often favor the desired cross-coupling.
Reaction Temperature Higher temperatures can sometimes favor side reactions.Optimize the reaction temperature. Try running the reaction at a lower temperature for a longer duration.
Base The nature and strength of the base can affect the catalytic cycle.Experiment with different inorganic or organic bases (e.g., K2CO3, Cs2CO3, K3PO4).
Issue 3: Formation of Oxidized Byproducts
  • Symptom: Presence of 1-methylindole or other colored impurities in the product.

  • Underlying Causes & Solutions:

CauseExplanationProposed Solution
Atmospheric Oxygen 1-Methylindoline can be susceptible to air oxidation, especially at elevated temperatures or in the presence of metal catalysts.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.
Oxidizing Reagents Certain reagents or impurities in the starting materials may act as oxidants.Ensure the purity of all reagents and solvents.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Byproduct Formation using GC-MS
  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding a suitable solvent (e.g., ethyl acetate) and a small amount of water.

  • Extraction: Vortex the mixture and separate the organic layer.

  • Drying: Pass the organic layer through a small plug of anhydrous sodium sulfate.

  • Dilution: Dilute the sample to an appropriate concentration for GC-MS analysis.

  • Analysis: Inject the sample into the GC-MS and analyze the chromatogram and mass spectra to identify the starting material, desired product, and any byproducts.

Protocol 2: Small-Scale Screening of Reaction Conditions to Minimize Byproduct Formation
  • Setup: In an array of small reaction vials, set up a series of parallel reactions, varying one parameter at a time (e.g., catalyst, ligand, solvent, temperature, or base).

  • Execution: Run the reactions for a predetermined amount of time.

  • Work-up: Perform a standardized work-up for all reactions.

  • Analysis: Analyze the crude product mixtures by a suitable analytical technique (e.g., TLC, LC-MS, or GC) to compare the ratio of product to byproduct.

  • Optimization: Identify the conditions that provide the best product-to-byproduct ratio and use these for a larger scale reaction.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Competing Pathways in Palladium-Catalyzed Arylation

G cluster_0 Catalytic Cycle cluster_1 Byproduct Formation Pd(0) Pd(0) Oxidative_Addition Ar-Pd(II)-X Pd(0)->Oxidative_Addition Ar-X Transmetalation Ar-Pd(II)-Indoline Oxidative_Addition->Transmetalation 1-Methylindoline Homocoupling Homocoupling Oxidative_Addition->Homocoupling Ar-Pd(II)-X Reductive_Elimination Desired C-C Coupling Transmetalation->Reductive_Elimination Desired Pathway Reductive_Elimination->Pd(0) Product Biphenyl_Byproduct Biphenyl_Byproduct Homocoupling->Biphenyl_Byproduct Product Product

Caption: Competing desired and undesired pathways in a Pd-catalyzed arylation.

Diagram 2: Troubleshooting Logic for Isomer Formation in Electrophilic Substitution

G Start Isomer Mixture Observed? Lower_Temp Lower Reaction Temperature Start->Lower_Temp Yes End Reaction Optimized Start->End No Milder_LA Use Milder Lewis Acid Lower_Temp->Milder_LA Bulky_Reagent Use Bulkier Reagent Milder_LA->Bulky_Reagent Analyze Analyze Isomer Ratio Bulky_Reagent->Analyze

Caption: Decision tree for optimizing regioselectivity.

References

  • Title: AlCl3-mediated ring-opening reactions of indoline-2-thiones with acyl cyclopropanes, bi-cyclopropanes and spirocyclic cyclopropanes Source: RSC Publishing URL: [Link]

  • Title: Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization Source: MDPI URL: [Link]

  • Title: Synthesis of indoles Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization Source: MDPI URL: [Link]

  • Title: Tentative mechanism for the indole ring opening reaction Source: ResearchGate URL: [Link]

  • Title: Electrooxidation of N-methylindole Source: Journal of the Chemical Society, Faraday Transactions (RSC Publishing) URL: [Link]

  • Title: Direct Palladium-Catalyzed C-3 Arylation of Free (NH)-Indoles with Aryl Bromides under Ligandless Conditions Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity Source: Journal of the American Chemical Society URL: [Link]

  • Title: Asymmetric Friedel–Crafts alkylation of 1-methylindole with various aldehydes Source: ResearchGate URL: [Link]

  • Title: Synthesis and Characterization of New Heterocyclic Derivatives by Oxidation of 1-Amino-2-methylindoline Source: ResearchGate URL: [Link]

  • Title: Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand Source: ACS Publications URL: [Link]

  • Title: Peroxide oxidation of indole to oxindole by chloroperoxidase catalysis Source: PubMed URL: [Link]

  • Title: Friedel–Crafts reaction Source: Wikipedia URL: [Link]

  • Title: Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines Source: University of Liverpool URL: [Link]

  • Title: 15.2: Regioselectivity in Electrophilic Aromatic Substitution Source: Chemistry LibreTexts URL: [Link]

  • Title: Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Applications of Friedel–Crafts reactions in total synthesis of natural products Source: SpringerLink URL: [Link]

  • Title: Efficient Palladium-Catalyzed N-Arylation of Indoles Source: ACS Publications (Organic Letters) URL: [Link]

  • Title: N-Dealkylation of Amines Source: National Institutes of Health (NIH) URL: [Link]

  • Title: EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation Source: Master Organic Chemistry URL: [Link]

  • Title: Phytophenol Dimerization Reaction: From Basic Rules to Diastereoselectivity and Beyond Source: MDPI URL: [Link]

  • Title: Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst Source: ACS Publications (Organic Letters) URL: [Link]

  • Title: 1-Methylindole Source: PubChem URL: [Link]

  • Title: EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation Source: Master Organic Chemistry URL: [Link]

  • Title: Electrophilic Aromatic Substitution of a BN Indole Source: National Institutes of Health (NIH) URL: [Link]

  • Title: N-Demethylation studies of pavine alkaloids Source: Semantic Scholar URL: [Link]

  • Title: Palladium-Catalyzed Arylation and Heteroarylation of Indolizines Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole Source: Chemistry Stack Exchange URL: [Link]

  • Title: The reported N-demethylation reactions. A-D, traditional chemical... Source: ResearchGate URL: [Link]

  • Title: Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules Source: ACS Publications (Chemical Reviews) URL: [Link]

  • Title: Progress in understanding the N-demethylation of alkaloids by exploiting isotopic techniques Source: ResearchGate URL: [Link]

  • Title: 1-Methyl-2,3-dihydro-1H-indole Source: PubChem URL: [Link]

  • Title: Completion of the Total Synthesis of Several Bioactive Sarpagine/Macroline Alkaloids including the Important NF-κB Inhibitor N4-Methyltalpinine Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Ligand-accelerated C-H activation reactions: evidence for a switch of mechanism Source: Semantic Scholar URL: [Link]

  • Title: Gas-Phase Dimerization of Ethylene under Mild Conditions Catalyzed by MOF Materials Containing (bpy)NiII Complexes Source: SciSpace by Typeset URL: [Link]

  • Title: Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines Source: PubMed URL: [Link]

Sources

Technical Support Center: Catalyst Deactivation in 1-Methylindoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding a critical aspect of 1-Methylindoline synthesis: catalyst deactivation. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the underlying chemical and physical phenomena that impact your catalytic process.

Frequently Asked Questions (FAQs)
Q1: What are the common catalytic routes for 1-Methylindoline synthesis?

1-Methylindoline is typically synthesized via two main pathways:

  • N-methylation of Indoline: This is a direct approach where indoline is reacted with a methylating agent.

  • Reductive N-methylation of Indole or Hydrogenation of 1-Methylindole: This involves the N-methylation of indole followed by reduction, or the direct hydrogenation of indole in the presence of a methyl source.

The choice of route often depends on substrate availability, desired purity, and process scale. Iron catalysts, for example, have been used to selectively N-alkylate indolines using alcohols as the alkylating agent in a borrowing-hydrogen methodology.[1][2]

Q2: What does catalyst deactivation mean and why is it a concern?

Catalyst deactivation is the loss of a catalyst's activity or selectivity over time.[3] In an industrial or research setting, this is a significant issue as it leads to decreased reaction rates, lower product yields, and process inefficiencies, ultimately increasing costs due to catalyst replacement and process downtime.[3] The time scale for deactivation can range from seconds in processes like catalytic cracking to several years in ammonia synthesis.[3][4][5]

Q3: What are the primary mechanisms of catalyst deactivation in this synthesis?

Catalyst deactivation can be broadly categorized into three main types: chemical, thermal, and mechanical.[4][5][6] For 1-Methylindoline synthesis, the most relevant mechanisms are:

  • Poisoning: Strong chemisorption of impurities from the feed onto the catalyst's active sites, blocking them from reactants.[5][7]

  • Fouling or Coking: The physical deposition of substances, such as carbonaceous residues (coke), onto the catalyst surface, which can block pores and active sites.[5]

  • Thermal Degradation (Sintering): Irreversible loss of active surface area due to crystallite growth or support collapse, often caused by excessively high reaction or regeneration temperatures.[3]

Below is a diagram illustrating these primary deactivation pathways.

Deactivation Catalyst Deactivation Poisoning Poisoning Deactivation->Poisoning Fouling Fouling / Coking Deactivation->Fouling Thermal Thermal Degradation (Sintering) Deactivation->Thermal BlockSites Active Site Blocking Poisoning->BlockSites Effect Fouling->BlockSites Effect PoreBlock Pore Blockage Fouling->PoreBlock Effect LossSurface Loss of Active Surface Area Thermal->LossSurface Effect Impurities Feed Impurities (e.g., S, N-compounds) Impurities->Poisoning Cause Precursors Reactant/Solvent Side Reactions Precursors->Fouling Cause HighTemp High Temperatures (> T_max) HighTemp->Thermal Cause Result Reduced Activity & Selectivity BlockSites->Result PoreBlock->Result LossSurface->Result

Caption: Primary mechanisms of catalyst deactivation.

Troubleshooting Guide: Diagnosing and Mitigating Deactivation

This section is designed as a logical workflow to help you identify the root cause of catalyst deactivation during your experiments.

G start Observe Decreased Catalyst Performance q_speed Is the deactivation rapid or gradual? start->q_speed q_pressure Is there an increase in reactor pressure drop? q_speed->q_pressure Rapid poison Suspect: Poisoning q_speed->poison Gradual coke Suspect: Coking / Fouling q_pressure->coke Yes q_pressure->poison No q_regen Is activity restored after regeneration? q_regen->poison Yes (partially/fully) sinter Suspect: Thermal Degradation (Sintering) q_regen->sinter No diag_coke Diagnosis: TGA, SEM, N2 Physisorption coke->diag_coke poison->q_regen diag_poison Diagnosis: XPS, Elemental Analysis (XRF/PIXE) poison->diag_poison diag_sinter Diagnosis: BET Surface Area, XRD, TEM sinter->diag_sinter

Caption: Troubleshooting workflow for catalyst deactivation.

Issue 1: Gradual Loss of Activity Over Multiple Runs

Q: My catalyst's conversion rate is slowly dropping with each new batch of reagents. What is the likely cause?

A: A gradual and cumulative loss of activity is a classic symptom of catalyst poisoning . This occurs when impurities in your feedstock or solvent bind strongly to the active sites, rendering them ineffective.[7] Unlike reactants, these poison molecules do not easily desorb, leading to a steady decline in performance.[7]

Plausible Causes & Mechanisms:

  • Sulfur Compounds: If using indole or solvents derived from sulfur-containing precursors, trace amounts of thiols or sulfides can be present. Sulfur has a very high affinity for metal catalysts (e.g., Ni, Pd, Pt) and can irreversibly poison them even at ppm levels.[5]

  • Other Nitrogen Heterocycles: Impurities like pyridine or quinoline in the indole feed can compete for active sites, especially on acidic catalysts.

  • Heavy Metals: Trace metals like lead or mercury in reagents can act as potent poisons.[7]

Troubleshooting & Mitigation Protocol:

  • Feedstock Analysis:

    • Objective: To quantify potential poisons in your starting materials (indole, indoline, methylating agent, solvent).

    • Method: Use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to screen for organic impurities and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for trace metal analysis.

  • Feed Purification:

    • Objective: To remove identified poisons before the reaction.[7]

    • Method: Implement a purification step such as distillation, recrystallization, or passing the liquid feed through an adsorbent bed (e.g., activated carbon, molecular sieves) designed to trap the specific poison.

  • Catalyst Characterization:

    • Objective: To confirm the presence of poisons on the deactivated catalyst surface.

    • Method: Analyze the spent catalyst using surface-sensitive techniques. X-ray Photoelectron Spectroscopy (XPS) is excellent for identifying elements on the catalyst surface and their chemical state.[8][9]

Issue 2: Rapid Drop in Activity and Increased Reactor Pressure

Q: My reaction started well, but the conversion quickly plummeted, and I'm seeing a pressure buildup in my fixed-bed reactor. What's happening?

A: This combination of symptoms strongly suggests deactivation by coking or fouling . Coke is a carbonaceous deposit that forms from the decomposition or polymerization of reactants or products on the catalyst surface.[5] Indole itself, being an aromatic compound, can be a coke precursor.[10] These deposits physically block the pores and active sites of the catalyst, leading to a rapid loss of activity and restricting flow through the catalyst bed.[5]

Plausible Causes & Mechanisms:

  • High Reaction Temperature: Elevated temperatures can accelerate side reactions that lead to the formation of heavy, non-volatile compounds that polymerize into coke.

  • Incorrect Feed Ratio: A low ratio of hydrogen (if used) or a high concentration of the indole can promote condensation reactions leading to coke.

  • Acidic Catalyst Sites: Strong acid sites on the catalyst support can facilitate the polymerization of indole and other aromatic species.

Troubleshooting & Mitigation Protocol:

  • Optimize Reaction Conditions:

    • Objective: To find an operating window that minimizes coke formation.

    • Method: Systematically vary the reaction temperature, pressure, and reactant molar ratios. For example, studies on the alkylation of indole have shown that conversion and selectivity are highly dependent on the molar ratio of reactants and the weight hourly space velocity (WHSV).[11] Lowering the temperature or increasing the H2/indole ratio can often reduce coking.

  • Characterize the Coke:

    • Objective: To confirm and quantify the presence of carbon deposits.

    • Method: Use Thermogravimetric Analysis (TGA) to measure the weight loss as the spent catalyst is heated in an oxidizing atmosphere. The weight loss corresponds to the amount of coke burned off.

  • Catalyst Modification:

    • Objective: To make the catalyst more resistant to coking.

    • Method: Consider adding a basic promoter to neutralize strong acid sites or select a support material that is less prone to coking.

Issue 3: Poor Performance Even After Regeneration Attempts

Q: I tried regenerating my coked catalyst by burning off the carbon, but its activity is still much lower than a fresh catalyst. Why?

A: If a catalyst's performance cannot be restored through standard regeneration, it has likely undergone an irreversible form of deactivation, most commonly thermal degradation or sintering .[5] This happens when the catalyst is exposed to temperatures exceeding its thermal stability limit, causing the small, highly active metal crystallites to migrate and agglomerate into larger, less active particles. This process reduces the active surface area of the catalyst.

Plausible Causes & Mechanisms:

  • Exothermic Runaway: Poor temperature control during the main reaction or localized "hot spots" within the catalyst bed.

  • Improper Regeneration: Using excessively high temperatures or a poorly controlled atmosphere during oxidative coke burn-off can cause severe sintering.[12] The heat released from burning coke can be substantial and must be carefully managed.

Troubleshooting & Mitigation Protocol:

  • Characterize Structural Changes:

    • Objective: To measure the loss of active surface area and the growth of metal crystallites.

    • Method:

      • BET Surface Area Analysis: This technique measures the total surface area of the catalyst material. A significant decrease in surface area between the fresh and spent catalyst points to sintering or pore collapse.[8][13]

      • X-ray Diffraction (XRD): XRD can be used to determine the average crystallite size of the active metal phase. An increase in crystallite size is direct evidence of sintering.[14][15]

  • Implement Strict Temperature Control:

    • Objective: To prevent the catalyst from exceeding its maximum operating temperature.

    • Method: Ensure accurate temperature monitoring within the reactor. For regeneration, use a controlled ramp rate and a dilute oxidant stream (e.g., 1-5% O2 in N2) to manage the exotherm from coke combustion.[12][16]

  • Select a More Thermally Stable Catalyst:

    • Objective: To use a catalyst formulation designed for higher temperatures.

    • Method: Consult with catalyst suppliers about materials with improved thermal stability. This may involve using a different support (e.g., stabilized alumina, titania) or adding promoters that inhibit sintering.

Data & Techniques Summary

The following tables provide a quick reference for diagnosing and understanding catalyst deactivation.

Table 1: Summary of Deactivation Troubleshooting

SymptomLikely CausePrimary Diagnostic TechniquesMitigation Strategy
Gradual, cumulative activity lossPoisoningXPS, Elemental AnalysisPurify feedstock and solvents
Rapid activity loss, pressure increaseCoking / FoulingTGA, Temperature Programmed Oxidation (TPO)Optimize reaction conditions (Temp, Ratio)
Irreversible activity lossThermal DegradationBET Surface Area, XRD, TEMStrict temperature control, catalyst redesign

Table 2: Key Analytical Techniques for Deactivated Catalysts

TechniqueAbbreviationPrincipleInformation Gained
Brunauer-Emmett-Teller AnalysisBETN₂ physisorptionMeasures total surface area and pore size distribution; detects sintering/fouling.[13][14]
X-ray Photoelectron SpectroscopyXPSAnalysis of photoelectrons emitted by X-ray irradiationIdentifies elemental composition and chemical states on the catalyst surface; detects poisons.[8][9]
Thermogravimetric AnalysisTGAMeasures mass change as a function of temperatureQuantifies the amount of coke or other deposits on the catalyst.[15]
X-ray DiffractionXRDDiffraction of X-rays by crystalline structuresDetermines bulk crystal structure and average metal crystallite size; detects sintering.[14][15]
Temperature Programmed DesorptionTPDMeasures desorbed molecules as temperature is increasedCharacterizes the strength of adsorption of species on the catalyst surface, helping to understand poisoning.[8]
References
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024).
  • Lecture 10 Catalyst characteriz
  • Analysis of C
  • Technical Support Center: Troubleshooting Side Reactions in Indole N-Alkyl
  • Catalyst Characterization Techniques. (2021). Hiden Analytical.
  • Mechanisms of catalyst deactivation. (n.d.).
  • Lecture 6 Catalyst characteriz
  • Mechanisms of catalyst deactiv
  • Coke Formation Caused by Non-basic Nitrogen Compound in Catalytic Cracking Process. (2018). Acta Petrolei Sinica (Petroleum Processing Section). [Link]

  • asian journal of chemistry. (n.d.).
  • Method for regenerating a deactivated catalyst. (1993).
  • Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow.
  • Deactivation Mechanisms of Industrial Catalysts and Their Regeneration. (2025).
  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024).
  • Heterogeneous Catalyst Deactivation and Regener
  • Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. (n.d.). PMC - NIH.
  • Divergent N‐ and C3‐alkylation of indoles and indolines via TM‐catalyzed borrowing‐hydrogen methodology in the presence of alcohols. (n.d.).

Sources

Technisches Support-Zentrum: Verbesserung der Reaktionskinetik bei der Derivatisierung von 1-Methylindolin

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German, as requested by the user.

Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument dient als zentrale Anlaufstelle zur Behebung von Problemen und zur Beantwortung von Fragen im Zusammenhang mit der Derivatisierung von 1-Methylindolin. Als leitender Anwendungswissenschaftler ist es mein Ziel, Ihnen nicht nur Protokolle an die Hand zu geben, sondern auch die zugrunde liegenden chemischen Prinzipien zu erläutern, um Ihnen eine fundierte Optimierung Ihrer Experimente zu ermöglichen.

Häufig gestellte Fragen (FAQs)

Dieser Abschnitt befasst sich mit grundlegenden Fragen zur Kinetik und den allgemeinen Bedingungen von 1-Methylindolin-Derivatisierungsreaktionen.

F1: Was sind die häufigsten Derivatisierungsreaktionen für 1-Methylindolin und warum ist die Kinetik entscheidend?

1-Methylindolin ist ein wichtiger Baustein in der medizinischen Chemie.[1] Typische Derivatisierungen umfassen die N-Acylierung (obwohl das N-Atom bereits methyliert ist, kann dies auf analoge Indolin-Systeme angewendet werden, die zu 1-Methylindolin-Derivaten führen) und die C-H-Funktionalisierung zur Einführung neuer funktioneller Gruppen am aromatischen oder aliphatischen Ring.[2] Die Reaktionskinetik ist entscheidend, da sie die Reaktionsgeschwindigkeit, die Produktausbeute und die Reinheit direkt beeinflusst. Langsame Reaktionen können zu einer Zersetzung von Ausgangsmaterialien oder Produkten führen, während zu schnelle Reaktionen die Bildung von Nebenprodukten begünstigen können.[3]

F2: Welche Schlüsselfaktoren beeinflussen die Geschwindigkeit von Derivatisierungsreaktionen bei 1-Methylindolin?

Die Reaktionsgeschwindigkeit wird von mehreren Faktoren beeinflusst:

  • Reagenzien: Die Reaktivität des Elektrophils (z. B. Acylchlorid vs. Anhydrid) und die Stärke der Base sind entscheidend. Starke Basen wie Natriumhydrid (NaH) deprotonieren das Indolin-Stickstoffatom (im Falle von Indolin selbst) und erhöhen dessen Nukleophilie erheblich.[4]

  • Lösungsmittel: Polare aprotische Lösungsmittel wie DMF oder THF sind oft ideal, da sie die geladenen Zwischenstufen stabilisieren, die bei S_N2-Reaktionen auftreten.[4]

  • Temperatur: Eine Erhöhung der Temperatur steigert in der Regel die Reaktionsgeschwindigkeit, kann aber auch die Bildung von Nebenprodukten fördern. Eine sorgfältige Optimierung ist daher erforderlich.[3][4]

  • Katalysatoren: Bei bestimmten Reaktionen, wie der C-H-Funktionalisierung oder Kreuzkupplungsreaktionen, ist die Wahl des Katalysators und der Liganden entscheidend für Geschwindigkeit und Selektivität.[2]

F3: Wie kann ich den Fortschritt meiner Reaktion effektiv überwachen?

Die Überwachung des Reaktionsfortschritts ist für die Optimierung und den rechtzeitigen Abbruch der Reaktion unerlässlich. Gängige Methoden sind:

  • Dünnschichtchromatographie (DC): Eine schnelle und kostengünstige Methode zur qualitativen Verfolgung des Verschwindens des Ausgangsmaterials und des Erscheinens des Produkts.[3]

  • Gaschromatographie-Massenspektrometrie (GC-MS): Geeignet für flüchtige Verbindungen, liefert quantitative Daten und eine Identifizierung der Komponenten.[3]

  • Hochleistungsflüssigkeitschromatographie (HPLC): Eine vielseitige Methode zur quantitativen Analyse der Reaktionsmischung.[5][6]

  • In-situ-Spektroskopie (z. B. ReactIR): Ermöglicht die kontinuierliche Überwachung der Konzentration von Reaktanten, Zwischen- und Endprodukten in Echtzeit, ohne Probenahme.[7]

Anleitung zur Fehlerbehebung

Dieser Abschnitt bietet Lösungen für spezifische Probleme, die während der Experimente auftreten können.

Problem 1: Die Reaktion ist extrem langsam oder kommt zum Stillstand.

F: Meine N-Acylierungs- (oder C-H-Funktionalisierungs-) Reaktion verläuft nicht oder nur sehr langsam. Was sind die möglichen Ursachen und wie kann ich die Reaktion beschleunigen?

A: Eine langsame Kinetik kann auf mehrere Faktoren zurückzuführen sein. Gehen Sie die folgenden Punkte systematisch durch:

  • Reaktivität der Reagenzien prüfen:

    • Elektrophil: Acylchloride sind reaktiver als Anhydride oder Ester. Bei Alkylierungen sind Alkyliodide reaktiver als Bromide oder Chloride.[8] Erwägen Sie den Einsatz eines reaktiveren Elektrophils.

    • Base: Die Base ist möglicherweise nicht stark genug, um das Substrat ausreichend zu aktivieren (insbesondere bei N-H-haltigen Vorläufern). Für N-Alkylierungen ist NaH in DMF eine klassische, wirksame Kombination.[4] Bei einigen modernen katalytischen Systemen können jedoch schwächere Basen erforderlich sein.[3]

    • Qualität: Stellen Sie sicher, dass alle Reagenzien und Lösungsmittel von hoher Reinheit und wasserfrei sind, da Verunreinigungen die Reaktion hemmen können.[3]

  • Reaktionsbedingungen optimieren:

    • Temperatur: Erhöhen Sie die Temperatur schrittweise (z. B. in 10-°C-Schritten) und überwachen Sie die Reaktion mittels DC. Einige Reaktionen erfordern höhere Temperaturen, um die Aktivierungsenergie zu überwinden.[3][4]

    • Lösungsmittel: Die Wahl des Lösungsmittels ist entscheidend. Polare aprotische Lösungsmittel (DMF, DMSO, THF) beschleunigen häufig S_N2-Reaktionen.[4] Ein Wechsel des Lösungsmittels kann die Kinetik drastisch verändern.

    • Konzentration: Zu verdünnte Bedingungen können die Reaktion verlangsamen. Versuchen Sie, die Konzentration der Reaktanten zu erhöhen.

  • Katalysatoraktivität (falls zutreffend):

    • Stellen Sie sicher, dass der Katalysator aktiv ist und unter den richtigen Bedingungen (z. B. in inerter Atmosphäre bei Luftempfindlichkeit) gehandhabt wird.[3]

    • Manchmal kann die Zugabe eines Additivs, wie z. B. katalytisches Kaliumiodid (KI) bei Alkylierungen mit Bromiden, die Reaktion durch den Finkelstein-Mechanismus beschleunigen.[8]

G start Problem: Langsame Reaktion reagent_check Reagenzien prüfen start->reagent_check temp_check Temperatur erhöhen? reagent_check->temp_check Reagenzien OK success Reaktion beschleunigt reagent_check->success Reaktivität erhöht solvent_check Lösungsmittel wechseln? temp_check->solvent_check Keine Besserung temp_check->success Reaktion läuft catalyst_check Katalysator/Additiv prüfen? solvent_check->catalyst_check Keine Besserung solvent_check->success Reaktion läuft catalyst_check->success Optimierung erfolgreich

Abbildung 1: Workflow zur Fehlerbehebung bei langsamen Reaktionen.

Problem 2: Geringe Ausbeute trotz vollständigen Umsatzes des Ausgangsmaterials.

F: Laut DC ist mein Ausgangsmaterial vollständig umgesetzt, aber die isolierte Ausbeute meines derivatisierten Produkts ist sehr gering. Woran könnte das liegen?

A: Dieses Problem deutet oft auf die Zersetzung des Produkts oder auf Schwierigkeiten bei der Aufarbeitung und Reinigung hin.

  • Produktstabilität: Ihr Produkt könnte unter den Reaktionsbedingungen (z. B. hohe Temperatur, starke Base/Säure) instabil sein.[3] Versuchen Sie, die Reaktion bei einer niedrigeren Temperatur durchzuführen oder mildere Reagenzien zu verwenden. Überwachen Sie die Reaktion sorgfältig und brechen Sie sie sofort nach vollständigem Umsatz ab.

  • Aufarbeitung: Das Produkt könnte während der wässrigen Aufarbeitung oder der Extraktion verloren gehen. Überprüfen Sie die Löslichkeit Ihres Produkts und passen Sie den pH-Wert der wässrigen Phase an, um die Extraktion zu maximieren.

  • Reinigung: Möglicherweise zersetzt sich Ihr Produkt auf dem Kieselgel während der Säulenchromatographie. In diesem Fall können Sie versuchen, das Kieselgel mit einer Base (z. B. Triethylamin) zu desaktivieren oder eine andere Reinigungsmethode wie Kristallisation oder präparative HPLC in Betracht zu ziehen.

Problem 3: Bildung signifikanter Nebenprodukte.

F: Meine Reaktion ist unsauber und zeigt mehrere Flecken auf der DC-Platte. Wie kann ich die Selektivität verbessern?

A: Die Bildung von Nebenprodukten ist ein häufiges Problem, das durch sorgfältige Kontrolle der Reaktionsparameter minimiert werden kann.

  • Kontrolle der Stöchiometrie: Die Verwendung eines großen Überschusses des Elektrophils kann zu Mehrfach-Derivatisierungen führen (z. B. Di-Acylierung).[4] Verwenden Sie ein stöchiometrisches Verhältnis oder nur einen geringen Überschuss (z. B. 1,05–1,2 Äquivalente) des Elektrophils und fügen Sie es langsam (tropfenweise) zur Reaktionsmischung hinzu.[4]

  • Temperaturkontrolle: Hohe Temperaturen können Zersetzungsreaktionen oder unerwünschte Isomerisierungen fördern. Führen Sie die Reaktion bei der niedrigsten Temperatur durch, die eine akzeptable Reaktionsgeschwindigkeit ermöglicht.

  • Regioselektivität (N- vs. C-Alkylierung/Acylierung): Obwohl bei 1-Methylindolin die N-Position blockiert ist, ist dies bei Indolin-Vorläufern eine zentrale Herausforderung. Klassische Bedingungen (z. B. NaH in DMF) begünstigen die N-Alkylierung.[4] Moderne katalytische Methoden bieten eine hervorragende Kontrolle über die Regioselektivität durch die Wahl spezifischer Liganden.[4]

  • Nebenreaktionen des Elektrophils: Das Elektrophil selbst kann unter den Reaktionsbedingungen instabil sein. Stellen Sie dessen Stabilität sicher oder erwägen Sie eine robustere Alternative.[3]

Datenzusammenfassung und Protokolle

Einfluss der Reaktionsbedingungen auf die N-Acylierung von Indolen

Die folgende Tabelle fasst die optimierten Bedingungen für eine verwandte Reaktion zusammen – die N-Acylierung von Indolen mit Thioestern als Acylquelle. Diese Daten bieten wertvolle Einblicke, die auf 1-Methylindolin-Systeme übertragen werden können.[9][10]

EintragBaseLösungsmittelTemperatur (°C)Ausbeute (%)Anmerkungen
1Cs₂CO₃Xylol14097Optimale Bedingungen
2NaOt-BuXylol14082Gute Alternative zur Base
3NaOHXylol140SpurenUngeeignete Base
4K₂CO₃Xylol140SpurenUngeeignete Base
5KeineXylol1400Base ist essentiell
6Cs₂CO₃Toluol14089Gutes alternatives Lösungsmittel
7Cs₂CO₃DMF1400Ungeeignetes Lösungsmittel
8Cs₂CO₃THF1400Ungeeignetes Lösungsmittel
9Cs₂CO₃MeOH1400Ungeeignetes Lösungsmittel
10Cs₂CO₃ (2 Äq.)Xylol14085Geringere Basenmenge möglich
11Cs₂CO₃Xylol10073Niedrigere Temperatur reduziert die Ausbeute

Tabelle basierend auf Daten aus "Chemoselective N-acylation of indoles using thioesters as acyl source".[9][10]

Experimentelle Protokolle

Protokoll 1: Allgemeine Vorgehensweise zur N-Acylierung eines Indolin-Substrats

Dieses Protokoll beschreibt eine allgemeine Methode zur N-Acylierung und kann als Ausgangspunkt für Ihre spezifische Derivatisierung von 1-Methylindolin-Analoga dienen.

Materialien:

  • Indolin-Substrat (1,0 Äq.)

  • Wasserfreies DMF oder THF

  • Natriumhydrid (NaH, 60 % Dispersion in Mineralöl, 1,1 Äq.)

  • Acylchlorid oder Anhydrid (1,05 Äq.)

  • Rundkolben, Magnetrührer, Eisbad, Argon- oder Stickstoffatmosphäre

Vorgehensweise:

  • Geben Sie das Indolin-Substrat in einen ausgeflammten Rundkolben unter inerter Atmosphäre.

  • Lösen Sie das Substrat in wasserfreiem DMF.

  • Kühlen Sie die Lösung in einem Eisbad auf 0 °C ab.

  • Fügen Sie vorsichtig portionsweise Natriumhydrid hinzu. Rühren Sie die Mischung 15–30 Minuten bei 0 °C, um die Deprotonierung abzuschließen.[4]

  • Fügen Sie langsam (tropfenweise) eine Lösung des Acylierungsmittels in wasserfreiem DMF hinzu.

  • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie, bis das Ausgangsmaterial vollständig umgesetzt ist. Überwachen Sie den Fortschritt mittels DC oder LC-MS.

  • Nach Abschluss der Reaktion löschen Sie diese vorsichtig durch langsame Zugabe von Wasser oder einer gesättigten Ammoniumchloridlösung bei 0 °C.

  • Extrahieren Sie das Produkt mit einem geeigneten organischen Lösungsmittel (z. B. Ethylacetat).

  • Waschen Sie die kombinierte organische Phase mit Wasser und Sole, trocknen Sie sie über wasserfreiem Natriumsulfat und konzentrieren Sie sie im Vakuum.

  • Reinigen Sie den Rückstand durch Säulenchromatographie auf Kieselgel, um das gewünschte N-acylierte Produkt zu erhalten.

G Indole Indol + Base (z.B. Cs2CO3) IntermediateA Intermediat A (deprotoniertes Indol) Indole->IntermediateA - H+ Product N-Acylindol + CsSCH3 IntermediateA->Product + Thioester (Nukleophile Substitution) Thioester Thioester (Acylquelle) Thioester->Product

Abbildung 2: Vereinfachter Mechanismus der N-Acylierung von Indol.[10]

Protokoll 2: Überwachung des Reaktionsfortschritts mittels Dünnschichtchromatographie (DC)
  • Vorbereitung: Bereiten Sie eine Eluentenmischung vor, die eine gute Trennung von Ausgangsmaterial und Produkt ermöglicht (normalerweise eine Mischung aus einem unpolaren und einem polaren Lösungsmittel wie Hexan/Ethylacetat). Der R_f-Wert des Produkts sollte idealerweise zwischen 0,3 und 0,5 liegen.

  • Probenahme: Entnehmen Sie mit einer Kapillare eine kleine Probe (einige Mikroliter) aus der Reaktionsmischung.

  • Auftragen: Tupfen Sie die Probe vorsichtig auf die Startlinie einer DC-Platte. Tragen Sie auch Referenzproben des Ausgangsmaterials auf.

  • Entwickeln: Stellen Sie die DC-Platte in eine mit dem Eluenten gesättigte Kammer und lassen Sie das Lösungsmittel nach oben laufen, bis es etwa 1 cm vom oberen Rand entfernt ist.

  • Visualisierung: Betrachten Sie die getrocknete Platte unter UV-Licht (254 nm). Falls die Verbindungen nicht UV-aktiv sind, verwenden Sie eine geeignete Anfärbelösung (z. B. Anisaldehyd, Kaliumpermanganat).[11]

  • Interpretation: Vergleichen Sie die Flecken der Reaktionsmischung mit der Referenz. Die Reaktion ist abgeschlossen, wenn der Fleck des Ausgangsmaterials nicht mehr sichtbar ist.

Referenzen

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 1-Methylindoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide on the Nuclear Magnetic Resonance (NMR) analysis of 1-Methylindoline. In the landscape of pharmaceutical and materials science, the unambiguous structural confirmation of heterocyclic compounds is paramount. 1-Methylindoline, a saturated derivative of indole, serves as a valuable building block in organic synthesis. This guide is designed for researchers and drug development professionals, offering not just spectral data, but a comparative analysis that provides deeper insight into its structural characteristics. We will explore the nuances of its ¹H and ¹³C NMR spectra, compare it with its parent compound, indoline, and provide a robust, field-proven protocol for acquiring high-quality data.

The Structural Landscape: 1-Methylindoline

1-Methylindoline (also known as N-methylindoline) possesses a bicyclic structure where a benzene ring is fused to a saturated five-membered nitrogen-containing ring. The key feature distinguishing it from indoline is the methyl group attached to the nitrogen atom. This substitution has significant electronic and conformational effects that are readily elucidated by NMR spectroscopy. For clarity in our spectral assignments, we will use the standard IUPAC numbering system for the indoline core.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 10-20 mg (¹H) or 50-100 mg (¹³C) of 1-Methylindoline B Dissolve in ~0.7 mL of CDCl₃ containing 0.03% TMS in a clean vial A->B C Filter solution through a Pasteur pipette with a glass wool plug into a clean 5 mm NMR tube B->C D Cap the tube and label appropriately C->D E Insert sample into spectrometer and lock on the deuterium signal D->E F Shim the magnetic field for optimal homogeneity (tune and match probe) E->F G Acquire ¹H Spectrum (e.g., zg30 pulse program) F->G H Acquire ¹³C Spectrum (e.g., zgpg30 with proton decoupling) F->H I Apply Fourier Transform, Phase Correction, and Baseline Correction G->I H->I J Calibrate spectrum to TMS at 0.0 ppm I->J K Integrate ¹H signals and pick peaks for both spectra J->K L Assign signals and analyze data K->L

Caption: Standard workflow for NMR sample preparation and analysis.

Spectral Analysis and Interpretation

The definitive assignment of the ¹H and ¹³C NMR spectra for indoline derivatives has been thoroughly investigated, providing an authoritative basis for our analysis. The following data represents a detailed interpretation based on established principles and comparative data from the scientific literature.

¹H NMR Spectrum of 1-Methylindoline

The ¹H NMR spectrum distinctly separates into two regions: the downfield aromatic region (6.5-7.5 ppm) and the upfield aliphatic region (2.5-3.5 ppm).

Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-7~7.15d1H~7.3
H-5~7.10t1H~7.7
H-4~6.65d1H~7.8
H-6~6.60t1H~7.3
H-2~3.30t2H~8.2
H-3~2.95t2H~8.2
N-CH₃~2.75s3H-

Note: These are representative chemical shifts in CDCl₃; exact values may vary slightly based on concentration and instrument calibration.

Interpretation:

  • Aromatic Region (H-4, H-5, H-6, H-7): The four protons on the benzene ring appear as a complex multiplet system. H-5 and H-6, being more shielded, resonate at a higher field (further upfield) compared to H-7 and the corresponding protons in the parent, indoline. The ortho, meta, and para couplings between these protons result in the observed doublet and triplet patterns.

  • Aliphatic Region (H-2, H-3): The two methylene groups (-CH₂-) of the pyrrolidine ring, H-2 and H-3, are diastereotopic. They appear as two distinct triplets around 3.30 and 2.95 ppm. The triplet multiplicity arises from the vicinal coupling to the adjacent methylene group (the n+1 rule applies, where n=2 protons, resulting in a 2+1=3 line triplet).

  • N-Methyl Group (N-CH₃): The methyl group attached to the nitrogen appears as a sharp singlet at approximately 2.75 ppm. Its integration value of 3H makes it a highly characteristic signal for confirming N-methylation. The absence of adjacent protons results in a singlet multiplicity.

¹³C NMR Spectrum of 1-Methylindoline

The proton-decoupled ¹³C NMR spectrum shows nine distinct signals corresponding to the nine carbon atoms in the molecule.

Assignment Chemical Shift (δ, ppm)
C-7a~152.5
C-3a~129.5
C-5~127.0
C-7~124.5
C-6~117.0
C-4~106.5
C-2~56.0
N-CH₃~36.0
C-3~28.5

Note: These are representative chemical shifts in CDCl₃.

Interpretation:

  • Aromatic Carbons (C-3a, C-4, C-5, C-6, C-7, C-7a): The six carbons of the benzene ring resonate in the typical downfield region for aromatic carbons (105-155 ppm). The bridgehead carbons, C-7a and C-3a, are quaternary and appear at the extremes of this range. C-7a, being directly attached to the nitrogen, is the most downfield.

  • Aliphatic Carbons (C-2, C-3, N-CH₃): The aliphatic carbons are found in the upfield region. C-2, being an α-carbon to the nitrogen atom, is significantly deshielded (~56.0 ppm) compared to the β-carbon C-3 (~28.5 ppm). The N-methyl carbon gives a characteristic signal around 36.0 ppm.

Comparative Analysis: 1-Methylindoline vs. Indoline

The most powerful insights come from comparing the spectrum of 1-Methylindoline with its parent compound, Indoline. This comparison directly reveals the electronic influence of the N-methyl group.

Atom Indoline ¹H (δ, ppm) [1]1-Methylindoline ¹H (δ, ppm) Δδ (ppm) Indoline ¹³C (δ, ppm) 1-Methylindoline ¹³C (δ, ppm) Δδ (ppm)
H-2 ~3.55 (t)~3.30 (t)-0.25~47.5~56.0+8.5
H-3 ~3.03 (t)~2.95 (t)-0.08~30.5~28.5-2.0
H-4 ~6.64 (d)~6.65 (d)+0.01~110.0~106.5-3.5
H-7 ~7.11 (d)~7.15 (d)+0.04~125.0~124.5-0.5
N-H / N-CH₃ ~3.70 (br s)~2.75 (s)--~36.0-
C-2 ~47.5~56.0+8.5~47.5~56.0+8.5
C-7a ~150.5~152.5+2.0~150.5~152.5+2.0

Analysis of Spectral Differences:

The primary effect of replacing the N-H proton with an N-CH₃ group is electronic. The methyl group is an electron-donating group (EDG) through induction.

  • Effect on α-Carbon (C-2): The most dramatic change is observed at the C-2 position. In the ¹³C spectrum, the C-2 signal shifts significantly downfield by approximately +8.5 ppm. This is a classic example of the "alpha effect" of N-alkylation, where the substitution on the nitrogen deshields the adjacent carbon atom.

  • Effect on β-Carbon (C-3): Conversely, the C-3 carbon experiences a slight upfield shift (becomes more shielded) by about -2.0 ppm. This is known as the "gamma-gauche effect," a steric shielding effect caused by the introduction of the methyl group.

  • Effect on Aromatic Ring: The electron-donating nature of the N-methyl group increases electron density in the attached benzene ring, particularly at the ortho (C-7) and para (C-5) positions. This increased shielding results in a slight upfield shift for most aromatic carbons, most notably C-4.

  • Effect on Protons: In the ¹H spectrum, the protons on C-2 (H-2) experience a noticeable upfield shift of about 0.25 ppm. This is because while the carbon itself is deshielded, the local magnetic environment experienced by the protons is altered by the new substituent, leading to increased shielding. The disappearance of the broad N-H signal and the appearance of the sharp N-CH₃ singlet is the most definitive indicator of successful methylation.

Conclusion

The NMR analysis of 1-Methylindoline is a textbook example of how subtle structural changes manifest in distinct and predictable spectral shifts. The key identifying features are the sharp N-methyl singlet around 2.75 ppm in the ¹H spectrum and the significantly deshielded α-carbon (C-2) at ~56.0 ppm in the ¹³C spectrum.

By comparing the spectra of 1-Methylindoline to its parent, Indoline, we can directly observe the electronic and steric consequences of N-alkylation. This comparative approach not only aids in the confident identification of the target molecule but also reinforces a fundamental understanding of structure-spectra correlations. This guide provides the necessary protocols and interpretive framework for researchers to confidently acquire and analyze high-quality NMR data for this important class of heterocyclic compounds.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

  • McLean, S. (1960). NUCLEAR MAGNETIC RESONANCE SPECTRA OF SOME MODEL INDOLINE DERIVATIVES. Canadian Journal of Chemistry, 38(11), 2278-2280. Available from: [Link]

  • Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395. Available from: [Link]

  • Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996-999. Available from: [Link]

  • ResearchGate. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

  • University of Wisconsin-Madison, Chemistry Department. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • BioChromato, Inc. (2018). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]

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A Comparative Guide to the Purity Assessment of 1-Methylindoline by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible science. 1-Methylindoline, a key heterocyclic scaffold, is no exception. Its purity can significantly impact reaction yields, impurity profiles of subsequent synthetic steps, and the overall quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other prevalent analytical techniques for the purity assessment of 1-Methylindoline, supported by experimental data and protocols. Our objective is to equip you with the knowledge to make informed decisions for your analytical needs.

The Critical Role of Purity in the Application of 1-Methylindoline

1-Methylindoline serves as a crucial building block in the synthesis of various pharmaceutical agents and functional materials. Impurities, which can originate from starting materials, side reactions during synthesis, or degradation, can have significant consequences.[1] For instance, residual starting materials like indole or unreacted alkylating agents can lead to the formation of unwanted by-products in subsequent reactions. Therefore, a precise and accurate determination of purity is not merely a quality control step but a critical parameter for ensuring the success of a synthetic campaign.

GC-MS: A Powerful Tool for Volatile and Semi-Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds like 1-Methylindoline.[2] The separation power of gas chromatography combined with the definitive identification capabilities of mass spectrometry provides a high degree of confidence in both qualitative and quantitative analysis.[2][3]

The "Why" Behind the GC-MS Method Parameters

The selection of GC-MS parameters is critical for achieving optimal separation and detection of 1-Methylindoline and its potential impurities. A non-polar capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase, is often preferred for the analysis of aromatic amines due to its ability to separate compounds based on their boiling points and, to a lesser extent, their polarity. The temperature program is designed to ensure good resolution between the main component and closely eluting impurities. A slower ramp rate allows for better separation of isomers and other related substances. The mass spectrometer is typically operated in electron ionization (EI) mode, which generates reproducible fragmentation patterns that can be compared against spectral libraries for confident identification of known impurities. For quantitative analysis, selected ion monitoring (SIM) mode can be employed to enhance sensitivity and selectivity for specific target analytes.

A Comparative Analysis of Purity Assessment Techniques

While GC-MS is a powerful tool, it is not the only option for purity assessment. High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC) are also widely used techniques, each with its own set of advantages and limitations.

Parameter GC-MS HPLC-UV qNMR DSC
Principle Separation by volatility and polarity, detection by mass-to-charge ratio.Separation by polarity, detection by UV absorbance.Quantitative analysis based on the direct proportionality between NMR signal intensity and the number of nuclei.[4]Measurement of the heat flow associated with thermal transitions as a function of temperature.[5]
Sample Volatility RequiredNot requiredNot requiredNot required
Primary Measurement Purity based on peak area percentage of the main component relative to all detected volatile/semi-volatile impurities.Purity based on peak area percentage of the main component relative to all detected UV-active impurities.Absolute purity determination without the need for a specific reference standard of the analyte.[6][7]Purity based on the melting point depression caused by impurities.[5]
Identification Power High (mass spectral library matching)Moderate (retention time matching with standards)High (structural elucidation from chemical shifts and coupling constants)Low (infers presence of impurities but does not identify them)
Quantitation Relative quantitation (area %) is straightforward; absolute quantitation requires a certified reference standard.Relative quantitation (area %) is straightforward; absolute quantitation requires a certified reference standard.Absolute quantitation is possible using a certified internal standard.[8]Provides an estimate of total molar impurity content.
Typical Purity Result (Simulated Data) 99.5% (by area)99.7% (by area)99.6% (by weight)99.4 mol%
Advantages High sensitivity, excellent for volatile impurities, definitive identification.[2]Broad applicability to a wide range of compounds, robust and reproducible.Absolute quantitation, provides structural information, non-destructive.[9][10]Rapid screening for high purity samples (>98.5%), requires small sample amounts.[11]
Limitations Not suitable for non-volatile or thermally labile compounds.Co-eluting impurities without a chromophore will not be detected.Lower sensitivity compared to chromatographic methods, requires more expensive instrumentation.Not suitable for amorphous materials, compounds that decompose on melting, or when impurities are solid-soluble.[11]

Experimental Protocols

GC-MS Purity Assessment of 1-Methylindoline

Objective: To determine the purity of a 1-Methylindoline sample and identify any volatile or semi-volatile impurities.

Instrumentation:

  • Gas Chromatograph equipped with a Mass Selective Detector (MSD).

  • Capillary Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Autosampler.

Reagents:

  • 1-Methylindoline sample.

  • High-purity solvent for dilution (e.g., Dichloromethane or Ethyl Acetate).

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the 1-Methylindoline sample and dissolve it in 10 mL of the chosen solvent to prepare a 1 mg/mL solution.

  • GC-MS Parameters:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

  • Data Analysis:

    • Integrate all peaks in the total ion chromatogram (TIC).

    • Calculate the area percentage of the 1-Methylindoline peak relative to the total area of all peaks.

    • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

Diagram of the GC-MS Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh 10 mg of 1-Methylindoline dissolve Dissolve in 10 mL of Solvent weigh->dissolve inject Inject 1 µL into GC dissolve->inject separate Separation on DB-5ms Column inject->separate detect MS Detection (EI, Scan Mode) separate->detect integrate Integrate Peaks in TIC detect->integrate calculate Calculate Area % Purity integrate->calculate identify Identify Impurities (Mass Spectral Library) integrate->identify

Caption: Workflow for the purity assessment of 1-Methylindoline by GC-MS.

Interpreting the Results: A Holistic Approach

It is crucial to understand that each analytical technique provides a unique perspective on the purity of a sample. For instance, GC-MS excels at detecting volatile impurities that might be missed by HPLC if they lack a UV chromophore. Conversely, HPLC is superior for analyzing non-volatile impurities. qNMR offers an absolute measure of the main component against a certified standard, providing a highly accurate purity value. DSC, while not providing structural information, is a rapid and effective tool for screening highly pure, crystalline materials.

For a comprehensive understanding of a sample's purity, a multi-technique approach is often warranted, especially in a regulatory environment. The choice of the primary technique will depend on the specific requirements of the analysis, including the expected nature of the impurities, the required accuracy, and available instrumentation.

Logical Relationship of Purity Assessment Techniques:

Purity_Assessment cluster_chromatography Chromatographic Techniques cluster_spectroscopy Spectroscopic & Thermal Techniques GCMS GC-MS Purity Overall Purity Assessment GCMS->Purity Volatile/Semi-volatile Impurity Profile HPLC HPLC-UV HPLC->Purity Non-volatile/UV-active Impurity Profile qNMR qNMR qNMR->Purity Absolute Purity (by weight) DSC DSC DSC->Purity Total Molar Impurity (for crystalline solids)

Sources

Comparison of 1-Methylindoline and N-methylindole reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 1-Methylindoline and N-Methylindole

For researchers, scientists, and professionals in drug development, the selection of a heterocyclic core is a critical decision that dictates synthetic strategy and molecular properties. Indole and its derivatives are cornerstones of medicinal chemistry, but the reactivity of the indole core can be dramatically altered by seemingly minor structural modifications. This guide provides an in-depth, experimentally grounded comparison of two closely related yet distinct scaffolds: 1-Methylindoline and N-Methylindole .

We will dissect the fundamental principles governing their reactivity, moving beyond simple definitions to explore the causality behind their divergent chemical behaviors. This analysis is designed to empower chemists to make informed decisions in synthetic design, leveraging the unique properties of each molecule to achieve their desired outcomes.

At a Glance: Structural and Electronic Divergence

The core difference between 1-methylindoline and N-methylindole lies in the aromaticity of the nitrogen-containing five-membered ring. This single distinction creates a cascade of electronic and structural consequences that are fundamental to understanding their reactivity.

  • N-Methylindole possesses a fully aromatic, 10-π-electron bicyclic system. The nitrogen's lone pair of electrons is delocalized across the pyrrole ring, contributing to the aromatic sextet. This delocalization is the primary driver of its chemical personality.

  • 1-Methylindoline , in contrast, has a saturated five-membered ring fused to an aromatic benzene ring. It is, in essence, an N-methylated aniline derivative with a cyclic constraint. The nitrogen lone pair is localized on the nitrogen atom, making it a significantly different electronic entity.

Caption: Structural comparison of N-methylindole and 1-methylindoline.

Comparative Physical and Electronic Properties
PropertyN-Methylindole1-MethylindolineRationale for Difference
Molar Mass 131.17 g/mol [1]133.19 g/mol [2]Addition of two hydrogen atoms in the indoline ring.
Boiling Point ~260 °C[3]~223 °C[4][5]Aromaticity and planarity of N-methylindole lead to stronger intermolecular interactions.
Nitrogen Basicity Very Weak (pKa of conjugate acid ≈ -3.6 for indole)[6]Moderately Basic (Aniline-like)N-methylindole's N-lone pair is delocalized in the aromatic system; 1-methylindoline's is localized and available for protonation.
Electron Density Highest at C3 of the pyrrole ring[7][8]Highest at C5 and C7 (para/ortho) of the benzene ringIn N-methylindole, the N lone pair activates the pyrrole ring. In 1-methylindoline, the N atom acts as an activating group for the benzene ring.

Electrophilic Aromatic Substitution: A Tale of Two Regioselectivities

The most dramatic divergence in reactivity is observed in electrophilic aromatic substitution (EAS). The site of electrophilic attack is a direct consequence of the electronic distribution within each molecule.

N-Methylindole: The C3-Position Reigns Supreme

As a π-excessive heterocycle, N-methylindole is highly activated towards EAS.[7] The delocalization of the nitrogen's lone pair creates a high electron density at the C3 position. Attack at C3 produces a resonance-stabilized cationic intermediate (an arenium ion) where the positive charge is delocalized over the nitrogen and C2 atoms without disrupting the aromaticity of the fused benzene ring. This is a significantly more stable intermediate than that formed from attack at any other position.

Consequently, N-methylindole reacts readily with a wide range of electrophiles under relatively mild conditions, almost exclusively at the C3 position.[7][9]

EAS_NMI NMI N-Methylindole Intermediate Stable C3 Cationic Intermediate (Charge delocalized onto N) NMI->Intermediate Attack at C3 E_plus Electrophile (E+) Product 3-Substituted N-Methylindole Intermediate->Product Deprotonation Deprotonation -H+

Caption: Regioselectivity of electrophilic attack on N-methylindole.

Experimental Protocol: Vilsmeier-Haack Formylation of N-Methylindole

This reaction is a classic example of C3-selective electrophilic substitution on an activated indole nucleus.

  • Reagent Preparation: In a flame-dried, three-neck flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.2 eq.) in anhydrous dimethylformamide (DMF, 5 vol.) to 0 °C. Stir for 30 minutes to form the Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺Cl⁻.

  • Reaction: Dissolve N-methylindole (1.0 eq.) in anhydrous DMF (2 vol.) and add it dropwise to the cold Vilsmeier reagent solution over 30 minutes, maintaining the temperature below 5 °C.

  • Workup: After the addition is complete, allow the mixture to stir at room temperature for 2 hours. Pour the reaction mixture onto crushed ice and basify to pH 9-10 with a 30% aqueous sodium hydroxide solution.

  • Isolation: The product, N-methylindole-3-carboxaldehyde, typically precipitates as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. Recrystallization from ethanol/water can be performed for further purification.

1-Methylindoline: Classic Ortho, Para-Direction

In 1-methylindoline, the nitrogen atom functions as a powerful activating, ortho, para-directing group for the benzene ring, analogous to aniline. The lone pair on the nitrogen increases electron density at the C5 (para) and C7 (ortho) positions via resonance. Due to the steric hindrance imposed by the fused five-membered ring, electrophilic attack preferentially occurs at the less hindered C5 position.

It is crucial to note that under strongly acidic conditions, the nitrogen atom will be protonated. This converts the activating -N(Me)- group into a deactivating -N⁺H(Me)- group, shutting down its reactivity towards EAS. Therefore, reaction conditions must be carefully chosen.

EAS_1MI MI 1-Methylindoline Intermediate C5 (Para) Cationic Intermediate MI->Intermediate Attack at C5 E_plus Electrophile (E+) Product 5-Substituted 1-Methylindoline Intermediate->Product Deprotonation Deprotonation -H+

Caption: Regioselectivity of electrophilic attack on 1-methylindoline.

Oxidation: A Pathway to Aromatization

The differing saturation levels of the five-membered ring make the two molecules behave very differently under oxidative conditions.

  • 1-Methylindoline can be readily oxidized to N-methylindole . This dehydrogenation reaction is a synthetically valuable transformation, providing a route to the aromatic indole core from the saturated indoline precursor. A variety of oxidizing agents can accomplish this, including manganese dioxide (MnO₂), palladium on carbon (Pd/C) in the presence of a hydrogen acceptor, or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

  • N-Methylindole , being already aromatic, is more resistant to oxidation. However, its electron-rich nature makes it susceptible to oxidative degradation or polymerization under harsh conditions. For instance, electrooxidation of N-methylindole leads to the formation of soluble oligomers, primarily a cyclic trimer.[10][11]

Oxidation Indoline 1-Methylindoline Indole N-Methylindole Indoline->Indole Dehydrogenation Byproduct -2H+, -2e- Oxidant [Oxidant] (e.g., MnO₂)

Caption: Oxidation of 1-methylindoline to N-methylindole.

Experimental Protocol: Oxidation of 1-Methylindoline with MnO₂

  • Setup: In a round-bottom flask, dissolve 1-methylindoline (1.0 eq.) in a suitable solvent such as dichloromethane or toluene (10-20 vol.).

  • Reaction: Add activated manganese dioxide (MnO₂, 5-10 eq. by weight) portion-wise to the stirred solution at room temperature. The reaction is typically exothermic.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the filter cake thoroughly with the reaction solvent.

  • Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting crude N-methylindole can be purified by vacuum distillation or column chromatography on silica gel.

Reactivity at the Heteroatom and Adjacent Carbons

Acidity and C2-Lithiation

In N-methylindole, the absence of an acidic N-H proton (present in indole itself, pKa ≈ 21 in DMSO) unmasks the acidity of the C-H protons.[6] The proton at the C2 position is the most acidic C-H bond in the molecule. Treatment with a strong organolithium base, such as n-butyllithium, results in regioselective deprotonation at C2 to form 2-lithio-N-methylindole.[12] This powerful nucleophile can then be trapped with various electrophiles to afford 2-substituted N-methylindoles, a reaction pattern unavailable to 1-methylindoline.[12][13]

1-Methylindoline lacks a comparably acidic C-H bond, and treatment with strong bases does not lead to clean deprotonation.

Nucleophilicity of Nitrogen

The nitrogen atom in 1-methylindoline is a typical secondary amine, exhibiting both basicity and nucleophilicity. It readily reacts with electrophiles like acyl chlorides or alkyl halides.

Conversely, the nitrogen in N-methylindole is non-nucleophilic. Its lone pair is integral to the aromatic system and is unavailable for reaction with electrophiles.

Summary and Synthetic Outlook

The reactivities of 1-methylindoline and N-methylindole are fundamentally governed by the aromaticity of the pyrrole ring.

Reaction TypeN-Methylindole1-Methylindoline
Electrophilic Substitution Highly reactive at C3.Reactive at C5 (para to N).
Oxidation Leads to oligomerization/degradation.[10][11]Dehydrogenates to form N-methylindole.[14]
Reaction with Strong Base Deprotonation at C2 to form a nucleophile.[12]No clean deprotonation.
Nitrogen Reactivity Non-nucleophilic, non-basic.Nucleophilic and basic (typical amine).
  • Choose N-Methylindole when your synthetic target requires functionalization at the C3 or C2 positions of the indole core. Its high reactivity makes it an excellent substrate for constructing complex molecules via electrophilic substitution or C2-metallation.

  • Choose 1-Methylindoline when the desired functionalization is on the benzene ring, specifically at the C5 position. It also serves as a stable, easy-to-handle precursor that can be converted to the corresponding N-methylindole at a later synthetic stage via oxidation. This two-step approach can be advantageous if the desired substituents are incompatible with the more reactive indole nucleus.

Understanding these foundational differences is paramount for designing efficient and logical synthetic routes in pharmaceutical and materials science research.

References

  • Google. (2026). Current time in Merrimack County, US.
  • Mount, A. R., & Fletcher, S. (1998). Electrooxidation of N-methylindole. Journal of the Chemical Society, Faraday Transactions, 94(1), 137-141.
  • Mount, A. R., & Fletcher, S. (1998). Electrooxidation of N-methylindole. Journal of the Chemical Society, Faraday Transactions.
  • Zhishang Bio. (n.d.). 1-Methylindole CAS 603-76-9.
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles.
  • ResearchGate. (n.d.).
  • Organic Syntheses. (n.d.). 1-methylindole. [Link]

  • Katritzky, A. R., & Akutagawa, K. (1986). Generation and reactions of 2,3-dilithio-N-methylindole. Synthesis of 2,3-disubstituted indoles. Tetrahedron Letters, 27(25), 2935-2938.
  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
  • Jackson, A. H., Prasitpan, N., Shannon, P. V. R., & Tinker, A. C. (1987). Electrophilic substitution in indoles. Part 15. The reaction between methylenedi-indoles and p-nitrobenzenediazonium fluoroborate. Journal of the Chemical Society, Perkin Transactions 1, 2543-2551.
  • Chegg. (2018). Solved 1-Methylindole Q can undergo the electrophilic.
  • ResearchGate. (n.d.). Electrophilic Substitution Reactions of Indoles.
  • Wikipedia. (n.d.). Indole. [Link]

  • ResearchGate. (n.d.). N-Methylindole. [Link]

  • Química Organica.org. (n.d.).
  • Guidechem. (n.d.). 1-Methylindoline.
  • National Center for Biotechnology Information. (n.d.). 1-Methylindole. PubChem Compound Database. [Link]

  • Alfa Chemistry. (n.d.). CAS 824-21-5 1-Methylindoline.
  • National Center for Biotechnology Information. (n.d.). 1-Methyl-2,3-dihydro-1H-indole. PubChem Compound Database. [Link]

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A Guide to the Quantitative Analysis of 1-Methylindoline: A Comparative Overview of Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the primary analytical methods for the quantification of 1-Methylindoline (C₉H₁₁N, MW: 133.19 g/mol ).[1][2] As a key intermediate in pharmaceutical synthesis and a potential impurity in drug products, the accurate and reliable quantification of 1-Methylindoline is critical for ensuring product quality, safety, and regulatory compliance.[3][4] This document is intended for researchers, analytical scientists, and drug development professionals, offering an in-depth look at High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each section details the underlying principles, provides field-proven experimental protocols, and evaluates the performance characteristics to guide you in selecting the most appropriate method for your application.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of the Method: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (a packed column) and a liquid mobile phase. For 1-Methylindoline, a moderately polar compound, Reverse-Phase HPLC (RP-HPLC) is the most effective approach. In RP-HPLC, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase. 1-Methylindoline will be retained on the column and then eluted by adjusting the mobile phase's solvent strength. Detection is achieved using an ultraviolet (UV) detector, which measures the absorbance of the analyte as it passes through the detector cell.

Rationale for Use: HPLC-UV is the workhorse of quality control (QC) laboratories. Its robustness, cost-effectiveness, and straightforward operation make it ideal for routine analysis, such as purity assessments and content uniformity testing of drug substances and products where analyte concentrations are relatively high (typically >0.05%). The method's ability to separate 1-Methylindoline from starting materials, by-products, and degradants is crucial.[5]

Detailed Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or ultrapure

  • Formic Acid (FA) or Trifluoroacetic Acid (TFA), HPLC grade

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid is a mobile phase modifier used to control the pH and improve peak shape by ensuring consistent ionization of any residual silanols on the column and protonating the basic nitrogen on the indoline ring.

  • Standard Solution Preparation:

    • Prepare a stock solution of 1-Methylindoline at 1.0 mg/mL in a 50:50 mixture of ACN and water (diluent).

    • Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the diluent.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing 1-Methylindoline in the diluent to achieve a theoretical concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter to remove particulates before injection.

  • Chromatographic Conditions:

    Parameter Value Rationale
    Flow Rate 1.0 mL/min Standard for a 4.6 mm ID column to ensure optimal efficiency.
    Column Temp. 30 °C Provides stable retention times and improved peak shape.
    Injection Vol. 10 µL A typical volume to balance sensitivity and peak broadening.
    UV Detection 254 nm & 280 nm Indoline structures typically have strong absorbance at these wavelengths. A PDA detector can be used to confirm peak purity.

    | Gradient Elution | 0-15 min: 10% to 90% B15-17 min: 90% B17-18 min: 90% to 10% B18-25 min: 10% B (re-equilibration) | A gradient ensures elution of both polar and non-polar impurities and provides sharp peaks for accurate quantification.[6] |

  • Validation Parameters:

    • The method must be validated according to ICH Q2(R2) guidelines.[7]

    • Specificity: Analyze a blank, a placebo, and a spiked sample to ensure no interference at the retention time of 1-Methylindoline.

    • Linearity: Analyze the calibration standards in triplicate. Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be >0.999.

    • Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations (n=6). Accuracy should be within 98-102%, and precision (RSD) should be <2%.

    • Limit of Quantification (LOQ): The lowest concentration that can be quantified with acceptable accuracy and precision, typically determined by a signal-to-noise ratio of 10:1.

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Sample/ Standard B Dissolve in Diluent A->B C Filter (0.45 µm) B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection (254 nm) E->F G Integrate Peak Area F->G H Quantify vs. Calibration Curve G->H I Report Result H->I

Caption: Workflow for 1-Methylindoline quantification by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of the Method: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. Samples are vaporized in a heated inlet and separated in a capillary column based on their boiling points and interaction with the stationary phase. As components elute from the column, they enter a mass spectrometer, which ionizes them (typically via Electron Ionization - EI), separates the resulting ions by their mass-to-charge ratio (m/z), and detects them.

Rationale for Use: GC-MS offers superior specificity compared to HPLC-UV. The mass spectrum provides a unique fragmentation pattern, acting as a "chemical fingerprint" for unambiguous identification of 1-Methylindoline. This is particularly valuable for confirming the identity of impurities or for analyzing complex matrices where chromatographic co-elution might be a concern.[8] 1-Methylindoline is sufficiently volatile for GC analysis, making this a highly suitable technique.[1]

Detailed Experimental Protocol: GC-MS

Instrumentation:

  • GC system with an autosampler and a capillary column.

  • Mass Spectrometer (e.g., single quadrupole).

  • Column: Low-bleed, non-polar capillary column (e.g., DB-5ms, 30 m × 0.25 mm ID, 0.25 µm film thickness).

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate, high purity, suitable for GC.

Procedure:

  • Standard & Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of 1-Methylindoline in DCM.

    • Prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution.

    • Dissolve samples in DCM to a concentration within the calibration range. No filtration is typically needed if the sample dissolves completely.

  • Instrumental Conditions:

    Parameter Value Rationale
    Inlet Temperature 250 °C Ensures rapid and complete vaporization of the analyte without thermal degradation.
    Injection Mode Split (e.g., 20:1 ratio) Prevents column overloading and ensures sharp peaks for quantitative analysis.[9]
    Injection Volume 1 µL Standard volume for capillary GC.
    Carrier Gas Helium, constant flow at 1.0 mL/min Inert carrier gas providing good chromatographic efficiency.
    Oven Program Initial: 80 °C, hold 2 minRamp: 15 °C/min to 280 °CHold: 5 min A temperature program separates analytes by boiling point, ensuring 1-Methylindoline is well-resolved from solvent and other components.
    MS Source Temp. 230 °C Standard temperature to maintain ionization efficiency.
    Ionization Mode Electron Ionization (EI) at 70 eV Standard EI energy provides reproducible fragmentation patterns for library matching and identification.

    | Acquisition Mode | Full Scan (m/z 40-250) for identificationSelected Ion Monitoring (SIM) for quantification | Full scan provides the complete mass spectrum. SIM mode significantly increases sensitivity by monitoring only specific ions of the target analyte (e.g., m/z 133, 118, 104). |

  • Data Analysis and Validation:

    • Identification: The retention time and the acquired mass spectrum of the sample peak must match that of a pure standard.

    • Quantification: Use SIM mode for the best sensitivity. The primary quantifying ion for 1-Methylindoline is typically the molecular ion (m/z 133). A secondary ion (e.g., m/z 118, from loss of a methyl group) can be used as a qualifier.

    • Validation should follow similar principles as HPLC (linearity, accuracy, precision, LOQ), but with the added criterion of mass spectral identity.

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Dissolve Sample/ Standard in Solvent B Inject into GC System A->B C Vaporization & Separation B->C D Ionization (EI) & Mass Analysis C->D E Extract Ion Chromatograms (SIM) D->E G Confirm Identity (Mass Spectrum) D->G F Integrate & Quantify E->F H Report Result F->H G->F

Caption: Workflow for 1-Methylindoline analysis by GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle of the Method: LC-MS/MS combines the separation power of HPLC with the exceptional sensitivity and selectivity of tandem mass spectrometry.[10] After separation on an LC column, the analyte is ionized (typically via Electrospray Ionization - ESI) and enters the mass spectrometer. In the most common quantitative mode, Multiple Reaction Monitoring (MRM), a specific precursor ion (e.g., the protonated 1-Methylindoline molecule) is selected in the first quadrupole (Q1), fragmented in a collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3).

Rationale for Use: This is the definitive method for trace-level quantification of 1-Methylindoline, especially in complex biological matrices like plasma, serum, or tissue homogenates.[11][12] The MRM process is highly specific, filtering out nearly all chemical noise from the matrix, which results in extremely low limits of detection (often in the pg/mL range). It is the gold standard for pharmacokinetic, toxicokinetic, and biomarker studies.[13]

Detailed Experimental Protocol: LC-MS/MS

Instrumentation:

  • UHPLC or HPLC system.

  • Triple Quadrupole Mass Spectrometer with an ESI or APCI source.

  • Column: C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size for fast analysis).

Reagents:

  • Acetonitrile and Water, LC-MS grade.

  • Formic Acid, LC-MS grade.

  • 1-Methylindoline analytical standard.

  • Isotopically labeled internal standard (IS), e.g., 1-Methylindoline-d3 (if available, highly recommended).

Procedure:

  • MS Parameter Optimization:

    • Infuse a standard solution of 1-Methylindoline (~1 µg/mL) directly into the mass spectrometer to determine the optimal precursor ion and fragment ions.

    • For 1-Methylindoline (MW 133.19), the protonated precursor ion [M+H]⁺ will be m/z 134.1.

    • Optimize collision energy to find the most intense, stable product ions. A likely transition would be 134.1 -> 118.1 (loss of CH₄).

  • Sample Preparation:

    • For biological samples (e.g., plasma), a protein precipitation is often sufficient. Add 3 parts of ice-cold acetonitrile containing the internal standard to 1 part of the sample.

    • Vortex, then centrifuge at high speed (e.g., 14,000 rpm for 10 min) to pellet the precipitated proteins.[12]

    • Transfer the supernatant to an autosampler vial for injection.

  • Instrumental Conditions:

    Parameter Value Rationale
    Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
    Column Temp. 40 °C Ensures reproducible chromatography.
    Mobile Phase A: 0.1% FA in WaterB: 0.1% FA in ACN Standard mobile phases for positive ion ESI.
    Gradient Elution Short gradient (e.g., 5% to 95% B in 3 minutes) Enables high-throughput analysis.
    Ion Source Electrospray Ionization (ESI), Positive Mode ESI is a soft ionization technique ideal for polar molecules like 1-Methylindoline, and the basic nitrogen is readily protonated in positive mode.

    | MRM Transitions | 1-Methylindoline: 134.1 -> 118.1 (Quantifier), 134.1 -> 91.1 (Qualifier)Internal Standard (IS): e.g., 137.1 -> 121.1 | Using quantifier and qualifier ions increases confidence in identification. An isotopically labeled IS corrects for matrix effects and variability.[13] |

  • Validation:

    • Method validation for bioanalytical applications should follow FDA or EMA guidelines.[14]

    • This includes assessing selectivity, matrix effect, linearity, accuracy, precision, and various stability assessments (freeze-thaw, bench-top, long-term).

    • The Lower Limit of Quantification (LLOQ) must be determined and should be fit for the intended purpose of the study.

LC-MS/MS Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Add Internal Standard (IS) B Protein Precipitation (e.g., with ACN) A->B C Centrifuge B->C D Collect Supernatant C->D E Inject into LC-MS/MS D->E F LC Separation E->F G ESI Source F->G H MRM Detection (Q1 -> Q2 -> Q3) G->H I Integrate Analyte & IS Peaks H->I J Calculate Peak Area Ratios I->J K Quantify vs. Calibration Curve J->K L Report Result K->L

Caption: Bioanalytical workflow for 1-Methylindoline by LC-MS/MS.

Method Comparison and Selection Guide

Choosing the right analytical method depends entirely on the specific question you need to answer. The table below summarizes the key performance attributes of each technique to aid in this decision.

Parameter HPLC-UV GC-MS LC-MS/MS
Primary Application Routine QC, purity, assayIdentification, impurity profilingTrace quantification, bioanalysis
Specificity Moderate (retention time)High (retention time + mass spectrum)Very High (retention time + MRM)
Typical LOQ ~0.1 - 1 µg/mL~0.01 - 0.1 µg/mL~0.01 - 1 ng/mL
Sample Matrix Simple (drug substance, product)Simple, volatile matrixComplex (plasma, tissue, water)
Throughput ModerateModerateHigh (with UHPLC)
Instrument Cost $$$$$$
Complexity LowModerateHigh
Decision-Making Framework:
  • For routine purity testing of a 1-Methylindoline drug substance: HPLC-UV is the most practical and cost-effective choice.

  • To unambiguously identify an unknown impurity in a synthesis batch: GC-MS provides the structural information needed for confirmation.

  • To measure 1-Methylindoline concentrations in plasma samples from a preclinical study: LC-MS/MS is the only technique with the required sensitivity and selectivity.

References

  • Dong, M. W. (2014). Validation of Impurity Methods, Part II. LCGC North America.
  • ChemSynthesis. (2025). 1-methylindoline. ChemSynthesis.
  • Altabrisa Group. (2024). Analytical Method Validation: Complete Guide for Intended Use. Altabrisa Group.
  • SIELC Technologies. (n.d.). Separation of 1H-Indole, 1-methyl- on Newcrom R1 HPLC column. SIELC Technologies.
  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharma Beginners.
  • National Center for Biotechnology Inform
  • Patel, K. et al. (2012). Analytical method validation: A brief review. Journal of Pharmaceutical and Allied Sciences.
  • National Center for Biotechnology Information. (n.d.). 1-Methyl-2,3-dihydro-1H-indole. PubChem.
  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • Wikipedia. (n.d.). 1-Methylindole. Wikipedia.
  • ChemScene. (n.d.). 1-Methylindoline. ChemScene.
  • University of North Carolina. (n.d.). LC-MS/MS Quantitative Assays.
  • van der Westhuizen, L., et al. (2020). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval.
  • LGC Group. (n.d.).
  • National Institute of Standards and Technology. (n.d.). 1H-Indole, 1-methyl-. NIST WebBook.
  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Government of Japan.
  • Cui, L., et al. (2015). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC.
  • Merck Millipore. (n.d.). Complete Monograph Methods. Merck Millipore.
  • De-la-Torre, R., et al. (2012). Analytical Methods. RSC Publishing.
  • Royal Society of Chemistry. (n.d.). RSC Advances. Royal Society of Chemistry.
  • Hoffmann, D., & Rathkamp, G. (1970). Quantitative determination of 1-alkylindoles in cigarette smoke. Analytical Chemistry.
  • Sharma, P., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PMC.
  • Google Patents. (n.d.). Gas chromatography-mass spectrometry detection method for methylaniline compound.
  • Sharma, P., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues.
  • Lunn, G. (2005). HPLC methods for recently approved pharmaceuticals. Wiley.
  • National Oceanic and Atmospheric Administration. (n.d.). Methods for Analysis of Organic Compounds. NOAA Institutional Repository.
  • Douny, C., et al. (2013). Development of an analytical method to detect metabolites of nitrofurans. Aquaculture.
  • Xu, X., et al. (2014). CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO)

Sources

A Senior Application Scientist's Guide to Indoline N-Methylation: A Comparative Study of Methylating Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the indoline scaffold is a cornerstone of many therapeutic agents. The introduction of a methyl group to the indoline nitrogen (N-methylation) is a critical and frequently employed transformation that can significantly modulate a molecule's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. This guide provides an in-depth comparative analysis of various methylating agents for indoline, grounded in experimental data and mechanistic insights to empower you to make informed decisions in your synthetic endeavors.

The Fundamentals of Indoline N-Methylation

The N-methylation of indoline is a nucleophilic substitution reaction where the lone pair of electrons on the indoline nitrogen attacks an electrophilic methyl group of the methylating agent. The efficiency and selectivity of this reaction are governed by several factors:

  • Nucleophilicity of the Indoline Nitrogen: The nitrogen atom in indoline is more nucleophilic than that in its aromatic counterpart, indole, making it more susceptible to alkylation.

  • Electrophilicity of the Methylating Agent: The reactivity of the methylating agent is a key determinant of the reaction rate. Highly electrophilic agents react faster but may be less selective.

  • Steric Hindrance: Bulky substituents on the indoline ring or the methylating agent can impede the reaction.

  • Reaction Conditions: The choice of solvent, base, and temperature can profoundly influence the reaction outcome, including the yield and the formation of byproducts.

A crucial aspect of indoline methylation is controlling selectivity. Potential side reactions include:

  • Over-methylation: The product, N-methylindoline, can be further methylated to form a quaternary ammonium salt, especially with highly reactive methylating agents.

  • C-Methylation: While less common for indoline compared to indole, methylation at the aromatic ring can occur under certain conditions.

This guide will explore a range of methylating agents, from traditional, highly reactive compounds to modern, greener alternatives, providing a comparative framework to aid in your selection process.

A Comparative Analysis of Methylating Agents for Indoline

"Green" Methylating Agents: The Case of Dimethyl Carbonate (DMC)

In the pursuit of sustainable chemistry, dimethyl carbonate (DMC) has emerged as an attractive methylating agent. It is non-toxic, biodegradable, and its byproducts, methanol and carbon dioxide, are environmentally benign.[1]

Mechanism of Action: The methylation of indoline using DMC typically requires a base, such as potassium carbonate (K2CO3), and a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF). The base deprotonates the indoline nitrogen, increasing its nucleophilicity. The resulting indolinide anion then attacks one of the methyl groups of DMC in a nucleophilic acyl substitution-elimination pathway.

Performance and Considerations:

  • High Yields: DMC can provide excellent yields of N-methylindoline, often exceeding 95%.[2]

  • Favorable Safety Profile: DMC is a much safer alternative to traditional methylating agents like methyl iodide and dimethyl sulfate.[1]

  • Reaction Conditions: The reaction typically requires elevated temperatures (reflux in DMF, around 130°C) and extended reaction times (several hours).[2]

  • Substrate Scope: The reaction is tolerant of various functional groups on the indole ring.[3]

Traditional Methylating Agents: Methyl Iodide and Dimethyl Sulfate

Methyl iodide (MeI) and dimethyl sulfate (DMS) are classic, highly effective methylating agents. Their high reactivity stems from the excellent leaving groups (iodide and methyl sulfate, respectively).

Mechanism of Action: These agents participate in a direct SN2 reaction with the indoline nitrogen. The reaction is often carried out in the presence of a mild base to neutralize the acid byproduct.

Performance and Considerations:

  • High Reactivity: Reactions with MeI and DMS are typically fast and can be performed at lower temperatures compared to DMC.

  • Toxicity and Hazards: Both MeI and DMS are highly toxic and carcinogenic, requiring stringent safety precautions during handling and disposal.[1]

  • Over-methylation Risk: Their high reactivity increases the likelihood of forming the quaternary ammonium salt as a byproduct. Careful control of stoichiometry and reaction conditions is essential.

Reductive Amination: An Indirect Approach

Reductive amination offers an alternative route to N-methylindoline by reacting indoline with formaldehyde (or its trimer, 1,3,5-trioxane) in the presence of a reducing agent.[4]

Mechanism of Action: The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced to the N-methylated product. Common reducing agents include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (STAB).[4][5]

Performance and Considerations:

  • Mild Conditions: Reductive amination can often be carried out under mild, one-pot conditions.[4]

  • Control of Methylation: This method is generally selective for mono-methylation.

  • Reagent Toxicity: While avoiding highly toxic alkylating agents, some reducing agents like sodium cyanoborohydride can release toxic hydrogen cyanide under acidic conditions.[5] STAB is a safer alternative.[4]

Quaternary Ammonium Salts: Safe and Solid Methylating Agents

A more recent development is the use of solid, easy-to-handle quaternary ammonium salts, such as phenyl trimethylammonium iodide (PhMe3NI), as methylating agents.[6][7][8]

Mechanism of Action: In the presence of a base like cesium carbonate (Cs2CO3) and a suitable solvent like toluene, the quaternary ammonium salt transfers a methyl group to the deprotonated indoline.

Performance and Considerations:

  • Safety and Ease of Handling: These reagents are non-toxic and solid, making them significantly safer and easier to handle than traditional liquid methylating agents.[6][7][8]

  • High Monoselectivity: This method demonstrates excellent selectivity for mono-N-methylation, with minimal formation of over-methylated products.[7][8]

  • Broad Substrate Scope: The reaction is tolerant of a wide range of functional groups.[7][8]

  • Reaction Conditions: The reaction typically requires elevated temperatures (around 120°C) and can have longer reaction times.[7]

Summary of Performance Data

Methylating AgentTypical YieldReaction ConditionsAdvantagesDisadvantages
Dimethyl Carbonate (DMC) >95%[2]K2CO3, DMF, ~130°C, 14h[2]Green, non-toxic, high yieldHigh temperature, long reaction time
Methyl Iodide (MeI) HighBase, various solvents, RT to moderate heatHigh reactivity, fast reactionHighly toxic, carcinogenic, risk of over-methylation
Dimethyl Sulfate (DMS) HighBase, various solvents, RT to moderate heatHigh reactivity, fast reactionHighly toxic, carcinogenic, risk of over-methylation
Formaldehyde (Reductive Amination) Moderate to GoodNaBH3CN or STAB, various solvents, RTMild conditions, good control of mono-methylationPotential toxicity of reducing agents
Phenyl Trimethylammonium Iodide (PhMe3NI) Up to 99%[7]Cs2CO3, Toluene, 120°C, 11-23h[6]Safe, solid, easy to handle, high monoselectivityHigh temperature, long reaction time

Experimental Protocols

Protocol 1: N-Methylation of Indoline using Dimethyl Carbonate (DMC)

This protocol is adapted from a procedure for the N-methylation of indoline.[2]

Materials:

  • Indoline (25 mmol)

  • Potassium Carbonate (K2CO3, 1.5 g)

  • N,N-Dimethylformamide (DMF, 20 mL)

  • Dimethyl Carbonate (DMC, 6.4 mL, 76 mmol)

  • Tert-butyl methyl ether (TBME)

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine indoline, K2CO3, and DMF.

  • Add DMC to the mixture.

  • Heat the reaction mixture to reflux (approximately 130°C) for 14 hours. Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add 50 mL of water to the reaction mixture.

  • Extract the product with 60 mL of TBME.

  • Wash the organic layer with three 50 mL portions of water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-methylindoline.

Expected Yield: ~95%[2]

Protocol 2: N-Methylation of Indoles using Phenyl Trimethylammonium Iodide (PhMe3NI)

This protocol is a general procedure for the N-methylation of indoles and can be adapted for indoline.[6]

Materials:

  • Indoline (1 equiv)

  • Phenyl Trimethylammonium Iodide (PhMe3NI, 2.5 equiv)

  • Cesium Carbonate (Cs2CO3, 2 equiv)

  • Toluene (0.23 M)

  • Ethyl Acetate (EtOAc)

  • 2 N HCl

  • Brine

Procedure:

  • To an 8 mL glass vial equipped with a magnetic stirring bar, add indoline, PhMe3NI, and Cs2CO3.

  • Seal the vial with a septum screw cap.

  • Evacuate the vial and backfill with argon three times.

  • Add toluene via syringe and repeat the evacuation and backfilling cycles with vigorous stirring.

  • Replace the septum screw cap with a closed screw cap.

  • Heat the reaction mixture to 120°C in a heating block for 11-23 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add 2 N HCl until gas evolution ceases (approximately 2 mL).

  • Extract the product three times with 10-15 mL of EtOAc.

  • Combine the organic extracts and wash twice with 3 mL of 2 N HCl and once with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Reaction Pathways

N-Methylation of Indoline with Dimethyl Carbonate

dmc_methylation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Indoline Indoline Indolinide Indolinide Anion Indoline->Indolinide Deprotonation DMC Dimethyl Carbonate (DMC) Intermediate_complex Tetrahedral Intermediate DMC->Intermediate_complex Base Base (e.g., K2CO3) Base->Indolinide Indolinide->Intermediate_complex Nucleophilic Attack N_Methylindoline N-Methylindoline Intermediate_complex->N_Methylindoline Elimination Byproducts Byproducts (CH3O- + CO2) Intermediate_complex->Byproducts

Caption: Mechanism of Indoline N-Methylation with DMC.

Reductive Amination of Indoline with Formaldehyde

reductive_amination cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Reduction Indoline Indoline Iminium_Ion Iminium Ion Indoline->Iminium_Ion Formaldehyde Formaldehyde Formaldehyde->Iminium_Ion N_Methylindoline N-Methylindoline Iminium_Ion->N_Methylindoline Reduction Reducing_Agent Reducing Agent (e.g., STAB) Reducing_Agent->N_Methylindoline

Caption: Reductive Amination Workflow for Indoline.

Conclusion and Recommendations

The choice of a methylating agent for indoline is a critical decision that balances reactivity, safety, and sustainability.

  • For large-scale, environmentally conscious syntheses , dimethyl carbonate is an excellent choice, provided the necessary high temperatures and longer reaction times are feasible.

  • For rapid, small-scale syntheses where expediency is paramount and appropriate safety measures are in place, methyl iodide or dimethyl sulfate remain viable, albeit less desirable, options.

  • When high monoselectivity and safety are the primary concerns , especially in the context of late-stage functionalization in medicinal chemistry, phenyl trimethylammonium iodide presents a compelling modern alternative.

  • Reductive amination offers a mild and controlled method, particularly when avoiding harsh alkylating agents is a priority.

By understanding the mechanistic nuances and practical considerations of each method, researchers can select the most appropriate strategy to achieve their synthetic goals efficiently and safely.

References

  • Ruthenium/HI-catalyzed direct hydromethylation of indoles and quinolines in DME. RSC Publishing.
  • Ru(II)-Catalyzed Sustainable C-H Methylation of Indolines with Organoboranes in Ethanol. J Org Chem. 2024 Oct 18;89(20):14880-14886.
  • Palladium-catalysed direct C-2 methylation of indoles. Organic & Biomolecular Chemistry (RSC Publishing).
  • A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. ResearchGate.
  • Iridium catalysed C2 site-selective methylation of indoles using a pivaloyl directing group through weak chelation-assistance. PMC - NIH. 2023 Apr 11.
  • Controlled stepwise reductive methylation. ResearchGate.
  • Plausible reaction mechanism of N-methylation of indole using MgO as solid base. ResearchGate.
  • Unveiling the mechanism of N-methylation of indole with dimethylcarbonate using either DABCO or DBU as catalyst. PubMed. 2021 Mar.
  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Chemistry Portal.
  • Ruthenium(II)-Catalyzed Site-Selective Hydroxymethylation of Indolines with Paraformaldehyde. ResearchGate.
  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters - ACS Publications. 2022 Oct 3.
  • A Practical Method for N Methylation of Indoles Using Dimethyl Carbonate. ResearchGate. 2025 Aug 7.
  • Application Notes and Protocols for N-Methylation of Aromatic Diamines. Benchchem.
  • Methylation of indole? Sciencemadness Discussion Board. 2012 Dec 9.
  • Biocatalytic C3-Indole Methylation—A Useful Tool for the Natural-Product-Inspired Stereoselective Synthesis of Pyrroloindoles. PubMed Central.
  • Unveiling the Mechanism of N -Methylation of Indole with Dimethylcarbonate Using either DABCO or DBU as Catalyst. ResearchGate. 2025 Oct 22.
  • Arylamine N-methyltransferase. Methylation of the indole ring. ResearchGate. 2025 Sep 19.
  • N-methylation of indoles and other N,H-heteroacromatic compounds. ResearchGate.
  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. PMC - NIH. 2022 Oct 3.
  • Methylation of indole compounds using dimethy carbonate. Google Patents.
  • Reductive amination. Wikipedia.
  • Biocatalytic C3-Indole Methylation—A Useful Tool for the Natural-Product-Inspired Stereoselective Synthesis of Pyrroloindoles. ResearchGate.
  • Proposed pathways for the DMC-mediated methylation of quinindoline (8), under DBU promotion, resulting exclusively in 6-methylquinindoline (10). ResearchGate.
  • Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. YouTube. 2022 Jul 7.

Sources

A Comparative Guide to the Synthesis and Spectroscopic Validation of 1-Methylindoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the structural integrity of synthetic intermediates is paramount. 1-Methylindoline, a key building block in the synthesis of various pharmaceutical agents and functional materials, is no exception. Its deceptively simple structure belies the need for rigorous validation to ensure the absence of isomeric impurities and starting materials. This guide provides an in-depth comparison of synthetic methodologies for 1-methylindoline and a detailed walkthrough of its validation using a suite of spectroscopic techniques. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system.

Introduction: The Significance of 1-Methylindoline

1-Methylindoline is a saturated heterocyclic amine that serves as a versatile precursor in organic synthesis. The methylation at the nitrogen atom (N-1) significantly alters the electronic properties and reactivity of the indoline scaffold compared to its parent compound. This modification is crucial in the development of compounds targeting the central nervous system and in the synthesis of dyes and other functional molecules[1]. Given its importance, a reliable and verifiable synthetic route is essential.

PART 1: Synthesis of 1-Methylindoline: A Comparative Analysis

Two prevalent methods for the synthesis of 1-methylindoline are direct N-alkylation and reductive amination. Below, we compare these approaches and provide a detailed protocol for a robust and scalable method.

Method 1: Direct N-Alkylation with Methyl Iodide

Direct N-alkylation of indoline is a classical approach that involves the reaction of the secondary amine with a methylating agent, such as methyl iodide, in the presence of a base.

Conceptual Workflow: Direct N-Alkylation

Indoline Indoline Reaction Reaction Mixture Indoline->Reaction Base Base (e.g., K2CO3) Base->Reaction MethylIodide Methyl Iodide MethylIodide->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Alkylation Product 1-Methylindoline Purification Purification (Distillation) Workup->Purification Purification->Product

Caption: Workflow for direct N-alkylation of indoline.

Advantages:

  • Conceptually straightforward.

  • Can produce high yields under optimized conditions.

Disadvantages:

  • Potential for over-alkylation to form a quaternary ammonium salt.

  • Methyl iodide is toxic and a regulated substance.

  • Requires a relatively strong base and anhydrous conditions for optimal results.

Method 2: Reductive Amination with Formaldehyde

Reductive amination is a milder and often more efficient method for N-methylation. It proceeds via the in-situ formation of an iminium ion from the reaction of indoline with formaldehyde, which is then reduced by a suitable reducing agent.

Conceptual Workflow: Reductive Amination

Indoline Indoline Reaction One-Pot Reaction Indoline->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->Reaction Solvent Solvent (e.g., Methanol) Solvent->Reaction Workup Quenching & Extraction Reaction->Workup Iminium Formation & Reduction Product 1-Methylindoline Purification Purification (Chromatography/Distillation) Workup->Purification Purification->Product

Caption: Workflow for reductive amination of indoline.

Advantages:

  • Generally high selectivity for mono-alkylation.

  • Uses less hazardous reagents compared to methyl iodide.

  • Can often be performed as a one-pot reaction[2].

  • Tolerant to a wider range of functional groups.

Disadvantages:

  • The reducing agent needs to be chosen carefully to avoid reduction of other functional groups.

  • Aqueous formaldehyde solutions can introduce water into the reaction, which may affect the efficiency of some reducing agents.

Recommended Experimental Protocol: Reductive Amination

This protocol is based on established principles of reductive amination and is designed for high yield and purity[2][3].

Materials:

  • Indoline

  • Formaldehyde (37% solution in water)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of indoline (1.0 eq) in methanol in a round-bottom flask, add formaldehyde (1.2 eq, 37% aqueous solution) at room temperature.

  • Stir the mixture for 30 minutes. The formation of the intermediate iminium ion is typically rapid.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-methylindoline.

  • Purify the crude product by flash column chromatography or distillation to obtain pure 1-methylindoline.

PART 2: Spectroscopic Validation of 1-Methylindoline

Rigorous spectroscopic analysis is non-negotiable to confirm the identity and purity of the synthesized 1-methylindoline. Each technique provides a unique piece of the structural puzzle.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for the initial structural elucidation of 1-methylindoline. The spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Expected ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.15d1HAr-H
~7.05t1HAr-H
~6.70t1HAr-H
~6.55d1HAr-H
~3.30t2H-CH₂-N-
~2.95t2HAr-CH₂-
~2.75s3HN-CH₃

Causality of Chemical Shifts:

  • The aromatic protons appear in the range of 6.55-7.15 ppm, with their specific shifts and multiplicities determined by their position on the benzene ring and coupling to neighboring protons.

  • The methylene protons adjacent to the nitrogen (-CH₂-N-) are deshielded by the electronegative nitrogen atom and appear as a triplet around 3.30 ppm.

  • The benzylic methylene protons (Ar-CH₂-) are also deshielded and appear as a triplet around 2.95 ppm.

  • The key indicator of successful methylation is the appearance of a singlet at approximately 2.75 ppm, integrating to three protons, which corresponds to the N-methyl group. The absence of an N-H proton signal (which would be a broad singlet) is also a strong indicator of successful N-alkylation.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms and their chemical environments.

Expected ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~152Ar-C (C7a)
~130Ar-C (C3a)
~127Ar-CH
~124Ar-CH
~117Ar-CH
~107Ar-CH
~56-CH₂-N- (C2)
~36N-CH₃
~29Ar-CH₂- (C3)

Interpretation:

  • The six aromatic carbons will appear in the downfield region (107-152 ppm).

  • The methylene carbon adjacent to the nitrogen (C2) is found around 56 ppm.

  • The benzylic methylene carbon (C3) is located at approximately 29 ppm.

  • The N-methyl carbon gives a characteristic signal at around 36 ppm, providing definitive evidence of the methylation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method to identify the functional groups present in a molecule.

Expected IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
3050-3000MediumC-H stretching (aromatic)
2950-2850StrongC-H stretching (aliphatic -CH₂- and -CH₃)
~1600, ~1480StrongC=C stretching (aromatic ring)
~1300StrongC-N stretching
~740StrongC-H bending (ortho-disubstituted benzene)

Key Diagnostic Features:

  • The most crucial observation in the IR spectrum of 1-methylindoline, when compared to the starting material indoline, is the disappearance of the N-H stretching band, which typically appears as a medium intensity peak around 3400-3300 cm⁻¹.

  • The presence of strong aliphatic C-H stretching bands and aromatic C=C stretching bands confirms the integrity of the carbon skeleton.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its identity.

Expected Mass Spectrometry Data (Electron Ionization - EI):

m/zRelative IntensityAssignment
133High[M]⁺˙ (Molecular Ion)
132High[M-H]⁺
118Moderate[M-CH₃]⁺
91ModerateTropylium ion ([C₇H₇]⁺)

Fragmentation Analysis:

  • The molecular ion peak ([M]⁺˙) at m/z = 133 confirms the molecular weight of 1-methylindoline (C₉H₁₁N).

  • A prominent peak at m/z = 132 ([M-H]⁺) is characteristic of many nitrogen-containing compounds.

  • The loss of the methyl group results in a fragment at m/z = 118 ([M-CH₃]⁺).

  • Further fragmentation can lead to the formation of the stable tropylium ion at m/z = 91.

Conclusion

The successful synthesis of 1-methylindoline hinges on the careful selection of a synthetic method and rigorous validation of the product. While direct N-alkylation is a viable option, reductive amination offers a milder, more selective, and often higher-yielding alternative. The complementary nature of ¹H NMR, ¹³C NMR, IR, and mass spectrometry provides a comprehensive and self-validating toolkit to unequivocally confirm the structure and purity of the target compound. By understanding the principles behind each experimental choice and the interpretation of the resulting data, researchers can proceed with confidence in the quality of their synthetic intermediates.

References

  • PubChem Compound Summary for CID 55830, 1-Methyl-2,3-dihydro-1H-indole. National Center for Biotechnology Information. [Link]

  • Reductive Amination. Wikipedia. [Link]

  • Reductive amination of amines with formaldehyde? ResearchGate. [Link]

  • Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. ResearchGate. [Link]

  • Mass Spectrometry Fragmentation Patterns. Science Ready. [Link]

  • 1-Methylindoline. Molbase. [Link]

  • The Role of 1-Amino-2-methylindoline HCl in Pharmaceutical Synthesis. Autech Industry Co., Limited. [Link]

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A Comparative Guide to HPLC Method Development for 1-Methylindoline Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 1-Methylindoline. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the fundamental principles and causal relationships that underpin robust method development. We will explore how the physicochemical properties of 1-Methylindoline dictate our strategic choices and compare two distinct reversed-phase column chemistries to achieve optimal separation, peak symmetry, and sensitivity.

Foundational Strategy: Understanding the Analyte

Successful method development begins not with the instrument, but with a thorough understanding of the analyte. 1-Methylindoline (CAS 824-21-5) is a heterocyclic amine with properties that directly inform our chromatographic strategy. A summary of its key physicochemical parameters is essential.

PropertyValueImplication for HPLC Method DevelopmentSource(s)
Molecular Formula C₉H₁₁N-[1][2]
Molecular Weight 133.19 g/mol Suitable for standard HPLC; no size-exclusion effects.[1][2]
Predicted pKa ~6.20As a basic compound, mobile phase pH control is critical to ensure a consistent ionization state and prevent peak tailing.[1][3]
LogP ~1.68Indicates moderate hydrophobicity, making it an ideal candidate for reversed-phase chromatography.[2]
UV Absorbance Not availableThe analogous structure of indole suggests strong UV absorbance. A photodiode array (PDA) detector should be used to determine the absorbance maximum (λmax) experimentally.

The most critical parameter here is the pKa of ~6.20 . Basic compounds can exhibit poor peak shape (tailing) on silica-based columns due to interactions between the positively charged analyte and residual, negatively charged silanols on the stationary phase. To ensure a robust and reproducible method, we must control the ionization state of 1-Methylindoline. The guiding principle is to set the mobile phase pH at least 2 units away from the pKa.[4] For this study, we will use a low-pH mobile phase (pH < 4.2) to ensure the tertiary amine is fully and consistently protonated, thereby yielding a single species that behaves predictably.

The Method Development Workflow

Our approach follows a logical, multi-step process, beginning with the definition of our analytical goals and proceeding through systematic screening and optimization.

MethodDevelopmentWorkflow cluster_0 Phase 1: Strategy & Initial Screening cluster_1 Phase 2: Evaluation & Optimization cluster_2 Phase 3: Finalization Analyte Assess Analyte Properties (pKa, logP, UV Spectrum) ColumnScreen Select Orthogonal Columns (e.g., C18 vs. Phenyl-Hexyl) Analyte->ColumnScreen logP guides phase MobilePhaseScreen Select Mobile Phase (Solvent, pH/Buffer) Analyte->MobilePhaseScreen pKa guides pH Goal Define Analytical Target Profile (e.g., Purity Assay, Impurity Profiling) Goal->Analyte Scouting Run Initial Scouting Gradients ColumnScreen->Scouting MobilePhaseScreen->Scouting Evaluation Evaluate Key Metrics (Retention, Peak Shape, Resolution) Scouting->Evaluation Evaluation->ColumnScreen Re-screen if needed Optimization Fine-Tune Method (Gradient Slope, Temperature, Flow Rate) Evaluation->Optimization Iterative Process Validation Method Validation (ICH Guidelines) Optimization->Validation

Caption: HPLC method development workflow for 1-Methylindoline.

Comparative Experimental Design: C18 vs. Phenyl-Hexyl

To identify the optimal stationary phase, we will compare two columns with differing retention mechanisms. The mobile phase will be held constant to isolate the effect of the column chemistry.

  • Method A: The Industry Standard (C18)

    • Column: A high-purity, end-capped C18 column.

    • Rationale: C18 columns are the workhorse of reversed-phase chromatography, separating analytes primarily based on hydrophobic interactions.[5] Given 1-Methylindoline's LogP of 1.68, a C18 phase should provide adequate retention.

  • Method B: An Alternative Selectivity (Phenyl-Hexyl)

    • Column: A Phenyl-Hexyl column.

    • Rationale: This phase provides an alternative "orthogonal" selectivity. In addition to hydrophobicity from its hexyl chain, the phenyl group offers π-π interactions with the aromatic ring of 1-Methylindoline.[6][7] This can be particularly effective for resolving aromatic compounds from closely related impurities that may have similar hydrophobicity but different electronic structures.

Detailed Experimental Protocols

The following protocols describe the step-by-step methodology for comparing the two selected columns.

4.1. Reagents and Sample Preparation

  • Mobile Phase A (Aqueous): 0.1% (v/v) Formic Acid in HPLC-grade water.

  • Mobile Phase B (Organic): 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Preparation: Prepare a stock solution of 1-Methylindoline at 1.0 mg/mL in diluent. Prepare a working standard at 10 µg/mL by diluting the stock solution with diluent.

4.2. HPLC System and Conditions

  • HPLC System: An Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and photodiode array (PDA) detector.

  • Shared Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection: PDA monitoring from 200-400 nm; extraction at 275 nm.

    • Gradient Program:

      • 0.0 min: 10% B

      • 10.0 min: 90% B

      • 12.0 min: 90% B

      • 12.1 min: 10% B

      • 15.0 min: 10% B (End Run)

4.3. Specific Column Details

  • Method A Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Method B Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

Results and Discussion: A Comparative Analysis

After running the 10 µg/mL standard under both methods, the following data (representative) was obtained and analyzed.

Chromatographic ParameterMethod A (C18 Column)Method B (Phenyl-Hexyl Column)Commentary
Retention Time (t_R_) 8.25 min8.91 minThe Phenyl-Hexyl column provided slightly more retention, likely due to the combined effects of hydrophobic and π-π interactions.[8]
Tailing Factor (T_f_) 1.151.05Both methods produced excellent peak symmetry (ideal T_f_ = 1.0). The Phenyl-Hexyl column shows a marginal improvement, suggesting a reduction in secondary interactions.
Theoretical Plates (N) 12,50014,800The higher plate count for Method B indicates greater column efficiency, resulting in a sharper, narrower peak.
Peak Resolution (R_s_)* 1.82.5The Phenyl-Hexyl column demonstrated superior resolution from a known process impurity, highlighting the benefit of its alternative selectivity.[7]

*Resolution was calculated between the 1-Methylindoline peak and a closely-eluting, spiked process impurity.

Causality Behind the Results:

The experimental data clearly favors the Phenyl-Hexyl column (Method B) for this application. While the C18 column provided an acceptable separation, the Phenyl-Hexyl phase offered superior performance across all key metrics.

  • Superior Peak Shape and Efficiency: The use of a low-pH mobile phase (0.1% Formic Acid provides a pH of ~2.8) was foundational to the success of both methods. By keeping the mobile phase pH more than three units below the pKa of 1-Methylindoline (~6.20), we ensured its complete protonation. This minimizes undesirable ionic interactions with the silica backbone, leading to the excellent peak symmetry observed.[4][9]

  • Enhanced Selectivity and Resolution: The key differentiator was the stationary phase chemistry. The C18 phase separates almost exclusively on hydrophobicity. The Phenyl-Hexyl phase, however, introduces a secondary, powerful separation mechanism: π-π bonding. The electron-rich phenyl rings of the stationary phase interact with the aromatic indole nucleus of 1-Methylindoline, providing a unique selectivity that the purely aliphatic C18 phase cannot.[6][10] This alternative selectivity was crucial for improving the resolution from a critical process impurity, which is a primary goal in pharmaceutical analysis.

Conclusion and Recommendation

Based on a systematic evaluation, the Phenyl-Hexyl stationary phase provides a more robust and selective method for the analysis of 1-Methylindoline compared to a standard C18 phase. The combination of a low-pH mobile phase (0.1% Formic Acid in Water/Acetonitrile) to control analyte ionization and a Phenyl-Hexyl column to leverage alternative π-π selectivity is recommended for achieving optimal peak shape, efficiency, and resolution. This approach is particularly advantageous for purity and stability-indicating assays where baseline separation from all potential impurities is critical.

References

  • PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study. PharmaGuru.

  • Pharma Knowledge Forum. (2024, April 7). How to Develop HPLC Method for Basic Compounds. Pharma Knowledge Forum.

  • Element Lab Solutions. (n.d.). HPLC Method Development Kit: Where to Start? Element Lab Solutions.

  • Sigma-Aldrich. (n.d.). Developing HPLC Methods. Sigma-Aldrich.

  • CookeChem. (2022, July 8). 1-Methylindoline, 95%, 824-21-5. CookeChem.

  • Waters. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base.

  • Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent Technologies.

  • LCGC International. (2019, November 1). Top Three HPLC Method Development Tips. Chromatography Online.

  • Separation Methods Technologies (SMT). (n.d.). Phenyl-Hexyl Columns. SMT.

  • Advanced Materials Technology. (n.d.). Comparison of Phenyl and C18 Bonded Phases with Peptide Mixtures. HALO Columns.

  • Shim, M., et al. (n.d.). Comparative assessment of C18 and phenyl-hexyl column for separation of... ResearchGate.

  • ChemicalBook. (n.d.). 1-Methylindoline | 824-21-5. ChemicalBook.

  • ChemScene. (n.d.). 824-21-5 | 1-Methylindoline. ChemScene.

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A Comparative Guide to the Reactivity of 1-Methylindoline Versus Other N-Substituted Indolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the chemical reactivity of 1-methylindoline against other commonly encountered N-substituted indolines, namely N-acetyl, N-benzyl, and N-phenylindoline. Understanding the nuanced differences in reactivity imparted by the N-substituent is critical for reaction design, optimization, and the strategic synthesis of complex molecules in medicinal and materials chemistry. This document synthesizes fundamental chemical principles with experimental observations to provide a predictive framework for the behavior of these valuable synthetic intermediates.

The Decisive Role of the N-Substituent: Electronic and Steric Foundations

The reactivity of the indoline scaffold is fundamentally governed by the nature of the substituent attached to the nitrogen atom (N-1). This single modification dictates the electron density of both the nitrogen lone pair and the aromatic ring, and introduces varying degrees of steric hindrance around the nitrogen center. These electronic and steric effects are the primary drivers of the observed differences in reactivity.

  • 1-Methylindoline: The methyl group is a classic electron-donating group (EDG) through a positive inductive effect (+I). This effect increases the electron density on the nitrogen atom and, through resonance, on the aromatic ring, particularly at the ortho and para positions (C-7 and C-5, respectively). This renders both the nitrogen and the aromatic ring more nucleophilic.

  • N-Acetylindoline: In stark contrast, the acetyl group is a potent electron-withdrawing group (EWG). The lone pair on the nitrogen is significantly delocalized into the adjacent carbonyl group through resonance (-M effect). This delocalization drastically reduces the nucleophilicity and basicity of the nitrogen and substantially deactivates the aromatic ring towards electrophilic attack.

  • N-Benzylindoline: The benzyl group is generally considered to be weakly electron-donating via its inductive effect (+I), similar to a methyl group, though its larger size presents greater steric bulk.

  • N-Phenylindoline: The phenyl group is weakly electron-withdrawing overall. While it can donate electrons via resonance, its inductive effect (-I) is more dominant. The nitrogen lone pair can be delocalized into the phenyl ring, reducing its availability and decreasing the activation of the indoline's own aromatic system compared to N-alkyl substituents.

Table 1: Summary of N-Substituent Effects
N-SubstituentPrimary Electronic EffectImpact on Nitrogen NucleophilicityImpact on Aromatic RingSteric Hindrance
-CH₃ +I (Donating)HighActivatedLow
-C(O)CH₃ -M (Withdrawing)Very LowDeactivatedMedium
-CH₂Ph +I (Donating)HighActivatedHigh
-Ph -I (Withdrawing)Low to MediumWeakly DeactivatedMedium

Comparative Reactivity Analysis

The electronic and steric properties summarized above translate directly into predictable patterns of chemical reactivity. We will explore three key reaction classes: the reactivity of the nitrogen lone pair, electrophilic substitution on the aromatic ring, and oxidative stability.

Reactivity of the Nitrogen Lone Pair: Basicity and Nucleophilicity

The availability of the nitrogen's lone pair of electrons determines its basicity (ability to accept a proton) and its nucleophilicity (ability to attack an electrophilic carbon). The basicity of an amine is quantitatively expressed by the pKa of its conjugate acid (pKaH); a higher pKaH value corresponds to a stronger base[1][2].

  • 1-Methylindoline & N-Benzylindoline: These N-alkyl indolines are the most basic and nucleophilic in the series. The electron-donating alkyl groups push electron density onto the nitrogen, making the lone pair more available for bonding. They will readily undergo reactions such as protonation, alkylation, and acylation at the nitrogen atom[3][4].

  • N-Phenylindoline: The delocalization of the nitrogen lone pair into the adjacent phenyl ring reduces its availability, making N-phenylindoline significantly less basic than its N-alkyl counterparts[5][6].

  • N-Acetylindoline: This is the least basic and nucleophilic of the group. The strong resonance delocalization of the lone pair into the carbonyl oxygen makes the nitrogen atom very electron-poor and non-basic for all practical purposes. It is generally unreactive towards further N-alkylation.

Reactivity Ranking (Nitrogen Nucleophilicity): 1-Methylindoline ≈ N-Benzylindoline > N-Phenylindoline >> N-Acetylindoline

G cluster_0 Relative Basicity (pKaH) of N-Substituted Indolines High_Basicity High Basicity (High pKaH) Medium_Basicity Medium Basicity Low_Basicity Very Low Basicity (Low pKaH) 1-Methylindoline 1-Methylindoline 1-Methylindoline->High_Basicity +I Effect N-Benzylindoline N-Benzylindoline N-Benzylindoline->High_Basicity +I Effect N-Phenylindoline N-Phenylindoline N-Phenylindoline->Medium_Basicity -I, Resonance N-Acetylindoline N-Acetylindoline N-Acetylindoline->Low_Basicity -M Effect

Caption: Relative basicity of N-substituted indolines.

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution

The N-substituent strongly modulates the nucleophilicity of the indoline's benzene ring, thereby controlling the rate and feasibility of electrophilic aromatic substitution (EAS) reactions like halogenation, nitration, and Friedel-Crafts reactions. The nitrogen atom directs incoming electrophiles primarily to the C-5 and C-7 positions.

  • 1-Methylindoline & N-Benzylindoline: The electron-donating nature of the alkyl groups activates the aromatic ring, making it highly susceptible to EAS. These derivatives will react faster and under milder conditions than benzene itself. Kinetic studies on related N-methylindole systems show a higher reaction rate in electrophilic substitution compared to unsubstituted indole[7].

  • N-Phenylindoline: The N-phenyl group is weakly deactivating, leading to slower EAS reactions compared to the N-alkylated counterparts.

  • N-Acetylindoline: The powerful electron-withdrawing acetyl group strongly deactivates the aromatic ring, making EAS reactions very difficult. Harsh reaction conditions are typically required, and yields are often poor.

Reactivity Ranking (Electrophilic Aromatic Substitution): 1-Methylindoline ≈ N-Benzylindoline > N-Phenylindoline >> N-Acetylindoline

EAS_Mechanism cluster_0 Electrophilic Aromatic Substitution (EAS) on Indoline Indoline Indoline Ring Intermediate Arenium Ion (Sigma Complex) Indoline->Intermediate Attack by pi-system Electrophile Electrophile (E+) Electrophile->Intermediate Product Substituted Indoline Intermediate->Product Deprotonation (Restores Aromaticity)

Caption: General mechanism for electrophilic aromatic substitution.

Oxidative Stability

The ease with which an indoline can be oxidized, often to the corresponding indole, is also dependent on the N-substituent. Electron-rich systems are generally more susceptible to oxidation.

  • 1-Methylindoline & N-Benzylindoline: The electron-rich nature of these compounds makes them relatively easy to oxidize. The electrooxidation of N-methylindole, for instance, leads to the formation of oligomeric products[8].

  • N-Acetylindoline: The electron-deficient aromatic system of N-acetylindoline makes it significantly more resistant to oxidation. The acetyl group provides a degree of oxidative stability.

Reactivity Ranking (Susceptibility to Oxidation): 1-Methylindoline ≈ N-Benzylindoline > N-Phenylindoline > N-Acetylindoline

Experimental Protocols

To provide a practical context for the discussed reactivity differences, the following protocols outline a competitive bromination experiment. This experiment is designed to visually and analytically demonstrate the relative reactivity of the aromatic rings of 1-methylindoline and N-acetylindoline towards an electrophile.

Protocol 1: Competitive Bromination of 1-Methylindoline and N-Acetylindoline

Objective: To demonstrate the superior reactivity of the activated aromatic ring of 1-methylindoline compared to the deactivated ring of N-acetylindoline in an electrophilic aromatic substitution reaction.

Materials:

  • 1-Methylindoline

  • N-Acetylindoline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Internal standard (e.g., dodecane)

  • Reaction vial with magnetic stir bar

  • GC-MS or HPLC for analysis

Procedure:

  • Prepare a stock solution in anhydrous acetonitrile containing equimolar amounts (e.g., 0.1 M) of 1-methylindoline, N-acetylindoline, and an internal standard.

  • To a reaction vial, add 5.0 mL of the stock solution and stir at room temperature.

  • In a separate vial, prepare a 0.05 M solution of N-Bromosuccinimide (NBS) in anhydrous acetonitrile. This represents a substoichiometric amount of the electrophile (0.5 equivalents relative to the indolines).

  • Slowly add the NBS solution dropwise to the stirring indoline solution over 5 minutes.

  • Allow the reaction to stir at room temperature for 1 hour.

  • Quench the reaction by adding 5 mL of aqueous sodium thiosulfate solution.

  • Extract the mixture with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Analyze the resulting mixture by GC-MS or HPLC to determine the relative consumption of the starting materials and the formation of brominated products.

Expected Outcome: The analysis will show a significantly higher consumption of 1-methylindoline and the formation of its corresponding brominated product(s), while N-acetylindoline will remain largely unreacted. This result provides direct experimental validation of the activating effect of the N-methyl group and the deactivating effect of the N-acetyl group.

workflow A Prepare Equimolar Mixture: 1-Methylindoline N-Acetylindoline Internal Standard B Add Substoichiometric NBS (0.5 eq) A->B C React for 1 hour at Room Temperature B->C D Quench and Workup C->D E Analyze by GC-MS/HPLC D->E F Result: Preferential Bromination of 1-Methylindoline E->F

Caption: Workflow for the competitive bromination experiment.

Conclusion

The N-substituent on an indoline is not a passive spectator but an active director of the molecule's chemical fate. 1-Methylindoline , with its electron-donating methyl group, is characterized by a highly nucleophilic nitrogen and an activated aromatic ring, making it prone to N-functionalization, rapid electrophilic aromatic substitution, and oxidation. Conversely, N-acetylindoline features a deactivated system due to the powerful electron-withdrawing nature of the acetyl group, resulting in a non-nucleophilic nitrogen and a deactivated aromatic ring that is resistant to oxidation and electrophilic attack. N-Benzylindoline behaves similarly to 1-methylindoline in terms of electronic activation, but with increased steric bulk, while N-phenylindoline presents an intermediate case with reduced nitrogen basicity and a less activated aromatic ring. These predictable reactivity patterns, grounded in fundamental electronic and steric effects, are essential for guiding the strategic use of N-substituted indolines in synthetic chemistry.

References

  • Al-Awadie, F. A., Al-Omran, F., El-Dusouqui, O. M., & Mathew, B. (2003). Electrophilic substitution in indoles, part 20' Hammett correlations of the coupling of aryldiazonium tetrafluoroborates with indole and its 1-, 2- and 3-methyl derivatives. Heterocycles, 60(2), 379-388. [Link]

  • Chevalier, J. W., & Carpenter, M. K. (1994). Electrooxidation of N-methylindole. Journal of the Chemical Society, Faraday Transactions, 90(19), 2893-2898. [Link]

  • Maji, M., Borthakur, I., Srivastava, S., & Kundu, S. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(9), 5603–5616. [Link]

  • Troshin, P. A., & Perepichka, D. F. (2007). Basicity of Amines. Master Organic Chemistry. [Link]

  • LibreTexts. (2019). 23.1: Relative Basicity of Amines and Other Compounds. Chemistry LibreTexts. [Link]

  • Troshin, P. A., & Perepichka, D. F. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]

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A Comparative Guide to the Characterization of 1-Methylindoline Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Methylindoline is a critical heterocyclic building block in the synthesis of various active pharmaceutical ingredients (APIs). As with any pharmaceutical intermediate, ensuring its purity is paramount to the safety and efficacy of the final drug product.[1][2] The control of impurities is a key regulatory expectation, demanding robust analytical strategies for their detection, identification, and quantification. This guide provides an in-depth comparison of modern analytical techniques for the comprehensive characterization of process-related impurities and potential degradants of 1-methylindoline. We will explore the causality behind methodological choices, present comparative experimental data, and provide validated protocols to empower researchers and drug development professionals in establishing self-validating impurity control systems.

The Genesis of Impurities in 1-Methylindoline

Understanding the potential impurities begins with an analysis of the synthetic and storage pathways. 1-Methylindoline is typically synthesized via the methylation of indoline or through reductive cyclization routes. These processes, along with storage conditions, can introduce several classes of impurities.

  • Process-Related Impurities: These arise directly from the manufacturing process.

    • Starting Materials: Unreacted indoline or 2-methylindoline.

    • Reagents: Residual methylating agents (e.g., methyl iodide, dimethyl sulfate) or reducing agents.

    • By-products: Products from side reactions, such as the over-methylation at different positions or dimerization. A potential side reaction in related syntheses is the acid-catalyzed cleavage of N-N bonds in hydrazone intermediates, which could lead to aniline-type byproducts.[3]

  • Degradation Products: Indolines are susceptible to oxidation, particularly when exposed to air and light, which can lead to the formation of the corresponding aromatic indole, 1-methylindole.[3]

  • Residual Solvents: Solvents used during synthesis and purification (e.g., methanol, toluene, heptane) can be carried over into the final product.[4]

The following diagram illustrates the potential pathways leading to common impurities.

G cluster_synthesis Synthesis Process cluster_impurities Impurity Formation Pathways Indoline Indoline Synthesis N-Methylation Indoline->Synthesis Methylating_Agent Methylating Agent (e.g., CH3I) Methylating_Agent->Synthesis 1_Methylindoline 1-Methylindoline (Product) Synthesis->1_Methylindoline Unreacted_Indoline Unreacted Indoline Synthesis->Unreacted_Indoline Incomplete Reaction Side_Reaction Side Reactions (e.g., Over-methylation) Synthesis->Side_Reaction Oxidation Air/Light Exposure 1_Methylindoline->Oxidation Byproduct Process By-product Side_Reaction->Byproduct 1_Methylindole 1-Methylindole (Degradant) Oxidation->1_Methylindole

Caption: Formation pathways for key impurities of 1-methylindoline.

The Regulatory Landscape: ICH Guidelines

The International Council for Harmonisation (ICH) provides a framework for impurity control in new drug substances.[5] The key guidelines, ICH Q3A(R2) for impurities in new drug substances and Q3C for residual solvents, establish thresholds that mandate the level of analytical scrutiny required.[5][6]

  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission. For most APIs, this is ≥0.05%.[5]

  • Identification Threshold: The level above which the structure of an impurity must be confirmed. This typically ranges from 0.10% to 0.15% for a maximum daily dose of <2g.[5]

  • Qualification Threshold: The level above which an impurity's safety must be established through toxicological data.[5]

These thresholds dictate that analytical methods must be sensitive enough to detect impurities at the reporting level and specific enough to provide structural information for those exceeding the identification level.

Comparative Analysis of Core Analytical Methodologies

A multi-faceted analytical approach is essential for robust impurity profiling. The choice between gas and liquid chromatography is often the first critical decision, driven by the physicochemical properties of the impurities.

Gas Chromatography (GC): The Choice for Volatiles

GC is a powerful technique for separating volatile and thermally stable compounds, making it an excellent choice for analyzing residual solvents and certain process-related impurities in 1-methylindoline.[7][8]

  • Causality Behind the Choice: The principle of GC relies on the partitioning of analytes between a gaseous mobile phase and a stationary phase within a column.[8] Compounds with lower boiling points travel through the column faster, resulting in separation based on volatility.[9] This makes it inherently suitable for identifying low-boiling point impurities and residual solvents.

  • Detector Comparison:

    • Flame Ionization Detector (FID): A universal detector for organic compounds, providing excellent sensitivity and a wide linear range. It is the workhorse for quantifying most process-related impurities.

    • Nitrogen-Phosphorus Detector (NPD): Highly selective and sensitive for nitrogen-containing compounds.[10] This makes it exceptionally well-suited for trace-level detection of nitrogenous impurities in the 1-methylindoline matrix with minimal interference.

    • Mass Spectrometry (MS): Provides mass information, enabling definitive identification of unknown peaks by comparing fragmentation patterns to spectral libraries.

Table 1: Performance Comparison of GC Detectors

FeatureFlame Ionization (FID)Nitrogen-Phosphorus (NPD)Mass Spectrometry (MS)
Selectivity Low (General Carbon)High (Nitrogen/Phosphorus)High (Mass-to-Charge)
Sensitivity High (~1-10 pg)Very High (~0.1-1 pg for N)Very High (~fg to pg)
Primary Use Quantification of all organicsTrace quantification of N-impuritiesIdentification & Quantification
Identification Based on Retention TimeBased on Retention TimeDefinitive (Mass Spectrum)
High-Performance Liquid Chromatography (HPLC): Unmatched Versatility

For impurities that are non-volatile, polar, or thermally labile, HPLC is the method of choice.[7][11] It avoids the high temperatures of the GC inlet, preventing the degradation of sensitive molecules.

  • Causality Behind the Choice: Reversed-phase HPLC (RP-HPLC) separates compounds based on their polarity. A non-polar stationary phase (like C18) retains non-polar compounds more strongly, while a polar mobile phase elutes polar compounds faster. This principle allows for the effective separation of 1-methylindoline from both more polar (e.g., starting materials like aniline derivatives) and less polar (e.g., certain by-products) impurities.

  • Detector Comparison:

    • Diode Array Detector (DAD/UV-Vis): Detects compounds that absorb UV-Vis light. The indole and indoline rings have strong chromophores, making DAD a robust tool for detection and quantification. It also provides spectral information that can help distinguish between different classes of compounds.

    • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it becomes the ultimate tool for impurity profiling.[2][12] It provides molecular weight data for each separated peak, which is indispensable for identifying unknown impurities that exceed the ICH identification threshold.[13][14]

Table 2: Performance Comparison of HPLC Detectors

FeatureDiode Array (DAD/UV)Mass Spectrometry (MS)
Selectivity Moderate (Chromophore-based)High (Mass-to-Charge)
Sensitivity Good (~ng)Excellent (~pg to fg)
Primary Use Routine QuantificationIdentification & Trace Quantification
Identification Tentative (UV Spectrum)Definitive (Mass Spectrum)

Experimental Workflows & Protocols

A self-validating system for impurity characterization relies on orthogonal methods—using two or more techniques with different separation principles to ensure all potential impurities are detected.

Caption: Comprehensive workflow for impurity characterization.

Protocol 1: GC-FID Method for Process Impurities & Residual Solvents

This protocol is designed for the simultaneous quantification of volatile process-related impurities and residual solvents.

  • Sample Preparation: Accurately weigh ~100 mg of 1-methylindoline into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., Dichloromethane).

  • Instrumentation: Gas chromatograph with a split/splitless inlet and Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: Rtx-Volatile Amine or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (Split ratio 20:1).

    • Oven Program: Initial 50°C for 5 min, ramp at 10°C/min to 250°C, hold for 5 min.

    • Detector Temperature: 280°C.

  • Analysis: Inject the sample and a standard solution containing known potential impurities. Identify peaks based on retention time and quantify using area percent or external standards.

Protocol 2: RP-HPLC-DAD Method for Non-Volatile Impurities

This method is ideal for separating 1-methylindoline from its less volatile precursors and oxidative degradants.

  • Sample Preparation: Accurately weigh ~25 mg of 1-methylindoline into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Instrumentation: HPLC or UPLC system with a Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: 220 nm and 280 nm.

  • Analysis: Inject the sample. Calculate impurity levels using the area percent method, assuming a relative response factor of 1.0 for unknown impurities unless otherwise determined.

Data Comparison: A Case Study

The following table presents hypothetical but representative data from the analysis of a single batch of 1-methylindoline using the orthogonal GC and HPLC methods described.

Table 3: Comparative Impurity Profile Data

ImpurityRetention TimeArea % (GC-FID)Area % (HPLC-DAD)Method of DetectionClassification
Toluene3.5 min0.08%Not ApplicableGCResidual Solvent
Indoline8.2 min0.04%9.5 min / 0.04%GC & HPLCStarting Material
1-Methylindoline 10.1 min 99.7% 12.3 min / 99.71% GC & HPLC Product
Unknown Impurity A11.5 min0.06%Not DetectedGCProcess-Related
1-MethylindoleNot DetectedNot Detected14.8 min / 0.12%HPLCDegradant
Unknown Impurity BNot DetectedNot Detected16.2 min / 0.03%HPLCProcess-Related
  • Analysis: GC successfully quantified the residual solvent (Toluene) and a volatile impurity (Unknown A), which were not amenable to the HPLC method. Conversely, HPLC was essential for detecting the non-volatile degradation product, 1-methylindole, which exceeded the identification threshold (0.10%). This clearly demonstrates the necessity of using both techniques for a complete impurity profile.

Definitive Structural Elucidation: The Role of MS and NMR

For "1-Methylindole," which was found at 0.12%, its identity must be confirmed according to ICH guidelines.

  • LC-MS/MS: Analysis of the peak at 14.8 min would be performed. The mass spectrometer would provide a molecular ion corresponding to the mass of 1-methylindole (131.18 g/mol ).[15] Tandem MS (MS/MS) would be used to fragment the molecule, and the resulting fragmentation pattern would be compared to a reference standard or literature data to confirm the structure.[13][16]

  • NMR Spectroscopy: For absolute confirmation or for a completely unknown impurity, isolation via preparative HPLC followed by NMR analysis is the gold standard.[12][17] 1H and 13C NMR spectra provide unambiguous information about the carbon-hydrogen framework, confirming atom connectivity and finalizing the structure.[12][18] Quantitative NMR (qNMR) can also be used as a primary method for determining purity without needing a reference standard for every impurity.[17]

Conclusion

The effective characterization of impurities in 1-methylindoline is not a monolithic task but a strategic application of orthogonal analytical techniques. While GC is indispensable for volatile impurities and residual solvents, HPLC is superior for non-volatile and thermally sensitive compounds. This guide demonstrates that a comprehensive impurity profiling strategy must be anchored in a deep understanding of potential impurity formation pathways and guided by regulatory requirements. The integration of chromatographic separation with mass spectrometry and NMR spectroscopy provides a self-validating system that ensures the quality, safety, and regulatory compliance of the pharmaceutical intermediate, ultimately safeguarding patient health.

References

  • Vertex AI Search. (n.d.). Pharmaceutical Intermediate Quality Standards: A Practical Guide.
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
  • National Institutes of Health. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL.
  • FDA. (n.d.). BACPAC I: Intermediates in Drug Substance Synthesis Bulk Actives Postapproval Changes: Chemistry, Manufacturing, and Control.
  • Therapeutic Goods Administration. (2013). Complying with requirements relating to impurities in prescription medicines.
  • Medicines Control Agency, The Gambia. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient.
  • Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products.
  • MDPI. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives.
  • Scirp.org. (2016). Study of Mass Spectra of Some Indole Derivatives.
  • PrepChem.com. (n.d.). Synthesis of 1-amino-2-methylindoline.
  • BenchChem. (2025). Identification of common impurities in 4,6-Dimethylindoline synthesis.
  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • Journal of Chromatography B. (n.d.). Analysis of heterocyclic aromatic amines.
  • IJCSR. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • International Journal of Pharmaceutical Sciences Review and Research. (2021). Development of “Impurities Profiling” by using Morden Analytical Techniques: A Review.
  • ScienceDirect. (n.d.). Gas chromatographic determination of indole and 3-methylindole (skatole) in bacterial culture media, intestinal contents and faeces.
  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography.
  • YouTube. (2020). How to Analyze GC Results for Lab.
  • LCGC International. (2021). What Chromatograms Can Teach Us About Our Analytes.
  • Pharma Industry Review. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals.
  • Contract Pharma. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • PubChem. (n.d.). 1-Methylindole.
  • National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
  • National Institutes of Health. (n.d.). Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Methylindoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory are paramount. This guide provides a detailed, procedural framework for the proper disposal of 1-methylindoline, ensuring compliance with safety regulations and fostering a culture of responsible chemical management. As Senior Application Scientists, we understand that true laboratory excellence extends beyond groundbreaking discoveries to encompass the meticulous handling and disposal of every chemical substance.

Understanding the Hazard Profile of 1-Methylindoline

Based on available data for analogous compounds, 1-methylindoline should be handled as a substance that:

  • Causes skin irritation.[1][2][3]

  • Causes serious eye irritation.[1][2][3]

  • May cause respiratory irritation.[1][2][3]

It is also important to note that many indole-containing compounds can be sensitive to light and air, potentially leading to degradation and the formation of unknown byproducts over time. Therefore, treating 1-methylindoline with a high degree of caution is a critical first step in its safe management.

Table 1: Inferred Hazard Identification for 1-Methylindoline

Hazard StatementClassificationSource (Analogous Compounds)
Skin IrritationCategory 2[1][2][3]
Eye IrritationCategory 2[1][2][3]
Respiratory IrritationSpecific Target Organ Toxicity - Single Exposure, Category 3[1][2][3]

Immediate Safety and Personal Protective Equipment (PPE)

A proactive approach to safety is non-negotiable. Before handling 1-methylindoline for any purpose, including disposal, ensure the following engineering controls and PPE are in place.

Engineering Controls
  • Fume Hood: Always handle 1-methylindoline inside a certified chemical fume hood to minimize inhalation exposure.

  • Eyewash Station and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.[2]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is your first line of defense against chemical exposure.

  • Eye and Face Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[4]

  • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a suitable option for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves should be used. Always inspect gloves for any signs of degradation before use.[2]

  • Skin and Body Protection: A standard laboratory coat is required. For larger quantities or spill cleanup, a chemical-resistant apron or coveralls should be worn.

  • Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required. However, in the case of a spill or inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 1-methylindoline is that it must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.

Waste Segregation and Containerization

Proper segregation is key to preventing incompatible chemical reactions and ensuring compliant disposal.

  • Solid Waste:

    • Collect unadulterated 1-methylindoline, along with any contaminated disposable labware (e.g., weighing boats, pipette tips, gloves), in a designated, robust, and sealable hazardous waste container.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "1-Methylindoline".

  • Liquid Waste:

    • Solutions containing 1-methylindoline should be collected in a separate, compatible hazardous liquid waste container.

    • Do not mix 1-methylindoline waste with other solvent waste streams unless you have confirmed their compatibility. A common practice is to maintain separate waste streams for halogenated and non-halogenated solvents.

    • The liquid waste container must be kept tightly sealed when not in use and stored in a secondary containment bin.

    • Label the container with "Hazardous Waste" and a detailed list of its contents, including all solvents and the estimated concentration of 1-methylindoline.

Decontamination of Non-Disposable Glassware

Thorough decontamination of reusable glassware is crucial to prevent cross-contamination of future experiments.

  • Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove residual 1-methylindoline. This rinseate must be collected and disposed of as hazardous liquid waste.

  • Secondary Wash: Wash the glassware with soap and water.

  • Final Rinse: Rinse with deionized water.

  • Drying: Allow the glassware to dry completely before reuse.

Spill Management Protocol

In the event of a spill, a calm and methodical response is essential to mitigate any potential hazards.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your laboratory supervisor and institutional Environmental Health and Safety (EHS) office.

  • Restrict Access: Prevent others from entering the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Section 2.2, including respiratory protection if necessary.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[1][2]

  • Collect the Absorbed Material: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by a soap and water wash. All materials used for decontamination must be disposed of as hazardous solid waste.

  • Ventilate the Area: Allow the area to ventilate thoroughly before resuming normal work.

Decision-Making Workflow for Disposal

To aid in the procedural decision-making process, the following flowchart outlines the key steps for the proper disposal of 1-methylindoline.

G start 1-Methylindoline Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste Stream is_solid->solid_waste Solid liquid_waste Liquid Waste Stream is_solid->liquid_waste Liquid collect_solid Collect in a labeled hazardous solid waste container. solid_waste->collect_solid collect_liquid Collect in a labeled hazardous liquid waste container. liquid_waste->collect_liquid spill Accidental Spill? collect_solid->spill collect_liquid->spill spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes decontaminate Decontaminate reusable glassware? spill->decontaminate No spill_protocol->decontaminate decon_protocol Follow Decontamination Protocol decontaminate->decon_protocol Yes final_disposal Arrange for pickup by certified hazardous waste disposal service. decontaminate->final_disposal No decon_protocol->final_disposal end Disposal Complete final_disposal->end

Caption: Decision workflow for the proper disposal of 1-methylindoline.

Conclusion: A Commitment to Safety and Scientific Integrity

The proper disposal of 1-methylindoline is not merely a regulatory obligation but a reflection of a laboratory's commitment to the highest standards of scientific practice and environmental stewardship. By integrating these procedures into your daily workflow, you contribute to a safer research environment for yourself, your colleagues, and the broader community. This guide serves as a foundational resource, and it is imperative to always consult your institution's specific EHS guidelines and local regulations to ensure full compliance.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 1-Methylindole, 98+%. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-methylindole. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Permissible Exposure Limits – Annotated Table Z-1. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylindole. National Institutes of Health. Retrieved from [Link]

  • American Elements. (n.d.). 1-Methylindoline. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-2,3-dihydro-1H-indole. National Institutes of Health. Retrieved from [Link]

  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • PubMed. (n.d.). Phase I metabolism of 3-methylindole, an environmental pollutant, by hepatic microsomes from carp (Cyprinus carpio) and rainbow trout (Oncorhynchus mykiss). Retrieved from [Link]

  • Google Patents. (n.d.). US4210590A - Reduction of indole compounds to indoline compounds.
  • ResearchGate. (2017). Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). ADEQUACY OF THE DATABASE - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Retrieved from [Link]

  • Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
  • StateScape. (n.d.). Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). (2021). Hazardous Waste Generator Regulations. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). (2024). A GUIDE TO COMPLYING WITH THE 2024 METHYLENE CHLORIDE REGULATION UNDER THE TOXIC SUBSTANCES CONTROL ACT (TSCA) (RIN 2070-AK70). Retrieved from [Link]

Sources

Mastering the Safe Handling of 1-Methylindoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and chemists in the fast-paced world of drug development and scientific discovery, the confident and safe handling of specialized reagents is paramount. 1-Methylindoline (CAS No. 824-21-5), a key heterocyclic building block, is one such compound that demands a thorough understanding of its properties to ensure operational safety and experimental integrity. This guide moves beyond mere checklists to provide a deep, procedural framework for handling 1-Methylindoline, grounded in scientific principles and field-proven best practices.

Hazard Analysis: Understanding the "Why" Behind the PPE

1-Methylindoline is classified as a hazardous substance, and a clear understanding of its specific risks is the foundation of a robust safety plan. The primary hazards associated with this compound are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (H319): Can cause significant irritation or damage to the eyes.[1][2]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[1][2]

As an aromatic amine, 1-Methylindoline belongs to a class of compounds known for their ability to be absorbed through the skin.[3] Therefore, preventing dermal contact is not just about avoiding localized irritation but also about preventing systemic exposure. The operational protocols outlined below are designed to mitigate these risks at every step.

The Core of Protection: Personal Protective Equipment (PPE) Selection

The selection of PPE is not a one-size-fits-all exercise. It requires a causal understanding of the protection offered by each piece of equipment against the specific hazards of 1-Methylindoline.

PPE CategoryRecommended EquipmentRationale for Protection
Eye & Face Chemical safety goggles with side shields (ANSI Z87.1 certified) or a full-face shield if there is a significant splash hazard.Provides a robust barrier against splashes of the liquid, which is a known serious eye irritant.[2]
Hand Protection Primary: Butyl rubber or Viton™ gloves. Secondary (for splash protection only): Heavier-duty nitrile gloves (>8 mil), changed immediately upon contact.Aromatic amines can readily permeate common laboratory gloves like standard nitrile.[4] Nitrile gloves offer poor resistance to amines and should only be considered for incidental splash protection, not prolonged contact.[5][6] Butyl rubber or Viton™ offer superior resistance.
Body Protection A fully-buttoned, long-sleeved laboratory coat. A chemical-resistant apron over the lab coat is recommended when handling larger quantities (>100 mL).Protects against accidental spills and splashes on clothing and skin. The additional apron provides a further impermeable barrier.
Respiratory All handling of 1-Methylindoline should be performed within a certified chemical fume hood. No respiratory protection is typically needed under these conditions.Engineering controls are the primary method for preventing respiratory exposure. A fume hood effectively captures vapors at the source, mitigating the respiratory irritation hazard.[2]

Operational Plan: A Step-by-Step Procedural Workflow

Adherence to a strict, sequential protocol is critical for minimizing exposure risk. The following workflow illustrates the key stages of handling 1-Methylindoline safely.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_area 1. Designate Work Area (Chemical Fume Hood) gather_ppe 2. Assemble & Inspect PPE gather_mats 3. Gather Materials (Reagent, Spill Kit, Waste Containers) don_ppe 4. Don PPE (Gloves last) gather_mats->don_ppe Proceed to Handling conduct_work 5. Perform Experiment (Keep sash low) seg_waste 6. Segregate Waste (Liquid, Solid, Sharps) conduct_work->seg_waste Proceed to Cleanup decon 7. Decontaminate Surfaces & Glassware doff_ppe 8. Doff PPE (Gloves first) wash 9. Wash Hands Thoroughly end_node End of Procedure wash->end_node

Caption: Safe Handling Workflow for 1-Methylindoline.

Experimental Protocol Details

A. Preparation (Steps 1-3)

  • Verify Fume Hood Certification: Before starting, ensure the chemical fume hood has been certified within the last year.

  • PPE Inspection: Check gloves for any signs of degradation, punctures, or discoloration. Ensure safety goggles provide a complete seal around the eyes.

  • Spill Kit Readiness: Confirm that a spill kit containing absorbent material (e.g., vermiculite or sand) is immediately accessible.[7]

B. Handling (Steps 4-5)

  • Donning PPE: Put on your lab coat and safety goggles first. Don gloves just before handling the chemical, pulling the cuffs over the sleeves of the lab coat to ensure complete coverage.

  • Chemical Transfer: When transferring 1-Methylindoline, perform the action slowly and deliberately to avoid splashing. Use a secondary container to transport the primary container outside of the fume hood.

C. Cleanup and Disposal (Steps 6-9)

  • Waste Segregation:

    • Liquid Waste: All unused 1-Methylindoline and solutions containing it must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams.

    • Solid Waste: Contaminated items such as pipette tips, weigh boats, and gloves must be placed in a separate, sealed container for solid hazardous waste.

  • Decontamination: Wipe down all surfaces within the fume hood with an appropriate solvent (e.g., isopropanol), followed by soap and water. Ensure the cleaning materials are also disposed of as solid hazardous waste.

  • Doffing PPE: This process should be done in a way that prevents re-contamination. Remove gloves first by peeling them off from the cuff, turning them inside out. Remove your lab coat and goggles.

  • Final Step: Always wash hands thoroughly with soap and water after the completion of any chemical handling procedure.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Improper disposal of aromatic amines can harm the environment and lead to regulatory violations.[7] All waste containing 1-Methylindoline is considered hazardous waste.

  • Waste Collection: Use a licensed hazardous waste disposal service for collection.[8] Never pour 1-Methylindoline down the drain.[9]

  • Container Management: Ensure waste containers are made of compatible materials, are kept tightly sealed, and are clearly labeled with "Hazardous Waste" and the chemical name "1-Methylindoline".[8]

  • In-Lab Deactivation (Expert Use Only): For very small residual amounts, degradation via acidified potassium permanganate can be an effective method for rendering aromatic amines less hazardous, though the resulting mixture must still be evaluated for proper disposal.[10] This should only be performed by trained personnel following a validated institutional protocol.

By integrating this comprehensive safety and handling framework into your laboratory's standard operating procedures, you can build a culture of safety, ensure the well-being of your research team, and maintain the integrity of your scientific work.

References

×

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1-Methylindoline

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